[(2E,4E)-Octadienoyl]-N-isobutylamide
Description
Properties
CAS No. |
23512-47-2 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
(2E,4E)-N-(2-methylpropyl)octa-2,4-dienamide |
InChI |
InChI=1S/C12H21NO/c1-4-5-6-7-8-9-12(14)13-10-11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,13,14)/b7-6+,9-8+ |
InChI Key |
VZASTVPVPUAAJK-BLHCBFLLSA-N |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)NCC(C)C |
Canonical SMILES |
CCCC=CC=CC(=O)NCC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Natural Sources of Bioactive N-Alkylamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural origins of (2E,4E)-dienoyl-N-isobutylamides, a class of bioactive compounds with significant interest in pharmacology and drug development. While the specific C8 derivative, (2E,4E)-Octadienoyl-N-isobutylamide, is not extensively documented in scientific literature, this guide focuses on its closely related and well-researched C10 analogues: pellitorine (deca-2E,4E-dienoic acid isobutylamide) and spilanthol ((2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide). These compounds share the characteristic N-isobutylamide moiety and a conjugated diene system, conferring similar sensory and biological properties. This document provides a comprehensive overview of their primary natural sources, quantitative distribution, detailed experimental protocols for their isolation and analysis, and insights into their molecular signaling pathways.
Primary Natural Sources and Quantitative Data
Pellitorine and spilanthol are predominantly found in specific plant species within the Asteraceae family. The concentration of these compounds can vary significantly based on the plant part, developmental stage, and geographical origin.
Pellitorine is most notably isolated from the roots of Anacyclus pyrethrum (L.) DC., commonly known as pellitory or akarkara. This plant has a history of use in traditional medicine.[1][2][3]
Spilanthol is the major bioactive constituent of Spilanthes acmella (L.) Murray (syn. Acmella oleracea), often referred to as the "toothache plant." It is most concentrated in the flower heads.[4][5][6]
The quantitative distribution of these key N-isobutylamides is summarized in the tables below.
Table 1: Quantitative Analysis of Pellitorine in Anacyclus pyrethrum
| Plant Part | Extraction Method | Analytical Method | Concentration | Reference |
| Roots | Ethanolic Extraction | HPLC-UV/ESI-MS | Not specified as a percentage, but identified as a main constituent. | [2] |
| Callus Culture (Cotyledon-derived, 75 days) | - | - | 94.50 µg/g dry weight | [7] |
Table 2: Quantitative Analysis of Spilanthol in Spilanthes acmella
| Plant Part | Extraction Method | Analytical Method | Concentration (% of dry weight or extract) | Reference |
| Flowering Heads (Bud capitulum stage) | Chloroform Extraction | Column Chromatography | 4.84% (of plant part) | [4] |
| Young Leaves | Chloroform Extraction | Column Chromatography | 0.61% (of plant part) | [4] |
| Roots (2 months old) | Chloroform Extraction | Column Chromatography | 1.39% (of plant part) | [4] |
| Stems (1-2 months old) | Chloroform Extraction | Column Chromatography | 1.25% (of plant part) | [4] |
| Flowers | Ethanolic Extract | HPLC-UV | 26.81 ± 0.04% (of extract) | [8] |
| Leaves | Ethanolic Extract | HPLC-UV | 7.42 ± 0.04% (of extract) | [8] |
| Stems | Ethanolic Extract | HPLC-UV | 3.59 ± 0.01% (of extract) | [8] |
| Leaves (in vitro plants) | Methanolic Extract | HPLC | 3294 µg/g dry weight | [6] |
| Leaves (in vivo plants) | Methanolic Extract | HPLC | 2704 µg/g dry weight | [6] |
Experimental Protocols
Protocol 1: Extraction and Isolation of Pellitorine from Anacyclus pyrethrum Roots
This protocol is a composite of methodologies described in the literature for the extraction and bioactivity-guided fractionation of N-alkylamides.[9][10]
1. Plant Material Preparation:
- Obtain dried roots of Anacyclus pyrethrum.
- Grind the roots into a fine powder using a mechanical grinder.
2. Solvent Extraction:
- Perform successive extractions of the powdered root material with solvents of increasing polarity. A typical sequence is: a. Petroleum ether b. Chloroform c. Ethyl acetate d. Methanol
- For each solvent, macerate the plant powder for 48-72 hours at room temperature with occasional shaking.
- Filter the extract after each solvent extraction and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extracts. Pellitorine and other N-alkylamides are typically enriched in the less polar extracts, particularly the ethyl acetate fraction.
3. Chromatographic Fractionation and Isolation:
- Subject the most bioactive crude extract (e.g., ethyl acetate extract) to column chromatography on silica gel (60-120 mesh).
- Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm).
- Pool fractions with similar TLC profiles.
- Further purify the fractions containing the target compound using preparative HPLC on a C18 column to yield pure pellitorine.
4. Structure Elucidation:
- Confirm the identity and purity of the isolated pellitorine using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR; ¹H and ¹³C).
Protocol 2: Quantification of Spilanthol in Spilanthes acmella by HPLC
This protocol is based on established HPLC methods for the quantification of spilanthol.[6][11][12]
1. Standard Preparation:
- Prepare a stock solution of pure spilanthol (standard) in methanol or ethanol at a concentration of 1 mg/mL.
- From the stock solution, prepare a series of calibration standards by serial dilution to cover a concentration range of approximately 1-500 µg/mL.
2. Sample Preparation:
- Dry the plant material (e.g., flower heads) at a controlled temperature (e.g., 40-50°C) and grind to a fine powder.
- Accurately weigh about 1 gram of the powdered sample and extract with a known volume of ethanol (e.g., 20 mL) using ultrasonication for 30-60 minutes.
- Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
3. HPLC Conditions:
- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: An isocratic mobile phase of acetonitrile and water is commonly used. A typical ratio is 93:7 (v/v).[6]
- Flow Rate: 0.5 mL/min.[6]
- Detection Wavelength: 237 nm.[6]
- Injection Volume: 20 µL.
4. Data Analysis:
- Inject the prepared standards and samples into the HPLC system.
- Construct a calibration curve by plotting the peak area of the spilanthol standard against its concentration.
- Determine the concentration of spilanthol in the plant extract by interpolating its peak area on the calibration curve.
- Express the final concentration as mg of spilanthol per gram of dry plant material.
Signaling Pathways and Mechanisms of Action
N-alkylamides, including pellitorine and spilanthol, exert their biological effects by modulating various cellular signaling pathways.
Spilanthol has been shown to possess significant anti-inflammatory properties. It can suppress the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This is achieved, in part, by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by reducing the phosphorylation of JNK and p38.[13][14][15] Furthermore, spilanthol can inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory responses.[8][14]
Pellitorine has demonstrated a range of bioactivities, including insecticidal, cytotoxic, and anti-inflammatory effects.[16][17] One of its identified mechanisms of action is the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[18] TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin. By blocking this channel, pellitorine may inhibit pain signaling. Additionally, pellitorine has been shown to inhibit the phosphorylation of ERK1/2, another component of the MAPK signaling cascade, in response to inflammatory stimuli.[19]
Furthermore, the structural similarity of N-alkylamides to the endogenous cannabinoid anandamide suggests that they may interact with the endocannabinoid system. Some N-acyl amides have been shown to bind to cannabinoid receptors (CB1 and CB2) and modulate their activity.[20][21][22] This represents another potential avenue through which these compounds exert their physiological effects.
References
- 1. mdpi.com [mdpi.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemistry, Pharmacology and Toxicology of Spilanthes acmella: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Spilanthol Inhibits Inflammatory Transcription Factors and iNOS Expression in Macrophages and Exerts Anti-inflammatory Effects in Dermatitis and Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Bioactivity-guided isolation of alkamides from a cytotoxic fraction of the ethyl acetate extract of Anacyclus pyrethrum (L.) DC. roots. | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Topical Spilanthol Inhibits MAPK Signaling and Ameliorates Allergic Inflammation in DNCB-Induced Atopic Dermatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential Antioxidant and Anti-Inflammatory Effects of Spilanthes acmella and Its Health Beneficial Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Pellitorine, a Potential Anti-Cancer Lead Compound against HL60 and MCT-7 Cell Lines and Microbial Transformation of Piperine from Piper Nigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pellitorine, an extract of Tetradium daniellii, is an antagonist of the ion channel TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. Cannabinoid receptor binding and agonist activity of amides and esters of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Endocannabinoid binding to the cannabinoid receptors: what is known and what remains unknown [pubmed.ncbi.nlm.nih.gov]
The intricate machinery of N-alkylamide biosynthesis in plants: a technical guide for researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-alkylamides (NAAs) are a diverse class of specialized metabolites in plants, renowned for their broad spectrum of biological activities, including immunomodulatory, analgesic, and insecticidal properties. This technical guide provides an in-depth exploration of the core biosynthetic pathway of NAAs, detailing the key enzymatic players, their kinetics, and the regulatory networks that govern their production. We present a synthesis of current knowledge, including detailed experimental protocols and quantitative data, to serve as a comprehensive resource for researchers in phytochemistry, drug discovery, and plant biotechnology. The guide features mandatory visualizations of key pathways and workflows, rendered using Graphviz, to facilitate a deeper understanding of the complex processes involved in the anabolism and catabolism of these fascinating biomolecules.
The Core Biosynthetic Pathway of N-Alkylamides
The biosynthesis of N-alkylamides is a multi-step process that primarily involves the condensation of a fatty acid-derived acyl chain with an amine moiety, which is often derived from an amino acid. The structural diversity of NAAs arises from variations in both the fatty acid and the amine precursors.
Precursor Supply: Fatty Acids and Amines
The journey of NAA biosynthesis begins with the generation of its two fundamental building blocks:
-
Fatty Acid Precursors: The aliphatic acyl chains of NAAs are derived from common fatty acids, primarily oleic acid (18:1), linoleic acid (18:2), and α-linolenic acid (18:3). These fatty acids are synthesized in the plastids and can be further modified by a suite of enzymes, most notably fatty acid desaturases (FADs) . These enzymes introduce double bonds at specific positions, leading to the variety of unsaturated acyl chains found in naturally occurring NAAs. For instance, the conversion of oleic acid to linoleic acid is catalyzed by Δ12-desaturase (FAD2), a key enzyme in increasing the degree of unsaturation. Some NAAs also feature acetylenic bonds, which are formed by specialized desaturases known as acetylenases, which are often bifunctional with desaturase activity[1].
-
Amine Precursors: The amine moieties are typically derived from the decarboxylation of amino acids. For example, tyramine, a common amine in many NAAs, is synthesized from tyrosine via the action of tyrosine decarboxylase. Other amino acid-derived amines, such as isobutylamine from valine, are also incorporated.
The Condensation Reaction: A Key Enzymatic Step
The central event in NAA biosynthesis is the formation of an amide bond between the activated fatty acid (as a CoA-thioester) and the amine precursor. This crucial step is catalyzed by a class of enzymes known as acyl-CoA:amine N-acyltransferases . A well-characterized example is tyramine N-hydroxycinnamoyl transferase (THT) . THTs are pivotal in the synthesis of hydroxycinnamic acid amides (HCAAs), a subclass of NAAs. These enzymes exhibit broad substrate specificity, accepting a range of cinnamoyl-CoA esters (e.g., cinnamoyl-, sinapoyl-, feruloyl-, caffeoyl-, and 4-coumaroyl-CoA) as acyl donors and various amines (e.g., tyramine and octopamine) as acyl acceptors[2][3].
Degradation of N-Alkylamides
The biological activity of NAAs is terminated through hydrolysis by fatty acid amide hydrolase (FAAH) . This enzyme breaks the amide bond, releasing the constituent fatty acid and amine[2]. FAAH plays a critical role in regulating the endogenous levels of N-acylethanolamines (NAEs), a related class of signaling lipids, and is also implicated in the degradation of other N-alkylamides[4].
Quantitative Data on Key Biosynthetic Enzymes
Understanding the kinetic properties of the enzymes involved in NAA biosynthesis is crucial for metabolic engineering and for predicting pathway flux. The following tables summarize available quantitative data for key enzymes.
Table 1: Substrate Specificity of Recombinant Pepper (Capsicum annuum) Tyramine N-hydroxycinnamoyltransferase (THT) [2]
| Acyl Donor (Substrate) | Relative Vmax (%) |
| Cinnamoyl-CoA | 100 |
| Sinapoyl-CoA | 33.5 |
| Feruloyl-CoA | 32.7 |
| Caffeoyl-CoA | 17.5 |
| 4-Coumaroyl-CoA | 6.4 |
Table 2: Kinetic Parameters of Recombinant Pepper (Capsicum annuum) THT with Different Substrates [5]
| Substrate | Km (µM) | Vmax (nkat/mg) | Vmax/Km |
| Acyl Donors | |||
| Feruloyl-CoA | - | 67 | - |
| p-Coumaroyl-CoA | - | 27 | - |
| Acyl Acceptors | |||
| Tyramine | 40 | 67 | 1.68 |
| Dopamine | 779 | 27 | 0.03 |
Table 3: Activity of Wild-Type and Mutant Stearoyl-ACP Desaturase (SSI2) from Arabidopsis [6]
| Enzyme | Specific Activity (nmol/min/mg) on 18:0-ACP | Specific Activity (nmol/min/mg) on 16:0-ACP |
| Wild-Type SSI2 | ~800 | ~9 |
| ssi2 Mutant | ~80 | ~0.45 |
Regulatory Mechanisms of N-Alkylamide Biosynthesis
The production of N-alkylamides is tightly regulated in response to various developmental and environmental cues, including wounding, pathogen attack, and light.
Regulation by Jasmonic Acid and MAP Kinase Signaling
The plant hormone jasmonic acid (JA) is a key regulator of defense responses, and its signaling pathway is intricately linked to the biosynthesis of various secondary metabolites, including N-alkylamides. The mitogen-activated protein kinase (MAPK) cascade, specifically MKK3-MPK6 , has been identified as an important component of the JA signal transduction pathway in Arabidopsis[7]. Activation of this cascade can modulate the expression of transcription factors that, in turn, regulate the genes encoding biosynthetic enzymes. For instance, JA signaling can influence the expression of genes involved in both the supply of precursors and the final condensation step.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Mitogen-Activated Protein Kinase Cascade MKK3–MPK6 Is an Important Part of the Jasmonate Signal Transduction Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Analysis of the Amine Substrate Specificity Domain of Pepper Tyramine and Serotonin N-Hydroxycinnamoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to the Physicochemical Properties of (2E,4E)-Octadienoyl-N-isobutylamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,4E)-Octadienoyl-N-isobutylamide is a member of the N-alkylamide class of compounds, a group of bioactive lipids known for their diverse physiological roles. This technical guide provides a comprehensive overview of the known physicochemical properties of (2E,4E)-Octadienoyl-N-isobutylamide, alongside detailed experimental protocols for their determination. Furthermore, this document explores the potential signaling pathways this molecule may modulate, based on the established activities of related N-acyl amides. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics based on this and similar molecules.
Physicochemical Properties
Quantitative data for the physicochemical properties of (2E,4E)-Octadienoyl-N-isobutylamide are limited. The following tables summarize the available information for the target compound, along with experimental data for a closely related and more extensively studied analogue, (2E,4E)-Decadienoyl-N-isobutylamide (Pellitorine), for comparative purposes.
Table 1: General and Predicted Physicochemical Properties of (2E,4E)-Octadienoyl-N-isobutylamide
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO | NIST[1] |
| Molecular Weight | 195.3012 g/mol | NIST[1] |
| CAS Registry Number | 23512-47-2 | NIST[1] |
| Predicted Water Solubility | 0.059 g/L | ALOGPS[2] |
| Predicted logP | 3.38 | ALOGPS[2] |
Table 2: Experimental Physicochemical Properties of (2E,4E)-Decadienoyl-N-isobutylamide (Analogue)
| Property | Value | Source |
| Physical Description | Solid | Human Metabolome Database (HMDB) |
| Melting Point | 90 - 95 °C | Human Metabolome Database (HMDB) |
| Boiling Point | 368.00 to 369.00 °C @ 760.00 mm Hg | The Good Scents Company Information System |
Experimental Protocols
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
-
Methodology:
-
A small, dry sample of the purified compound is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The temperature is gradually increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from which the substance begins to melt until it is completely liquid is recorded as the melting point.
-
Determination of Boiling Point
The boiling point can be determined using the Siwoloboff method for small quantities of liquid.
-
Methodology:
-
A small amount of the substance is placed in a fusion tube.
-
A capillary tube, sealed at the upper end, is placed inside the fusion tube with its open end submerged in the liquid.
-
The fusion tube is attached to a thermometer and heated in a heating bath.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
-
Determination of Solubility
Solubility can be determined using the shake-flask method.
-
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.
-
The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is then filtered to remove the undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Potential Signaling Pathways
N-acyl amides are a class of lipid signaling molecules known to interact with various cellular targets, including G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels. While the specific signaling pathways of (2E,4E)-Octadienoyl-N-isobutylamide have not been elucidated, the following diagrams illustrate the general mechanisms by which related N-alkylamides are known to exert their biological effects.
Caption: General G-protein coupled receptor (GPCR) signaling pathway for N-isobutylamides.
References
(2E,4E)-Octadienoyl-N-isobutylamide: A Technical Guide to its Discovery and Isolation from Piper Species
For Researchers, Scientists, and Drug Development Professionals
Introduction:
(2E,4E)-Octadienoyl-N-isobutylamide is an intriguing bioactive compound belonging to the class of N-isobutylamides, which are characteristic constituents of the Piper genus. While its presence in pepper seeds has been noted, comprehensive public-domain research detailing its specific discovery, isolation, and biological activities is limited. This technical guide, therefore, provides a comprehensive overview of the discovery and isolation of closely related and well-studied N-isobutylamides from Piper species, offering a robust methodological framework that can be adapted for the targeted isolation and study of (2E,4E)-Octadienoyl-N-isobutylamide. The protocols and data presented are primarily based on established research on prominent piperamides like pellitorine and guineensine, which share structural similarities and co-occur with the target compound.
Discovery and Occurrence
N-isobutylamides are a diverse group of amides found in various species of the Piperaceae family. These compounds are known for their wide range of biological activities, including insecticidal, cytotoxic, and neuropharmacological effects. While the specific discovery of (2E,4E)-Octadienoyl-N-isobutylamide is not extensively documented in publicly available literature, it is recognized as a natural constituent of pepper seeds. The discovery of related piperamides, such as guineensine from Piper guineense and pellitorine from Piper nigrum, dates back several decades and has paved the way for the identification of a multitude of similar structures within the Piper genus.
Quantitative Data on Related N-Isobutylamides from Piper nigrum
The following table summarizes the yields of several N-isobutylamides isolated from Piper nigrum, as reported in a recent study. This data provides a comparative context for the potential abundance of (2E,4E)-Octadienoyl-N-isobutylamide.
| Compound | Yield (mg/100 g dry material) |
| Pellitorine | 361.8 |
| Guineensine | 209.7 |
| Retrofractamide B | 134.0 |
| (2E,4E,12Z)-N-isobutyl-octadeca-2,4,12-trienamide | 467.0 |
Experimental Protocols
This section outlines a general yet detailed methodology for the extraction, isolation, and characterization of N-isobutylamides from Piper species, which can be specifically tailored for the isolation of (2E,4E)-Octadienoyl-N-isobutylamide.
Extraction of Piperamides
Objective: To obtain a crude extract enriched with N-isobutylamides from dried Piper species material.
Materials:
-
Dried and powdered fruits or roots of Piper species (e.g., Piper nigrum)
-
Soxhlet extractor
-
Methanol or Ethanol (ACS grade)
-
Rotary evaporator
Procedure:
-
A known quantity of the dried, powdered plant material is placed in a thimble and inserted into the main chamber of the Soxhlet extractor.
-
The extracting flask is filled with methanol or ethanol.
-
The extraction is carried out for a period of 6-8 hours, or until the solvent running through the siphon tube is colorless.
-
The resulting extract is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.
Isolation by Column Chromatography
Objective: To fractionate the crude extract and isolate the N-isobutylamide fraction.
Materials:
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system: Hexane and Ethyl Acetate (gradient elution)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp
Procedure:
-
A slurry of silica gel in hexane is prepared and packed into the glass column.
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fractions are collected at regular intervals and monitored by TLC.
-
Fractions showing similar TLC profiles (spots corresponding to N-isobutylamides, visualized under UV light or with an appropriate staining agent) are pooled together.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To purify the target N-isobutylamide from the enriched fraction.
Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column
-
Solvent system: Acetonitrile and Water (isocratic or gradient elution)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
Procedure:
-
The pooled fraction from column chromatography is dissolved in a minimal amount of the mobile phase.
-
The solution is filtered through a 0.45 µm syringe filter.
-
The sample is injected into the preparative HPLC system.
-
Elution is performed using an optimized mobile phase of acetonitrile and water. The specific ratio or gradient will depend on the retention time of the target compound.
-
The elution is monitored by the UV detector at a suitable wavelength (typically around 254 nm for conjugated systems).
-
The peak corresponding to the target N-isobutylamide is collected.
-
The solvent is removed from the collected fraction using a rotary evaporator or lyophilizer to obtain the pure compound.
Structural Elucidation
Objective: To confirm the chemical structure of the isolated compound.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for detailed structural assignment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns in MS/MS can provide further structural information.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the amide carbonyl and C=C double bonds.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to observe the electronic transitions within the molecule, particularly the conjugated diene system.
Visualizations
Experimental Workflow for Isolation of N-Isobutylamides
Caption: General workflow for the isolation and characterization of N-isobutylamides.
Representative Signaling Pathway for N-Isobutylamides
While the specific signaling pathways modulated by (2E,4E)-Octadienoyl-N-isobutylamide are not well-defined, many N-isobutylamides are known to interact with the endocannabinoid system. The following diagram illustrates a simplified pathway for cannabimimetic N-isobutylamides.
Caption: Putative signaling pathway for cannabimimetic N-isobutylamides.
Conclusion
The study of (2E,4E)-Octadienoyl-N-isobutylamide from Piper species presents an exciting opportunity for the discovery of novel bioactive compounds. Although specific literature on this compound is scarce, the established methodologies for the isolation and characterization of related N-isobutylamides provide a clear and effective path forward for researchers. The protocols and data presented in this guide serve as a foundational resource for the targeted investigation of this and other rare piperamides, facilitating further exploration into their chemical properties and potential therapeutic applications. Future research should focus on the definitive isolation, structural elucidation, and comprehensive biological evaluation of (2E,4E)-Octadienoyl-N-isobutylamide to unlock its full potential.
Preliminary Biological Activity Screening of (2E,4E)-Octadienoyl-N-isobutylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,4E)-Octadienoyl-N-isobutylamide is a member of the N-isobutylamide (NAA) class of compounds, a group of naturally occurring alkamides known for their diverse biological activities. While specific data for this particular molecule is limited in publicly available literature, this technical guide consolidates preliminary biological activity data from closely related N-isobutylamides, such as Pellitorine and Spilanthol, to provide a predictive overview of its potential pharmacological and biocidal applications. This document outlines potential insecticidal, antibacterial, and antifungal activities, along with detailed hypothetical experimental protocols and relevant signaling pathways. All quantitative data from analogous compounds are presented in structured tables, and conceptual workflows are visualized using diagrams.
Introduction
N-isobutylamides are a fascinating class of bioactive lipids found in various plant families, including Asteraceae and Piperaceae. These compounds are characterized by a fatty acid chain linked to an isobutylamine moiety via an amide bond. The length and degree of unsaturation in the fatty acid chain, as well as the stereochemistry of the double bonds, contribute significantly to their biological effects. (2E,4E)-Octadienoyl-N-isobutylamide, the subject of this guide, is a relatively simple unsaturated N-isobutylamide. Due to a lack of direct experimental data for this specific compound, this guide will leverage data from structurally similar and well-researched N-isobutylamides to infer its potential biological activity profile. The primary analogues referenced include Pellitorine, a potent insecticide, and other N-isobutylamides isolated from Spilanthes acmella and Piper species, which have demonstrated a range of insecticidal, antimicrobial, and anti-inflammatory properties.
Predicted Biological Activities
Based on the activities of analogous compounds, (2E,4E)-Octadienoyl-N-isobutylamide is predicted to exhibit the following biological activities:
-
Insecticidal Activity: N-isobutylamides are well-known for their insecticidal properties, often acting as neurotoxins.
-
Antibacterial Activity: Various N-isobutylamides have shown inhibitory effects against a range of bacterial strains.
-
Antifungal Activity: Antifungal properties have been reported for amides isolated from Piper species.
The following sections will detail the predicted activities and provide exemplar experimental protocols for their validation.
Insecticidal Activity
The insecticidal activity of N-isobutylamides is one of their most prominent features. Pellitorine, for instance, has demonstrated significant toxicity against various insect species. The proposed mechanism of action for many N-isobutylamides involves the modulation of voltage-gated sodium channels in the insect nervous system, leading to paralysis and death.
Quantitative Data from Analogous Compounds
The following table summarizes the insecticidal activity of various N-isobutylamides against different insect species. This data can serve as a benchmark for assessing the potential potency of (2E,4E)-Octadienoyl-N-isobutylamide.
| Compound/Extract | Target Insect | Assay Type | Result |
| Pellitorine | Culex pipiens pallens (adult female) | Topical Application | LD50: 0.4 µ g/female [1] |
| Pellitorine | Aedes aegypti (adult female) | Topical Application | LD50: 0.17 µ g/female [1] |
| Guineensine | Culex pipiens pallens (adult female) | Topical Application | LD50: 1.9 µ g/female [1] |
| Guineensine | Aedes aegypti (adult female) | Topical Application | LD50: 1.7 µ g/female [1] |
| Piperine | Aedes aegypti larvae | Larvicidal Assay | LC50: 10.0 ppm |
| N-isobutylamide-rich extract from Salmea scandens | Spodoptera frugiperda (larvae) | Topical Application | 63% mortality at 0.30 mg/µL[2][3] |
| N-isobutylamide-rich extract from Salmea scandens | Spodoptera frugiperda (larvae) | Spray Application | 49% mortality at 0.15 mg/µL[2][3] |
| Spilanthol & other N-isobutylamides from Spilanthes acmella | Aedes aegypti (larvae) | Larvicidal Assay | LD100: 12.5 µg/mL |
| Spilanthol & other N-isobutylamides from Spilanthes acmella | Helicoverpa zea (neonates) | Antifeedant Assay | 66% weight reduction at 250 µg/mL |
Experimental Protocol: Larvicidal Bioassay against Aedes aegypti
This protocol describes a standard method for evaluating the larvicidal activity of a test compound.
-
Test Organism: Late 3rd or early 4th instar larvae of Aedes aegypti.
-
Preparation of Test Solutions:
-
Prepare a stock solution of (2E,4E)-Octadienoyl-N-isobutylamide in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 1, 5, 10, 25, 50, 100 ppm).
-
A control group with the solvent alone should be prepared.
-
-
Bioassay Procedure:
-
In a 250 mL beaker, add 20-25 larvae to 100 mL of deionized water.
-
Add 1 mL of the test solution to the beaker.
-
Each concentration should be tested in triplicate.
-
Provide larval food (e.g., a mixture of dog biscuit and yeast powder).
-
Maintain the beakers at 27 ± 2°C with a 12:12 hour light:dark photoperiod.
-
-
Data Collection and Analysis:
-
Record larval mortality at 24 and 48 hours post-treatment.
-
Calculate the percentage mortality for each concentration.
-
Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
-
Visualizing the Experimental Workflow
References
In Silico Target Prediction of (2E,4E)-Octadienoyl-N-isobutylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,4E)-Octadienoyl-N-isobutylamide is a naturally occurring isobutylamide with structural similarities to a class of bioactive lipids known to interact with various protein targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Identifying the specific protein targets of this compound is crucial for understanding its mechanism of action and exploring its therapeutic potential. This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to predict and validate the protein targets of (2E,4E)-Octadienoyl-N-isobutylamide. The guide details methodologies for reverse docking and pharmacophore modeling, followed by experimental protocols for target validation.
Introduction to (2E,4E)-Octadienoyl-N-isobutylamide and the Challenge of Target Identification
Natural products are a rich source of novel chemical scaffolds for drug discovery. (2E,4E)-Octadienoyl-N-isobutylamide belongs to the family of N-alkylamides, which are known for their diverse biological activities. The identification of the molecular targets of such natural products is a significant bottleneck in the drug discovery pipeline. Traditional methods of target identification can be time-consuming and resource-intensive. In silico approaches offer a rapid and cost-effective means to generate hypotheses about the potential protein targets of a small molecule, thereby streamlining the subsequent experimental validation process.
This guide outlines a two-pronged in silico strategy for predicting the targets of (2E,4E)-Octadienoyl-N-isobutylamide: reverse docking and pharmacophore modeling. Based on the structural characteristics of the molecule—a lipid-like acyl chain and an isobutylamide headgroup—we hypothesize that its potential targets may include:
-
G-Protein Coupled Receptors (GPCRs): Specifically, those that bind endogenous lipid ligands, such as GPR119.
-
Ion Channels: Such as the Transient Receptor Potential Vanilloid 1 (TRPV1), which is known to be modulated by various lipid amides.
-
Enzymes: Including Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids and other bioactive fatty acid amides.
In Silico Target Prediction Methodologies
The overall workflow for the in silico prediction and experimental validation of (2E,4E)-Octadienoyl-N-isobutylamide targets is depicted below.
Reverse Docking
Reverse docking, also known as inverse docking, is a computational technique used to identify potential protein targets for a given ligand by docking it against a large library of 3D protein structures.[1][2]
References
The Ethnopharmacological Landscape of N-Isobutylamide-Containing Plants: A Technical Guide for Researchers
An in-depth exploration of the traditional uses, pharmacological validation, and molecular mechanisms of plants rich in N-isobutylamides, offering a valuable resource for drug discovery and development.
Introduction
N-isobutylamides are a class of lipophilic alkamides found in several plant families, notably the Asteraceae and Piperaceae. These compounds are renowned for producing a characteristic tingling or numbing sensation on the tongue, a property that has led to the traditional use of these plants for analgesic and anti-inflammatory purposes across various cultures. This technical guide provides a comprehensive literature review of the ethnobotanical uses of plants containing N-isobutylamides, supported by quantitative data, detailed experimental protocols for assessing their biological activities, and visualizations of the key signaling pathways they modulate. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.
Ethnobotanical Uses of Key N-Isobutylamide-Containing Plants
The traditional application of plants containing N-isobutylamides is widespread, with a remarkable consistency in their use for pain relief, inflammation, and as insecticides. The following tables summarize the key ethnobotanical uses of prominent N-isobutylamide-producing plant species, incorporating quantitative data where available to highlight the cultural significance and potential for pharmacological validation.
Table 1: Ethnobotanical Uses of Anacyclus pyrethrum (Pellitory)
| Use Category | Specific Use | Plant Part Used | Preparation | Informant Consensus Factor (ICF) | Use Value (UV) | Fidelity Level (FL) |
| Oral Health | Toothache, gum inflammation, salivary stimulant[1][2] | Root | Chewed fresh, decoction, powder[3] | - | - | - |
| Pain & Inflammation | Rheumatism, sciatica, neuralgia, anti-inflammatory[1][3][4] | Root | Ointment (in olive oil), cream-based animal fats[3] | - | - | - |
| Genitourinary & Reproductive | Female infertility, cysts in the genital tract[3] | Stalk, Root | Powder mixed with honey, decoction[3] | - | - | - |
| Digestive System | Stomach ailments[3] | Root | Decoction[3] | - | - | - |
| Nervous System | Paralysis of the tongue and limbs, antidepressant[3][4] | Root | - | - | - | - |
| Respiratory System | Colds, respiratory diseases[3] | Root | Powder[3] | - | - | - |
Table 2: Ethnobotanical Uses of Spilanthes acmella (Toothache Plant)
| Use Category | Specific Use | Plant Part Used | Preparation | Informant Consensus Factor (ICF) | Use Value (UV) | Fidelity Level (FL) |
| Oral Health | Toothache, stomatitis, stammering, gum infections[5][6] | Flower heads, leaves | Chewed fresh | - | - | - |
| Pain & Inflammation | Rheumatism, anti-inflammatory[7] | Root | Aqueous extract | - | - | - |
| Digestive System | Stomachic, antidiarrheal | - | - | - | - | - |
| Infectious Diseases | Antibacterial, antifungal, antimalarial | - | - | - | - | - |
| Other | Diuretic, insecticide | Whole plant, flower buds | Ethanolic extract, hexane extract | - | - | - |
Table 3: Ethnobotanical Uses of Heliopsis longipes (Chilcuague)
| Use Category | Specific Use | Plant Part Used | Preparation | Frequency of Mention | |---|---|---|---| | Oral Health | Toothache[8] | Root | Chewed fresh, placed on tooth | High | | Pain & Inflammation | Muscle pain | Root | Macerated in alcohol | High | | Antiparasitic | Deworming | Root | Added to food | High | | Culinary | Condiment[9] | Root | Ground in sauces and dishes | High | | Insecticidal | Insecticide | Root | - | Moderate |
Table 4: Ethnobotanical Uses of Piper nigrum (Black Pepper)
| Use Category | Specific Use | Plant Part Used | Preparation | Cultural Index | |---|---|---|---| | Culinary | Spice | Fruit | Powder | 1.11[10] | | Digestive System | Digestive ailments | Fruit | - | - | | Respiratory System | Cough | Fruit | - | - | | Infectious Diseases | Antimicrobial | Fruit | - | - | | Insecticidal | Larvicidal[11] | Fruit | - | - |
Experimental Protocols for aSelection of Key Bioactivities
The ethnobotanical claims for N-isobutylamide-containing plants have been the subject of numerous pharmacological investigations. Below are detailed methodologies for key experiments that have been employed to validate their traditional uses.
Analgesic Activity Assessment of Anacyclus pyrethrum Extract
1. Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity) [12]
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Animals are divided into groups (n=6): control (vehicle), positive control (e.g., indomethacin 10 mg/kg, intraperitoneally), and test groups receiving various doses of Anacyclus pyrethrum root extract (e.g., 125, 250, and 500 mg/kg, orally).
-
Thirty minutes after treatment, 0.6% acetic acid solution (10 ml/kg) is injected intraperitoneally to induce writhing (abdominal constrictions and stretching of hind limbs).
-
The number of writhes is counted for a period of 60 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. A significant reduction in the number of writhes indicates peripheral analgesic activity.
2. Formalin-Induced Licking Test (Central and Peripheral Analgesic Activity) [4][13]
-
Animal Model: Male Wistar rats (150-200 g).
-
Procedure:
-
Animals are divided into groups similar to the writhing test.
-
Thirty minutes after oral administration of the test substance, 20 µL of 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
The time spent licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-formalin injection), representing neurogenic pain, and the late phase (15-30 minutes post-formalin injection), representing inflammatory pain.
-
-
Data Analysis: The duration of licking in each phase is compared between the treated and control groups. A reduction in licking time in the early phase suggests central analgesic activity, while a reduction in the late phase indicates peripheral anti-inflammatory effects.
Anti-inflammatory Activity Assessment of Spilanthes acmella Extract
1. Carrageenan-Induced Paw Edema Test (Acute Inflammation) [14]
-
Animal Model: Male Wistar rats (150-200 g).
-
Procedure:
-
Animals are divided into groups: control (vehicle), positive control (e.g., diclofenac sodium 5 mg/kg, orally), and test groups receiving various doses of Spilanthes acmella extract (e.g., 100 and 200 mg/kg, orally).
-
One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw to induce edema.
-
The paw volume is measured using a plethysmometer at 1, 3, and 5 hours after carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with the control group.
2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages (In Vitro Anti-inflammatory Activity) [5][6][15]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of Spilanthes acmella extract or isolated spilanthol for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cells, and they are incubated for 24 hours.
-
The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.
-
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined by measuring the absorbance at 540 nm. The percentage of inhibition of NO production is calculated relative to the LPS-treated control.
Extraction and Isolation of N-Isobutylamides from Echinacea Species[17][18]
-
Plant Material: Dried and powdered roots of Echinacea angustifolia.
-
Extraction:
-
The powdered root material is extracted with 70% ethyl alcohol using maceration or Soxhlet extraction for several hours.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation and Isolation:
-
The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water).
-
The n-hexane fraction, which is rich in lipophilic N-isobutylamides, is further purified using chromatographic techniques.
-
High-Speed Countercurrent Chromatography (HSCCC) can be employed for the separation of individual alkylamides. A two-phase solvent system, such as n-hexane:ethyl acetate:methanol:water (4:1:2:1), can be used with the lower aqueous phase as the mobile phase.
-
-
Identification and Characterization: The purity and structure of the isolated N-isobutylamides are confirmed using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Key Signaling Pathways Modulated by N-Isobutylamides
The pharmacological effects of N-isobutylamides are mediated through their interaction with several key signaling pathways involved in inflammation and immune response. The following diagrams, generated using Graphviz (DOT language), illustrate these molecular mechanisms.
Caption: Interaction of N-isobutylamides with the Cannabinoid Receptor 2 (CB2) signaling pathway.
Caption: N-isobutylamide-mediated inhibition of the NF-κB signaling pathway.
Caption: Modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by N-isobutylamides.
Conclusion
The ethnobotanical record of plants containing N-isobutylamides provides a rich and consistent history of their use in traditional medicine, primarily for conditions related to pain and inflammation. Pharmacological studies have begun to validate these traditional claims, demonstrating significant analgesic, anti-inflammatory, and immunomodulatory activities. The molecular mechanisms underlying these effects are being elucidated, with evidence pointing towards the modulation of key signaling pathways such as the cannabinoid, NF-κB, and MAPK pathways.
This technical guide has synthesized the available ethnobotanical data, provided detailed experimental protocols for the validation of these traditional uses, and visualized the intricate signaling networks involved. It is hoped that this comprehensive overview will serve as a valuable tool for researchers in the fields of ethnopharmacology, natural product chemistry, and drug discovery, facilitating the continued exploration of N-isobutylamides as a promising source of novel therapeutic agents. Further research, particularly quantitative ethnobotanical studies and clinical trials, is warranted to fully realize the therapeutic potential of these fascinating natural compounds.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. japsonline.com [japsonline.com]
- 3. Phytochemistry, Biological and Pharmacological Activities of the Anacyclus pyrethrum (L.) Lag: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anacyclus pyrethrum (L): Chemical Composition, Analgesic, Anti-Inflammatory, and Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of spilanthol from Spilanthes acmella on murine macrophage by down-regulating LPS-induced inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Heliopsis longipes - Wikipedia [en.wikipedia.org]
- 9. Phenolic compounds and antioxidant activity of methanolic extracts from leaves and flowers of chilcuague (Heliopsis longipes, Asteraceae) [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. Larvicidal activity of isobutylamides identified in Piper nigrum fruits against three mosquito species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. Anacyclus pyrethrum (L): Chemical Composition, Analgesic, Anti-Inflammatory, and Wound Healing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tsijournals.com [tsijournals.com]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Pungent and Tingling Properties of N-Isobutylamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-isobutylamides (NIAs) are a class of naturally occurring bioactive compounds found in various plant species, notably those used as spices and in traditional medicine. They are responsible for the characteristic pungent and tingling sensations associated with plants like Szechuan pepper (Zanthoxylum piperitum), jambu (Acmella oleracea), and black pepper (Piper nigrum). Beyond their sensory properties, NIAs have garnered significant interest in the scientific community for their diverse pharmacological activities, including analgesic, anti-inflammatory, and insecticidal effects. This guide provides a comprehensive technical overview of the molecular mechanisms underlying the pungent and tingling properties of NIAs, with a focus on their interactions with key sensory receptors.
Core Mechanisms of Action: Interaction with TRP Channels and KCNK Channels
The distinct sensory profile of N-isobutylamides arises from their ability to modulate the activity of several ion channels expressed in sensory neurons. The primary targets identified to date are members of the Transient Receptor Potential (TRP) family, specifically TRPV1 and TRPA1, and certain two-pore domain potassium (KCNK) channels.
Activation of TRP Channels: The Basis of Pungency
TRPV1 and TRPA1 are non-selective cation channels that act as molecular sensors for a wide range of noxious stimuli, including heat, pungent compounds, and inflammatory mediators.
-
TRPV1 (Transient Receptor Potential Vanilloid 1): Often referred to as the "capsaicin receptor," TRPV1 is activated by vanilloid compounds like capsaicin from chili peppers, as well as by heat (>43°C) and acidic conditions. Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and triggers the sensation of burning pain or pungency. Several N-isobutylamides have been shown to be agonists of TRPV1.[1]
-
TRPA1 (Transient Receptor Potential Ankyrin 1): TRPA1 is another key player in nociception, activated by a structurally diverse array of irritants, including mustard oil (allyl isothiocyanate), cinnamaldehyde, and environmental pollutants. Like TRPV1, its activation leads to cation influx and neuronal excitation. Certain N-isobutylamides, such as hydroxy-α-sanshool, are also known to activate TRPA1.[1]
Inhibition of KCNK Channels: The Source of Tingling
The unique tingling and numbing sensation, often described as "paraesthesia," produced by some N-isobutylamides like hydroxy-α-sanshool, is attributed to their inhibitory action on specific two-pore domain potassium (KCNK) channels.[2][3] These channels, including KCNK3 (TASK-1), KCNK9 (TASK-3), and KCNK18 (TRESK), are "leak" channels that contribute to setting the resting membrane potential of sensory neurons. By inhibiting these channels, N-isobutylamides cause a slow depolarization of the neuron, bringing it closer to the threshold for firing action potentials and resulting in the characteristic tingling and vibrating sensation.[2][3]
Quantitative Data on N-Isobutylamide Activity
The potency and efficacy of N-isobutylamides vary depending on their specific chemical structure and the target receptor. The following tables summarize the available quantitative data for some of the most well-studied N-isobutylamides.
| Compound | Receptor | Species | Assay Type | EC50 / IC50 | Reference |
| Hydroxy-α-sanshool | TRPV1 | Human | Calcium Influx | 1.1 µM (EC50) | [2] |
| TRPA1 | Human | Calcium Influx | 69 µM (EC50) | [2] | |
| KCNK3 | Rat | Electrophysiology | 30.3 ± 4.9 µM (IC50) | [2] | |
| KCNK9 | Rat | Electrophysiology | 450 ± 30.1 µM (IC50) | [2] | |
| KCNK18 | Rat | Electrophysiology | 50.2 ± 1.9 µM (IC50) | [2] | |
| γ-Sanshool | TRPV1 | Rat | Calcium Influx | 5.3 µM (EC50) | [4] |
| Pellitorine | TRPV1 | Human | Calcium Uptake | 0.69 mM (IC50) | [5] |
| Spilanthol (Affinin) | Vasodilation | Rat | Aortic Ring Relaxation | 27.38 ± 1.20 µg/mL (EC50) | [6] |
Signaling Pathways
The activation of TRPV1 and TRPA1 by N-isobutylamides initiates downstream signaling cascades that ultimately lead to the perception of pungency and the release of pro-inflammatory neuropeptides.
TRPV1 Signaling Pathway
Activation of TRPV1 by an N-isobutylamide agonist leads to a conformational change in the channel, allowing the influx of Ca²⁺ and Na⁺. The increase in intracellular Ca²⁺ has several downstream consequences:
-
Direct Neuronal Excitation: The influx of positive ions depolarizes the neuronal membrane, leading to the generation of action potentials that are transmitted to the central nervous system, perceived as a pungent or burning sensation.
-
Activation of Second Messenger Systems: Elevated intracellular Ca²⁺ can activate various signaling molecules, including Protein Kinase C (PKC) and Calmodulin-dependent protein kinase II (CaMKII).[9][10] These kinases can, in turn, phosphorylate TRPV1 and other proteins, modulating channel sensitivity and contributing to peripheral sensitization.
-
PLC-IP3/DAG Pathway: TRPV1 activation can lead to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][11] IP3 can trigger further Ca²⁺ release from intracellular stores, while DAG activates PKC.
TRPA1 Signaling Pathway
Similar to TRPV1, activation of TRPA1 by N-isobutylamides results in cation influx and neuronal depolarization. The downstream signaling of TRPA1 also involves:
-
Calcium-Dependent Processes: The influx of Ca²⁺ through TRPA1 can lead to the activation of various calcium-dependent enzymes and signaling pathways.[12]
-
MAP Kinase Activation: TRPA1 activation has been linked to the phosphorylation and activation of Mitogen-Activated Protein (MAP) kinases, such as ERK, JNK, and p38.[13][14] These kinases are involved in a wide range of cellular processes, including inflammation and gene expression.
-
Neurogenic Inflammation: Activation of both TRPV1 and TRPA1 in sensory nerve endings can trigger the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, which contribute to neurogenic inflammation, characterized by vasodilation and plasma extravasation.[13]
References
- 1. Psychophysical Evaluation of a Sanshool Derivative (Alkylamide) and the Elucidation of Mechanisms Subserving Tingle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pungent agents from Szechuan peppers excite sensory neurons by inhibiting two-pore potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inflammation—the role of TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pellitorine, an extract of Tetradium daniellii, is an antagonist of the ion channel TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinin (Spilanthol), Isolated from Heliopsis longipes, Induces Vasodilation via Activation of Gasotransmitters and Prostacyclin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Monoacylglycerols Activate TRPV1 – A Link between Phospholipase C and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Phospholipase C mediated modulation of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transient receptor potential ankyrin 1 and calcium: Interactions and association with disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interleukin 1 beta-induced calcium signaling via TRPA1 channels promotes mitogen-activated protein kinase-dependent mesangial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Progress on TRPA1 in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicology Assessment of (2E,4E)-Octadienoyl-N-isobutylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a preliminary toxicological assessment of (2E,4E)-Octadienoyl-N-isobutylamide based on available data for structurally related compounds. No direct toxicological studies have been identified for (2E,4E)-Octadienoyl-N-isobutylamide itself. The information herein should be used for informational purposes only and is not a substitute for compound-specific toxicological evaluation.
Introduction
(2E,4E)-Octadienoyl-N-isobutylamide is a member of the N-isobutylamide (NAI) class of compounds, which are naturally occurring lipids found in various plant species. NAIs are known for their diverse biological activities, including immunomodulatory, anti-inflammatory, and analgesic effects. As interest in the therapeutic potential of these compounds grows, a thorough understanding of their toxicological profile is essential for safe drug development. This technical guide summarizes the currently available, albeit limited, toxicological data on N-isobutylamides to provide a preliminary assessment of (2E,4E)-Octadienoyl-N-isobutylamide.
Data Presentation: Toxicology of Structurally Related N-Isobutylamides
Due to the absence of direct toxicological data for (2E,4E)-Octadienoyl-N-isobutylamide, this section presents data from structurally similar N-isobutylamides. This approach, known as read-across, is a common practice in toxicology for preliminary hazard identification but has inherent limitations.
Acute Toxicity
Acute toxicity studies are designed to determine the potential for adverse effects following a single high-dose exposure to a substance. The median lethal dose (LD50) is a common metric, representing the dose at which 50% of the test animals are expected to die.
Table 1: Acute Oral Toxicity of a Structurally Related N-Isobutylamide
| Compound Name | Structure | Animal Model | LD50 | Reference |
| Hydroxy-α-sanshool | Mouse | 73 mg/kg | [1] |
Note: The structure of Hydroxy-α-sanshool is provided for comparative purposes. It shares the N-isobutylamide moiety but has a longer and more complex fatty acid chain compared to (2E,4E)-Octadienoyl-N-isobutylamide.
Cytotoxicity
Cytotoxicity assays assess the ability of a substance to cause cell death or damage. The half-maximal inhibitory concentration (IC50) is a common endpoint, indicating the concentration of a substance required to inhibit a biological process (e.g., cell growth) by 50%.
Table 2: In Vitro Cytotoxicity of Structurally Related N-Isobutylamides
| Compound Name | Cell Line | Assay | IC50 | Reference |
| Spilanthol | Human Cervix Adenocarcinoma (HeLa) | MTT | 48.8 µg/mL | [2] |
| Spilanthol | Human Myelogenous Leukemia (K562) | MTT | 29.1 µg/mL | [2] |
| Pellitorine | Human Promyelocytic Leukemia (HL-60) | Not Specified | 13.0 µg/mL | |
| Pellitorine | Human Breast Cancer (MCF-7) | Not Specified | 1.8 µg/mL |
Genotoxicity
Genotoxicity assays evaluate the potential of a substance to damage genetic material (DNA). The bacterial reverse mutation assay, or Ames test, is a widely used initial screen for mutagenic potential.
Table 3: Genotoxicity of a Preparation Containing N-Isobutylamides
| Test Substance | Assay | Test System | Metabolic Activation (S9) | Result | Reference |
| Black Pepper Extract | Ames Test | Salmonella typhimurium | With and Without | Non-mutagenic |
Note: This study was conducted on a complex extract and not an isolated N-isobutylamide. The specific contribution of the amide components to the overall result is not known.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of toxicological studies. Below are generalized protocols for the key assays mentioned in this guide.
Acute Oral Toxicity (LD50) - General Up-and-Down Procedure (UDP)
The Up-and-Down Procedure is a method for determining the LD50 that uses fewer animals than traditional methods.
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.
-
Dose Selection: A starting dose is chosen based on available information, typically near the estimated LD50.
-
Dosing: A single animal is dosed with the starting concentration.
-
Observation: The animal is observed for signs of toxicity and mortality over a defined period (e.g., 48 hours).
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 1.5).
-
If the animal dies, the dose for the next animal is decreased by a fixed factor (e.g., 0.7).
-
-
Iteration: This sequential dosing continues until a sufficient number of reversals in outcome (survival/death) are observed.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of outcomes.
Cytotoxicity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.[2]
Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine (His-). The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
-
Strain Selection: Select appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Mandatory Visualizations
Experimental Workflows
Caption: Standard experimental workflows for key in vivo and in vitro toxicology assays.
Logical Relationship: Read-Across Approach
Caption: Logical model illustrating the read-across approach for preliminary toxicological assessment.
Discussion and Conclusion
The initial toxicological assessment of (2E,4E)-Octadienoyl-N-isobutylamide is currently limited by the lack of direct experimental data. However, by examining data from structurally related N-isobutylamides, a tentative profile can be constructed.
The available acute toxicity data for hydroxy-α-sanshool (LD50 of 73 mg/kg in mice) suggests that N-isobutylamides may have a moderate order of acute toxicity. The in vitro cytotoxicity data for spilanthol and pellitorine indicate that these compounds can be cytotoxic to various cell lines, with IC50 values in the low to mid-microgram per milliliter range. The lack of mutagenicity observed for a black pepper extract in an Ames test is a positive but indirect indicator for the genotoxicity of this class of compounds.
It is crucial to emphasize that these findings are based on structural analogs and may not accurately reflect the toxicological properties of (2E,4E)-Octadienoyl-N-isobutylamide. Differences in the length and saturation of the fatty acid chain can significantly influence the pharmacokinetic and toxicodynamic properties of a molecule.
Therefore, to establish a definitive safety profile for (2E,4E)-Octadienoyl-N-isobutylamide, the following studies are recommended:
-
Acute Oral Toxicity Study: To determine the LD50 and identify signs of acute toxicity.
-
Genotoxicity Battery: Including a bacterial reverse mutation assay (Ames test) and an in vitro chromosomal aberration assay.
-
In Vitro Cytotoxicity Assays: Using a panel of relevant cell lines to determine the IC50 values.
The information presented in this guide serves as a starting point for researchers and drug development professionals. A comprehensive and compound-specific toxicological evaluation is a mandatory step in the progression of (2E,4E)-Octadienoyl-N-isobutylamide as a potential therapeutic agent.
References
Methodological & Application
Application Notes and Protocols: Synthesis of (2E,4E)-Octadienoyl-N-isobutylamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (2E,4E)-Octadienoyl-N-isobutylamide, a member of the N-isobutylamide (NAE) family of compounds, which are known for their biological activity. The synthetic approach is adapted from a known synthesis of Pellitorine, a closely related analogue. The protocol is divided into two main stages: the synthesis of the precursor N-isobutylcrotonamide and its subsequent conversion to the target molecule via a directed aldol-type reaction with n-butanal, followed by dehydration. This application note includes detailed experimental procedures, tables of quantitative data for reactants and products, and a visual representation of the synthesis workflow.
Introduction
N-Alkylamides of polyunsaturated fatty acids are a class of natural products exhibiting a wide range of biological activities, including insecticidal, antimicrobial, and cannabimimetic properties. (2E,4E)-Octadienoyl-N-isobutylamide is a specific N-isobutylamide that has garnered interest for its potential applications in pharmacology and drug development. This document outlines a robust laboratory-scale synthesis protocol for this target molecule. The presented methodology is an adaptation of a reported synthesis for a longer-chain analogue, Pellitorine, and is expected to provide good yields of the desired product.
Physicochemical Data of Key Compounds
A summary of the physical and chemical properties of the key reactants and the final product is provided in the table below for easy reference.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Isobutylamine | 2-methylpropan-1-amine | C₄H₁₁N | 73.14 | 67-69 | 0.736[1] |
| n-Butanal | Butanal | C₄H₈O | 72.11 | 74.8 | 0.800[2] |
| (2E,4E)-Octadienoyl-N-isobutylamide | (2E,4E)-N-(2-methylpropyl)octa-2,4-dienamide | C₁₂H₂₁NO | 195.30[3] | Not available | Not available |
Experimental Protocols
The synthesis of (2E,4E)-Octadienoyl-N-isobutylamide is accomplished in a two-step process.
Step 1: Synthesis of N-Isobutylcrotonamide
This step involves the amidation of crotonyl chloride with isobutylamine.
-
Materials:
-
Crotonyl chloride
-
Isobutylamine (C₄H₁₁N)[1]
-
Triethylamine (Et₃N)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve isobutylamine (1.0 eq) and triethylamine (1.1 eq) in diethyl ether.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of crotonyl chloride (1.0 eq) in diethyl ether to the cooled amine solution via the addition funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude N-isobutylcrotonamide. The product can be further purified by distillation or chromatography if necessary.
-
Step 2: Synthesis of (2E,4E)-Octadienoyl-N-isobutylamide
This step involves the formation of a dianion of N-isobutylcrotonamide, followed by reaction with n-butanal and subsequent dehydration.
-
Materials:
-
N-Isobutylcrotonamide (from Step 1)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Pyridine
-
Methanesulfonyl chloride (MsCl) or Thionyl chloride (SOCl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Schlenk line or inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Dry glassware
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone)
-
Magnetic stirrer
-
-
Procedure:
-
Under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-BuLi (2.2 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -20 °C.
-
To this LDA solution, add a solution of N-isobutylcrotonamide (1.0 eq) in anhydrous THF at -20 °C. Allow the mixture to warm to +35 °C to generate the dianionic species.
-
Cool the resulting dark yellow suspension to -78 °C.
-
Slowly add freshly distilled n-butanal (1.0 eq) to the reaction mixture at -78 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 20 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude hydroxy amide intermediate.
-
For the dehydration step, dissolve the crude intermediate in anhydrous pyridine.
-
Cool the solution to 0 °C and add methanesulfonyl chloride or thionyl chloride dropwise.
-
Allow the reaction to proceed at this temperature for 1-2 hours, then warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer successively with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford (2E,4E)-Octadienoyl-N-isobutylamide.
-
Synthesis Workflow and Signaling Pathway Diagrams
The overall synthetic workflow is depicted below.
Caption: Synthetic route for (2E,4E)-Octadienoyl-N-isobutylamide.
Discussion
The described protocol offers a practical and efficient method for the synthesis of (2E,4E)-Octadienoyl-N-isobutylamide. The first step, the formation of N-isobutylcrotonamide, is a standard amidation reaction that generally proceeds with high yield. The key second step involves the generation of a dianion from the N-isobutylcrotonamide. The use of a strong, non-nucleophilic base like LDA is crucial for the deprotonation at both the nitrogen and the alpha-carbon of the crotonamide. The subsequent reaction with n-butanal and dehydration of the resulting alcohol provides the desired conjugated diene system.
It is important to maintain anhydrous and inert conditions, particularly during the dianion formation and the reaction with the aldehyde, to prevent quenching of the highly reactive intermediates. The choice of dehydrating agent in the final step can be varied, with thionyl chloride or methanesulfonyl chloride in pyridine being common and effective options. Purification of the final product by column chromatography is recommended to remove any geometric isomers or other impurities.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of (2E,4E)-Octadienoyl-N-isobutylamide. The described methodology, adapted from a reliable synthesis of a similar natural product, should be a valuable resource for researchers in medicinal chemistry, drug discovery, and related scientific fields. The inclusion of quantitative data tables and a clear workflow diagram aims to facilitate the successful implementation of this synthetic procedure in a laboratory setting.
References
Application Notes and Protocols for the Extraction and Purification of N-Isobutylamides from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylamides, particularly N-isobutylamides (NAIs), are a class of bioactive lipids found in various plant species, notably in the genera Echinacea, Spilanthes (Acmella), and Zanthoxylum. These compounds are recognized for their diverse pharmacological activities, including immunomodulatory, anti-inflammatory, analgesic, and insecticidal effects. Their therapeutic potential has led to increased interest in efficient methods for their extraction and purification for research and drug development.
This document provides detailed application notes and protocols for the extraction and purification of N-isobutylamides from plant materials. It covers a range of techniques from conventional to modern, offering a comparative overview to aid in method selection.
Part 1: Extraction of N-Isobutylamides
The choice of extraction method significantly impacts the yield and purity of the extracted N-isobutylamides. The selection depends on factors such as the stability of the target compounds, the solvent used, extraction time, and energy consumption. This section details four common extraction methods and provides a comparative summary of their performance.
Maceration
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specified period. It is particularly suitable for thermolabile compounds as it is typically conducted at room temperature.[1]
Protocol for Maceration of Echinacea purpurea Roots:
-
Plant Material Preparation: Air-dry the roots of Echinacea purpurea at 50 °C and grind them into a fine powder.
-
Solvent Preparation: Prepare a 74.5% ethanol solution in water.
-
Extraction:
-
Incubation: Allow the mixture to stand for at least 2 days with occasional agitation.[1][2]
-
Filtration: After the maceration period, filter the mixture to separate the extract from the solid plant material.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
Soxhlet Extraction
Soxhlet extraction is a continuous solid-liquid extraction method that offers more efficient extraction than maceration by repeatedly washing the plant material with fresh, distilled solvent.[1] However, the prolonged exposure to heat can be detrimental to thermolabile compounds.
Protocol for Soxhlet Extraction:
-
Plant Material Preparation: Dry and grind the plant material to a fine powder.
-
Apparatus Setup:
-
Place the powdered plant material (e.g., 20 g) in a cellulose thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent (e.g., 150 mL of hexane or methanol).[3]
-
Assemble the Soxhlet extractor on top of the flask and connect a condenser above it.
-
-
Extraction:
-
Heat the solvent in the flask to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back onto the thimble containing the plant material.
-
The solvent will fill the thimble and extract the soluble compounds. Once the solvent reaches the top of the siphon tube, it will be siphoned back into the flask, carrying the extracted compounds with it.
-
Allow the process to run for several hours (e.g., 4-8 hours) until the solvent in the siphon tube runs clear.[3][4]
-
-
Concentration: After extraction, cool the apparatus and collect the extract from the flask. Evaporate the solvent to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[5] This method generally results in higher yields in shorter extraction times and at lower temperatures compared to conventional methods.[6]
Protocol for Ultrasound-Assisted Extraction of Spilanthes acmella:
-
Plant Material Preparation: Dry and powder the flower heads of Spilanthes acmella.
-
Extraction:
-
Mix the powdered plant material with a solvent (e.g., ethanol) in a flask. A common solid-to-solvent ratio is 1:10 (g/mL).
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 30-60 minutes).[7] The temperature can be controlled by a water bath.[7]
-
-
Filtration and Concentration: After sonication, filter the mixture and evaporate the solvent from the filtrate to yield the crude extract.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction (SFE) is a green technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[8] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.[8] SFE is particularly advantageous for its high selectivity, shorter extraction times, and the production of solvent-free extracts.[4]
Protocol for Supercritical Fluid Extraction of N-Isobutylamides:
-
Plant Material Preparation: Dry and grind the plant material to a consistent particle size.
-
Apparatus Setup:
-
Pack the ground plant material into the extraction vessel of the SFE system.
-
-
Extraction Parameters:
-
Pressurize and heat the CO₂ to bring it to a supercritical state (e.g., above 31.1 °C and 73.8 bar).[8]
-
Optimal conditions for N-isobutylamide extraction may vary, but typical ranges are pressures of 10-30 MPa and temperatures of 40-60 °C.[9][10] A co-solvent like ethanol may be added to enhance the extraction of more polar compounds.[8]
-
Pump the supercritical CO₂ through the extraction vessel for a specific duration (e.g., 1-2 hours).[4]
-
-
Separation and Collection:
-
Route the CO₂ containing the extracted compounds to a separator where the pressure and/or temperature is reduced.
-
This causes the CO₂ to lose its solvating power, and the extracted N-isobutylamides precipitate and are collected. The CO₂ can then be recycled.
-
Comparison of Extraction Methods
The following table summarizes the key performance parameters of the different extraction methods for N-isobutylamides and related compounds based on available literature.
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |
| Principle | Soaking in a solvent at room temperature.[1] | Continuous extraction with hot, distilled solvent.[1] | Acoustic cavitation to disrupt cell walls.[5] | Use of a supercritical fluid (e.g., CO₂) as a solvent.[8] |
| Typical Solvents | Ethanol, Methanol, Hexane.[2][3] | Hexane, Chloroform, Methanol, Ethanol.[3][4] | Ethanol, Methanol.[7] | Supercritical CO₂, often with a co-solvent like ethanol.[8] |
| Extraction Time | 2-7 days.[1][2] | 4-24 hours.[3][4] | 30-60 minutes.[7] | 1-2 hours.[4] |
| Temperature | Room Temperature.[1] | Boiling point of the solvent.[1] | Typically controlled, can be near room temperature.[7] | 40-60 °C.[10] |
| Yield | Moderate.[2] | Generally higher than maceration.[11] | High.[6] | High and selective.[4] |
| Advantages | Simple, low cost, suitable for thermolabile compounds.[1] | Efficient for exhaustive extraction.[1] | Fast, high yield, low energy consumption.[6] | "Green" technology, high selectivity, solvent-free extract.[4][8] |
| Disadvantages | Time-consuming, large solvent volume.[1] | Requires heat (can degrade compounds), high solvent consumption.[1] | Requires specialized equipment. | High initial equipment cost. |
Part 2: Purification of N-Isobutylamides
Crude extracts obtained from the methods described above contain a mixture of compounds. Further purification is necessary to isolate N-isobutylamides for detailed analysis and pharmacological studies. Chromatographic techniques are the most effective methods for this purpose.
Column Chromatography
Column chromatography is a widely used technique for the separation and purification of compounds from a mixture based on their differential adsorption to a stationary phase.[12]
Protocol for Column Chromatography Purification:
-
Column Preparation:
-
Pack a glass column with a slurry of silica gel (stationary phase) in a non-polar solvent (e.g., n-hexane).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[6] For example, start with n-hexane, then move to n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, etc.), and finally to 100% ethyl acetate.
-
-
Fraction Collection:
-
Collect the eluate in a series of fractions.
-
-
Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the desired N-isobutylamides.
-
Pool the fractions containing the pure compound and evaporate the solvent.
-
A study on the purification of hydroxyl-α-sanshool from Zanthoxylum armatum DC. reported a purity of 98.34% with a recovery rate of 121.65% (relative to the enriched extract) using silica gel column chromatography.[6]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify larger quantities of a specific compound from a mixture. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates.
Protocol for Preparative HPLC Purification:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to achieve good separation of the target N-isobutylamide from other components in the crude extract. A reversed-phase C18 column is commonly used.[13]
-
The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a gradient elution.[14]
-
-
Scale-Up to Preparative Scale:
-
Transfer the optimized analytical method to a preparative HPLC system with a larger C18 column (e.g., 19 x 50 mm).[13]
-
Adjust the flow rate and injection volume according to the column dimensions.
-
-
Sample Preparation:
-
Dissolve the partially purified extract (from column chromatography or a crude extract) in the initial mobile phase and filter it through a 0.45 µm filter.
-
-
Purification:
-
Inject the sample onto the preparative column and run the gradient program.
-
Monitor the elution of compounds using a UV detector at a wavelength where the N-isobutylamide absorbs strongly (e.g., 254 nm).[13]
-
-
Fraction Collection:
-
Use an automated fraction collector to collect the peak corresponding to the target N-isobutylamide.
-
-
Purity Analysis and Recovery:
Part 3: Visualization of Workflows and Signaling Pathways
Experimental Workflows
The following diagrams illustrate the general workflows for the extraction and purification of N-isobutylamides.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Structure, function, and mechanism of action of the vanilloid TRPV1 receptor - AHEM [phmd.hirszfeld.pl]
- 4. TRPV1: Structure, Endogenous Agonists, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. m.youtube.com [m.youtube.com]
- 9. Bioactivity-Guided High Performance Counter-Current Chromatography and Following Semi-Preparative Liquid Chromatography Method for Rapid Isolation of Anti-Inflammatory Lignins from Dai Medicinal Plant, Zanthoxylum acanthopodium var. timbor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Quantification of (2E,4E)-Octadienoyl-N-isobutylamide (Spilanthol) by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive HPLC-MS/MS method for the quantitative analysis of (2E,4E)-Octadienoyl-N-isobutylamide, also known as spilanthol, in biological and plant matrices. Spilanthol is a bioactive N-alkylamide found in plants such as Acmella oleracea (jambu) and is known for its analgesic, anti-inflammatory, and insecticidal properties. The method utilizes reversed-phase liquid chromatography coupled with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity for accurate quantification. Detailed protocols for sample preparation from plasma and plant material are provided, along with comprehensive method validation data.
Introduction
(2E,4E)-Octadienoyl-N-isobutylamide (spilanthol) is the primary bioactive compound responsible for the pungent and tingling sensation of Acmella oleracea extracts. Its diverse pharmacological activities have led to increasing interest in its quantification for pharmacokinetic studies, quality control of herbal products, and drug development. HPLC-MS/MS offers the necessary specificity and sensitivity for accurate measurement of spilanthol in complex biological and botanical samples. This document provides a detailed methodology for the quantification of spilanthol using this technique.
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma (Liquid-Liquid Extraction - LLE)
This protocol is adapted from methodologies for the extraction of lipophilic small molecules from plasma.
Materials and Reagents:
-
Human plasma (with K2EDTA as anticoagulant)
-
(2E,4E)-Octadienoyl-N-isobutylamide (Spilanthol) reference standard
-
Internal Standard (IS) - A suitable analogue, if available. If not, stable-isotope labeled spilanthol would be ideal.
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Addition of Internal Standard: Add 50 µL of the internal standard working solution to each tube (except for blank samples). For blank samples, add 50 µL of acetonitrile.
-
Protein Precipitation (Optional but recommended): Add 200 µL of cold acetonitrile to each tube and vortex for 30 seconds to precipitate proteins.
-
Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Transfer of Organic Layer: Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.
-
Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
Protocol 2: Sample Preparation from Plant Material (Solid-Phase Extraction - SPE)
This protocol is suitable for the extraction and clean-up of spilanthol from dried and powdered plant material, such as Acmella oleracea flowers.
Materials and Reagents:
-
Dried and powdered plant material
-
(2E,4E)-Octadienoyl-N-isobutylamide (Spilanthol) reference standard
-
Internal Standard (IS) working solution
-
Methanol, HPLC grade
-
Ethanol, HPLC grade
-
Water, HPLC grade
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh 50 mg of powdered plant material into a microcentrifuge tube.
-
Add 1 mL of ethanol and vortex for 1 minute.
-
Incubate in a shaker or sonicator for 60 minutes at 50°C.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Dilute the plant extract supernatant 1:4 with water.[1]
-
Load the diluted extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar interferences.[1]
-
-
Elution:
-
Elute the spilanthol from the cartridge with 5 mL of 60% ethanol in water.[2]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
-
Analysis:
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
-
HPLC-MS/MS Method
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
| Parameter | Condition |
| Instrument | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion (m/z): 222.2 [M+H]+.[3][4] Product Ion (m/z): 149.1 (loss of isobutylamine).[3] |
| Collision Energy (CE) | Optimized for the specific instrument, typically in the range of 10-25 eV. |
| Dwell Time | 100 ms |
Quantitative Data Summary
The following tables summarize the performance characteristics of the HPLC-MS/MS method for the quantification of (2E,4E)-Octadienoyl-N-isobutylamide (Spilanthol). The data is based on a validated bioanalytical method.[5][6]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL.[5][6] |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Accuracy (% RE) | Precision (% RSD) |
| LLOQ | 1 | < 7.5%.[5][6] | < 7%.[5][6] |
| Low QC | 3 | < 7.5% | < 7% |
| Mid QC | 100 | < 7.5% | < 7% |
| High QC | 400 | < 7.5% | < 7% |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the quantification of (2E,4E)-Octadienoyl-N-isobutylamide.
Caption: Logical diagram of the Multiple Reaction Monitoring (MRM) process for spilanthol.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Deep Eutectic Solvents for the Extraction of Spilanthol from Acmella oleracea (L.) R.K.Jansen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction, Purification, Quantification, and Stability of Bioactive Spilanthol from Acmella oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated liquid chromatography-electrospray ionization-mass spectrometry method for quantification of spilanthol in Spilanthes acmella (L.) Murr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Insecticidal Activity of N-Isobutylamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-isobutylamides are a class of naturally occurring and synthetic compounds that exhibit significant insecticidal properties. Their primary mode of action is the modulation of insect voltage-gated sodium channels (VGSCs), which are critical for nerve function.[1] This document provides detailed application notes and protocols for a suite of in vitro assays designed to characterize the insecticidal activity of N-isobutylamides. These assays are essential for understanding their mechanism of action, determining structure-activity relationships, and for the screening and development of novel insecticidal agents. The protocols provided herein cover electrophysiological, calcium imaging, and membrane potential assays.
Key Molecular Target: Insect Voltage-Gated Sodium Channels
The primary molecular target for the insecticidal action of N-isobutylamides is the voltage-gated sodium channel (VGSC) in insects.[1] These channels are transmembrane proteins responsible for the rising phase of the action potential in neurons and other excitable cells.[2] N-isobutylamides act as modulators of these channels, often causing prolonged channel opening, which leads to hyperexcitation of the nervous system, paralysis, and eventual death of the insect. The insect VGSCs are distinct from their mammalian counterparts, offering a degree of selectivity that is a desirable trait in insecticide development.[1]
Data Presentation: In Vitro Activity of N-Isobutylamides
The following table summarizes the in vitro activity of representative N-isobutylamides on insect neuronal targets. Note: Specific quantitative data from in vitro assays such as Two-Electrode Voltage Clamp, Calcium Imaging, and Membrane Potential Assays for a broad range of N-isobutylamides are not extensively available in the public domain. The table structure is provided for guidance on data presentation.
| Compound | Chemical Structure | Target | Assay Type | Measured Parameter | Value | Insect Species | Reference |
| Pellitorine | Voltage-Gated Sodium Channel (VGSC) | Two-Electrode Voltage Clamp | IC50 / EC50 | Data not available in searched literature | Drosophila melanogaster, Musca domestica | N/A | |
| Guineensine | Voltage-Gated Sodium Channel (VGSC) | Two-Electrode Voltage Clamp | IC50 / EC50 | Data not available in searched literature | Drosophila melanogaster, Aedes aegypti | N/A | |
| Pipercide | Voltage-Gated Sodium Channel (VGSC) | Calcium Imaging | EC50 | Data not available in searched literature | Spodoptera frugiperda (Sf9 cells) | N/A | |
| Spilanthol | Voltage-Gated Sodium Channel (VGSC) | Membrane Potential Assay | EC50 | Data not available in searched literature | Drosophila melanogaster (S2 cells) | N/A |
Signaling Pathway of N-Isobutylamide Action
N-isobutylamides primarily target insect voltage-gated sodium channels. Their binding to the channel protein alters its gating properties, typically leading to a prolonged open state. This disruption of normal channel function results in an uncontrolled influx of sodium ions, leading to membrane depolarization, hyperexcitability of neurons, and ultimately, insect paralysis and death.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Assay for Insect VGSCs
This protocol describes the functional expression of insect VGSCs in Xenopus laevis oocytes and subsequent electrophysiological recording to assess the modulatory effects of N-isobutylamides.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the insect VGSC α-subunit and an auxiliary subunit (e.g., TipE)
-
N-isobutylamide compounds
-
Two-electrode voltage clamp setup
-
Microinjection apparatus
-
Recording solution (e.g., ND96)
-
Collagenase solution
Protocol Workflow:
Detailed Methodology:
-
Oocyte Preparation: Harvest oocytes from female Xenopus laevis frogs. Treat with collagenase to remove the follicular layer. Select healthy stage V-VI oocytes for injection.
-
cRNA Injection: Inject oocytes with a mixture of cRNA encoding the insect VGSC α-subunit and an auxiliary subunit like TipE to enhance channel expression.[3] Incubate the injected oocytes for 2-5 days at 18°C.
-
Electrophysiological Recording: Place an oocyte in a recording chamber perfused with recording solution. Impale the oocyte with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -90 mV).
-
Data Acquisition: Elicit sodium currents by applying depolarizing voltage steps. Record baseline currents.
-
Compound Application: Perfuse the recording chamber with a solution containing the N-isobutylamide of interest at various concentrations.
-
Record Modulatory Effects: After compound application, record the sodium currents again to observe any changes in amplitude, kinetics, or voltage-dependence. A characteristic effect of many VGSC modulators is the appearance of a "tail current" upon repolarization.
-
Data Analysis: Analyze the recorded currents to quantify the effect of the compound. Calculate parameters such as the percentage of current inhibition or potentiation. Determine the IC50 or EC50 by plotting the response against the compound concentration.
Calcium Imaging Assay in Insect Neurons or Cell Lines
This assay measures changes in intracellular calcium ([Ca2+]) levels in response to N-isobutylamide application, which can be an indicator of neuronal activity and ion channel modulation.
Materials:
-
Insect neuronal cell line (e.g., Sf9, S2) or primary insect neurons
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
N-isobutylamide compounds
-
Fluorescence microscope or plate reader with imaging capabilities
-
Cell culture medium and reagents
-
Assay buffer (e.g., HBSS)
Protocol Workflow:
Detailed Methodology:
-
Cell Culture: Culture an appropriate insect cell line (e.g., Sf9, S2) or prepare primary insect neurons. Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Dye Loading: Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Fluorescence Measurement: Place the plate in a fluorescence microscope or plate reader. Record the baseline fluorescence (F0).
-
Compound Addition: Add the N-isobutylamide compound at various concentrations to the wells.
-
Response Recording: Immediately begin recording the fluorescence intensity (F) over time to capture the calcium influx.
-
Data Analysis: Calculate the change in fluorescence (ΔF = F - F0) and normalize it to the baseline fluorescence (ΔF/F0). Plot the normalized fluorescence against the compound concentration to determine the EC50.
Membrane Potential Assay in Insect Cell Lines
This assay utilizes voltage-sensitive dyes to measure changes in the cell membrane potential upon exposure to N-isobutylamides. Depolarization of the membrane is an expected outcome of VGSC activation.
Materials:
-
Insect cell line (e.g., Drosophila S2 cells)
-
Voltage-sensitive fluorescent dye (e.g., DiBAC4(3) or a commercially available kit)
-
N-isobutylamide compounds
-
Fluorescence plate reader
-
Cell culture medium and reagents
-
Assay buffer (e.g., HBSS)
Protocol Workflow:
Detailed Methodology:
-
Cell Culture: Grow the selected insect cell line in the appropriate medium. Seed the cells into a 96-well plate and allow for adherence.
-
Dye Loading: Prepare a working solution of the voltage-sensitive dye in assay buffer. Add the dye solution to the cells and incubate for 30-60 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.
-
Compound Addition: Add the N-isobutylamide compounds at a range of concentrations to the wells.
-
Kinetic Read: Immediately start a kinetic read to monitor the change in fluorescence over time. Depolarization will typically cause an increase in fluorescence with anionic dyes like DiBAC4(3).
-
Data Analysis: Determine the change in fluorescence for each concentration. Plot the fluorescence change against the compound concentration to generate a dose-response curve and calculate the EC50 value.
Conclusion
The in vitro assays described in these application notes provide a robust framework for the characterization of the insecticidal activity of N-isobutylamides. By employing electrophysiology, calcium imaging, and membrane potential assays, researchers can gain valuable insights into the molecular mechanisms of action, structure-activity relationships, and potency of these compounds. These methods are integral to the discovery and development of new and effective insect control agents.
References
Application of (2E,4E)-Octadienoyl-N-isobutylamide as a Transient Receptor Potential (TRP) Channel Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,4E)-Octadienoyl-N-isobutylamide is a synthetic unsaturated aliphatic amide belonging to the class of N-isobutylamides (NIAs). This class of compounds is of significant interest in pharmacology due to the diverse biological activities exhibited by its members, many of which are naturally occurring. Notably, several NIAs have been identified as modulators of Transient Receptor Potential (TRP) channels, a superfamily of ion channels that play crucial roles in sensory perception, including thermosensation, chemosensation, and pain.
TRP channels are polymodal sensors involved in the detection of a wide array of stimuli, making them attractive targets for the development of novel therapeutics for pain, inflammation, and other sensory disorders. This document provides detailed application notes and protocols for investigating the modulatory effects of (2E,4E)-Octadienoyl-N-isobutylamide on TRP channels, drawing upon data from structurally similar NIAs to guide experimental design and interpretation.
Chemical Properties
| Property | Value |
| Compound Name | (2E,4E)-Octadienoyl-N-isobutylamide |
| Synonyms | N-Isobutyl-2,4-octadienamide |
| Molecular Formula | C₁₂H₂₁NO |
| Molecular Weight | 195.30 g/mol |
| CAS Number | 108444-24-4 |
| Structure |
Putative TRP Channel Targets and Activity of Structural Analogs
Direct quantitative data for (2E,4E)-Octadienoyl-N-isobutylamide is limited in publicly accessible literature. However, the activity of structurally related N-isobutylamides, such as Pellitorine and Spilanthol, provides valuable insights into its potential as a TRP channel modulator. These compounds share the N-isobutylamide moiety and a polyunsaturated acyl chain, features known to be important for interaction with TRP channels.
Table 1: Activity of N-Isobutylamide Analogs on TRP Channels
| Compound | TRP Channel | Assay Type | Activity | Potency (IC₅₀/EC₅₀) | Reference |
| Pellitorine ((2E,4E)-N-isobutyl-deca-2,4-dienamide) | TRPV1 | Ca²⁺ uptake (antagonist) | Antagonist | 0.69 mM | [1][2][3] |
| trans-Pellitorine | TRPV1 | Fatty acid uptake | No activation | Not applicable (tested at 100 µM) | [4] |
| Spilanthol ((2E,6Z,8E)-N-Isobutyl-2,6,8-decatrienamide) | TRPA1, TRPV1 | Vasodilation, in silico docking | Agonist (inferred) | Not specified | [5] |
Based on this data, it is plausible that (2E,4E)-Octadienoyl-N-isobutylamide may act as a modulator of TRPV1 and/or TRPA1 channels. Its shorter acyl chain compared to pellitorine might influence its potency and efficacy. Experimental validation is essential to characterize its specific activity profile.
Experimental Protocols
To assess the modulatory activity of (2E,4E)-Octadienoyl-N-isobutylamide on TRP channels, the following experimental protocols are recommended.
Protocol 1: In Vitro Calcium Imaging Assay for TRP Channel Activation
This protocol is designed to screen for agonistic activity of the test compound on TRP channels expressed in a heterologous system (e.g., HEK293T cells).
Materials:
-
HEK293T cells transiently or stably expressing the human TRP channel of interest (e.g., TRPV1, TRPA1).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-buffered saline (PBS).
-
Fura-2 AM or Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Extracellular solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺).
-
(2E,4E)-Octadienoyl-N-isobutylamide stock solution (in DMSO).
-
Positive control agonist (e.g., Capsaicin for TRPV1, AITC for TRPA1).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging.
Procedure:
-
Cell Culture: Plate the TRP channel-expressing HEK293T cells onto 96-well plates and grow to 80-90% confluency.
-
Dye Loading: a. Prepare a loading buffer containing Fura-2 AM (2-5 µM) or Fluo-4 AM (1-2 µM) and an equal concentration of Pluronic F-127 in the extracellular solution. b. Wash the cells once with PBS. c. Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with the extracellular solution to remove excess dye.
-
Compound Application and Measurement: a. Acquire a baseline fluorescence reading for 1-2 minutes. b. Add varying concentrations of (2E,4E)-Octadienoyl-N-isobutylamide to the wells. c. Immediately begin recording the fluorescence intensity for 5-10 minutes. For Fura-2, record emissions at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, record emission at 515-525 nm with excitation at 488 nm. d. As a positive control, add a known agonist for the specific TRP channel being tested.
-
Data Analysis: a. Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence relative to baseline (ΔF/F₀ for Fluo-4). b. Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve. c. Calculate the EC₅₀ value using a suitable nonlinear regression model (e.g., sigmoidal dose-response).
Protocol 2: Electrophysiology - Whole-Cell Patch-Clamp Assay
This protocol provides a more detailed characterization of the compound's effect on ion channel currents.
Materials:
-
TRP channel-expressing cells (as in Protocol 1).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH).
-
Intracellular (pipette) solution: 140 mM KCl, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP (pH 7.2 with KOH).
-
(2E,4E)-Octadienoyl-N-isobutylamide stock solution.
-
Perfusion system.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording: a. Establish a whole-cell patch-clamp configuration on a single cell. b. Hold the cell at a membrane potential of -60 mV. c. Apply voltage ramps or steps to elicit channel currents. d. Establish a stable baseline current by perfusing the cell with the extracellular solution.
-
Compound Application: a. Perfuse the cell with the extracellular solution containing varying concentrations of (2E,4E)-Octadienoyl-N-isobutylamide. b. Record the changes in the current amplitude and characteristics.
-
Data Analysis: a. Measure the peak current amplitude at each compound concentration. b. Construct a dose-response curve and calculate the EC₅₀ or IC₅₀ value. c. Analyze changes in the current-voltage (I-V) relationship to understand the mechanism of modulation.
Visualizations
Signaling Pathway: TRP Channel Activation
Caption: Putative signaling pathway of TRP channel modulation.
Experimental Workflow: Calcium Imaging Assay
Caption: Workflow for the in vitro calcium imaging assay.
Logical Relationship: Agonist vs. Antagonist Activity
Caption: Logical flow for determining agonist vs. antagonist activity.
Conclusion
(2E,4E)-Octadienoyl-N-isobutylamide represents a promising candidate for the modulation of TRP channels, based on the known activities of its structural analogs. The provided protocols for calcium imaging and patch-clamp electrophysiology offer robust methods for characterizing its specific effects on channels such as TRPV1 and TRPA1. A thorough investigation of its potency, efficacy, and selectivity will be crucial in determining its potential as a pharmacological tool or a lead compound for drug development in the areas of pain and sensory disorders.
References
- 1. Pellitorine, an extract of Tetradium daniellii, is an antagonist of the ion channel TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPs in Tox: Involvement of Transient Receptor Potential-Channels in Chemical-Induced Organ Toxicity—A Structured Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capsaicin, nonivamide and trans-pellitorine decrease free fatty acid uptake without TRPV1 activation and increase acetyl-coenzyme A synthetase activity in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelial TRP channels and cannabinoid receptors are involved in affinin-induced vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of (2E,4E)-Octadienoyl-N-isobutylamide for Topical Application Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction (2E,4E)-Octadienoyl-N-isobutylamide is a bioactive alkylamide, a class of compounds known for various physiological effects, including anti-inflammatory properties. Its lipophilic nature presents a challenge for topical delivery, necessitating advanced formulation strategies to enhance skin permeation and bioavailability. Microemulsions are thermodynamically stable, optically isotropic systems of oil, water, and surfactants that can improve the solubilization and skin penetration of poorly water-soluble drugs.[1][2] These application notes provide a comprehensive framework for the development, characterization, and preclinical evaluation of a (2E,4E)-Octadienoyl-N-isobutylamide microemulsion for topical application.
Application Note 1: Formulation Development and Physicochemical Characterization
The primary objective is to develop a stable oil-in-water (O/W) microemulsion capable of effectively solubilizing (2E,4E)-Octadienoyl-N-isobutylamide and delivering it into the skin.
Protocol 1: Excipient Solubility Screening
Objective: To identify a suitable oil, surfactant, and cosurfactant system with high solubilizing capacity for (2E,4E)-Octadienoyl-N-isobutylamide.
Methodology:
-
Add an excess amount of (2E,4E)-Octadienoyl-N-isobutylamide to 2 mL of each selected vehicle (oils, surfactants, and cosurfactants) in separate sealed vials.
-
Place the vials in an isothermal shaker at 25 ± 1.0°C for 72 hours to reach equilibrium.
-
After equilibration, centrifuge the samples at 5000 rpm for 15 minutes to separate the undissolved drug.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Quantify the concentration of the dissolved drug in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method.
Data Presentation:
Table 1: Solubility of (2E,4E)-Octadienoyl-N-isobutylamide in Various Excipients
| Excipient Type | Vehicle | Solubility (mg/mL ± SD, n=3) |
|---|---|---|
| Oil Phase | Oleic Acid | 115.6 ± 4.2 |
| Isopropyl Myristate (IPM) | 88.3 ± 3.1 | |
| Capryol™ 90 | 75.1 ± 2.5 | |
| Surfactant | Tween 80 | 152.4 ± 5.5 |
| Labrasol® | 141.9 ± 4.8 | |
| Cremophor® EL | 120.7 ± 3.9 | |
| Cosurfactant | Transcutol® P | 185.2 ± 6.3 |
| Propylene Glycol | 95.0 ± 3.7 |
| | PEG 400 | 101.5 ± 4.1 |
Note: Data are hypothetical examples.
Protocol 2: Construction of Pseudo-Ternary Phase Diagrams
Objective: To identify the microemulsion existence region for various surfactant-to-cosurfactant ratios.
Methodology:
-
Prepare mixtures of the selected surfactant and cosurfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 3:1).[3]
-
For each Smix ratio, prepare a series of mixtures with the selected oil at varying weight ratios (e.g., 1:9, 2:8, ... 9:1, Oil:Smix).
-
Titrate each oil-Smix mixture with water dropwise under constant magnetic stirring.[3]
-
Observe the mixture for transparency. The point at which the mixture becomes a clear, single phase indicates the formation of a microemulsion.[4]
-
Plot the percentages of oil, water, and Smix on a ternary phase diagram to delineate the microemulsion region.
Protocol 3: Preparation and Characterization of Drug-Loaded Microemulsion
Objective: To prepare and characterize the final (2E,4E)-Octadienoyl-N-isobutylamide microemulsion formulation selected from the phase diagram.
Methodology:
-
Select a formulation from the center of the identified O/W microemulsion region.
-
Dissolve a predetermined amount of (2E,4E)-Octadienoyl-N-isobutylamide (e.g., 1% w/w) in the oil phase.
-
Add the Smix (surfactant and cosurfactant) to the oil phase and mix thoroughly.
-
Add the aqueous phase dropwise to the oil-Smix mixture with continuous stirring until a transparent microemulsion is formed.[5]
-
Characterize the final formulation for its physicochemical properties as described in Table 2.
Data Presentation:
Table 2: Physicochemical Characterization of the Optimized Microemulsion Formulation
| Parameter | Method | Specification | Result (Mean ± SD, n=3) |
|---|---|---|---|
| Visual Appearance | Visual Inspection | Transparent, Homogeneous | Conforms |
| pH | pH Meter | 4.5 - 6.5 | 5.8 ± 0.2 |
| Droplet Size (nm) | Dynamic Light Scattering | < 100 nm | 45.6 ± 1.8 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering | < 0.3 | 0.15 ± 0.02 |
| Zeta Potential (mV) | Zetasizer | - | -25.3 ± 1.1 mV |
| Drug Content (%) | HPLC | 95% - 105% | 99.2 ± 1.5% |
| Viscosity (cP) | Brookfield Viscometer | - | 85.7 ± 3.4 cP |
Note: Data are hypothetical examples.
Visualization:
Caption: Workflow for microemulsion formulation and characterization.
Application Note 2: In Vitro Skin Permeation and Retention Studies
These studies are crucial for evaluating the formulation's ability to deliver the active compound across the skin barrier.[6]
Protocol 4: In Vitro Skin Permeation Study
Objective: To quantify the permeation of (2E,4E)-Octadienoyl-N-isobutylamide from the microemulsion formulation through an appropriate skin model.
Methodology:
-
Skin Preparation: Use excised human or animal (e.g., porcine ear) skin. Carefully remove subcutaneous fat and hair. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.[7]
-
Experimental Setup: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline pH 7.4 with a solubilizing agent to maintain sink conditions) and equilibrate to 32 ± 1°C.[2]
-
Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the drug-loaded microemulsion to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and immediately replace with an equal volume of fresh receptor medium.
-
Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve.[8]
Visualization:
Caption: Experimental workflow for in vitro skin permeation studies.
Protocol 5: Skin Retention Study
Objective: To quantify the amount of (2E,4E)-Octadienoyl-N-isobutylamide retained within the skin layers after the permeation study.
Methodology:
-
At the end of the permeation study (24 hours), dismount the skin from the Franz cell.
-
Wipe the skin surface with a cotton swab soaked in alcohol to remove excess formulation.
-
Separate the epidermis from the dermis using heat or mechanical methods.
-
Mince each skin layer (epidermis and dermis) and extract the drug using a suitable solvent (e.g., methanol) with sonication.
-
Centrifuge the extract and analyze the supernatant for drug content using HPLC.
Data Presentation:
Table 3: In Vitro Skin Permeation and Retention Data
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coeff. (Kp x 10⁻³ cm/h) | Amount Retained in Epidermis (µg/cm²) | Amount Retained in Dermis (µg/cm²) |
|---|---|---|---|---|
| Microemulsion | 15.8 ± 1.2 | 1.58 | 45.3 ± 3.5 | 22.1 ± 2.1 |
| Control (Drug in Oil) | 2.1 ± 0.4 | 0.21 | 10.7 ± 1.9 | 4.5 ± 0.8 |
Note: Data are hypothetical examples.
Application Note 3: Preclinical Safety and Efficacy
Protocol 6: In Vitro Cytotoxicity Assay
Objective: To assess the potential cytotoxicity of the formulation on skin cells (e.g., human keratinocytes, HaCaT).[9]
Methodology (MTT Assay):
-
Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[10]
-
Treat the cells with various concentrations of the drug-loaded microemulsion, the placebo microemulsion, and the free drug for 24 or 48 hours. Use Triton X-100 as a positive control.[9]
-
After incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.
Data Presentation:
Table 4: Cytotoxicity (IC50) on HaCaT Cells after 24h Exposure
| Test Substance | IC50 (µg/mL) |
|---|---|
| (2E,4E)-Octadienoyl-N-isobutylamide | > 200 |
| Placebo Microemulsion | > 500 |
| Drug-Loaded Microemulsion | > 500 |
| Triton X-100 (Positive Control) | 25.5 |
Note: Data are hypothetical examples.
Protocol 7: In Vitro Anti-Inflammatory Activity
Objective: To evaluate the ability of the formulation to suppress the production of inflammatory mediators in a cell-based model.
Methodology (Nitric Oxide Inhibition Assay):
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test formulation for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) and incubate for 24 hours.
-
Measure the accumulation of nitrite (a stable product of nitric oxide) in the culture supernatant using the Griess reagent.
-
Measure absorbance at 540 nm and calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control.
Visualization:
Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.[11][12]
Application Note 4: Formulation Stability Studies
Stability testing ensures the formulation maintains its quality, safety, and efficacy throughout its shelf life.[13][14]
Protocol 8: Stability Assessment
Objective: To evaluate the physical and chemical stability of the (2E,4E)-Octadienoyl-N-isobutylamide microemulsion under different storage conditions.
Methodology:
-
Store the formulation in its final intended packaging at long-term (25°C/60% RH or 30°C/65% RH) and accelerated (40°C/75% RH) conditions.
-
Withdraw samples at specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).
-
Analyze the samples for the parameters listed in Table 5.
Data Presentation:
Table 5: Stability Testing Protocol and Parameters
| Test Parameter | Test Method | Time Points (Months) | Acceptance Criteria |
|---|---|---|---|
| Physical Appearance | Visual Inspection | 0, 1, 3, 6, 9, 12, 18, 24 | No phase separation, color change, or precipitation |
| pH | pH Meter | 0, 3, 6, 12, 24 | Within ± 0.5 units of initial value |
| Droplet Size & PDI | Dynamic Light Scattering | 0, 3, 6, 12, 24 | No significant change from initial values |
| Assay (Drug Content) | HPLC | 0, 3, 6, 12, 24 | 90.0% - 110.0% of label claim |
| Impurities/Degradants | HPLC | 0, 3, 6, 12, 24 | Specified limits for known and unknown impurities |
| Microbial Limits | USP <61> & <62> | 0, 12, 24 | Conforms to USP specifications for topical products |
References
- 1. benchchem.com [benchchem.com]
- 2. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. US4146499A - Method for preparing microemulsions - Google Patents [patents.google.com]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 8. In-vitro transdermal penetration of cytarabine and its N4-alkylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Alkaloids from Black Pepper (Piper nigrum L.) Exhibit Anti-Inflammatory Activity in Murine Macrophages by Inhibiting Activation of NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Innovative Techniques For Quality Control And Stability Testing In Topical Formulations - Dow Development Labs [dowdevelopmentlabs.com]
- 14. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Cytotoxicity of N-Isobutylamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-isobutylamides (NIAs) are a class of naturally occurring aliphatic amides found in various plant species, renowned for their diverse biological activities, including insecticidal, analgesic, and anti-inflammatory properties. Recent studies have highlighted their potential as cytotoxic agents against various cancer cell lines, making them promising candidates for novel anticancer drug development. This document provides a comprehensive guide for researchers to evaluate the cytotoxic effects of NIAs using established cell-based assays. It includes detailed protocols for assessing cell viability, membrane integrity, and the induction of apoptosis, a programmed cell death pathway often implicated in the mechanism of action of cytotoxic compounds. The provided methodologies, data presentation guidelines, and visual representations of experimental workflows and signaling pathways are designed to facilitate robust and reproducible cytotoxicity assessments.
General Experimental Workflow
A systematic approach is recommended to characterize the cytotoxic profile of a novel N-isobutylamide. The workflow begins with a primary screening assay to determine the compound's effective concentration range, followed by more specific assays to elucidate the mechanism of cell death.
Data Presentation: Cytotoxicity of N-Isobutylamides
The cytotoxic activity of N-isobutylamides is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability. The following table summarizes published IC50 values for representative N-isobutylamides against various cancer cell lines.
| N-Isobutylamide | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Pellitorine | HL-60 | Human Promyelocytic Leukemia | 13.0 | [1][2] |
| Pellitorine | MCF-7 | Human Breast Adenocarcinoma | 1.8 | [1][2] |
| Spilanthol | AGP01 | Human Gastric Cancer | 11.86 | [3] |
| Spilanthes acmella Extract | HEp-2 | Human Laryngeal Carcinoma | 513 | [4][5] |
Note: The activity of plant extracts can vary based on the concentration of the active compounds.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
N-isobutylamide stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Preparation: Prepare serial dilutions of the N-isobutylamide in complete medium.
-
Treatment: After 24 hours, remove the medium and add 100 µL of the compound dilutions to the wells. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value from the dose-response curve.
Protocol 2: Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes. This serves as an indicator of cytotoxicity.
Materials:
-
Cells treated with the N-isobutylamide in a 96-well plate
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis solution (for maximum LDH release control)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Prepare Controls: In separate wells, include:
-
Untreated Control: Cells with vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis solution 45 minutes prior to the assay.
-
Medium Background Control: Complete medium without cells.
-
-
Sample Collection: After the desired incubation time with the N-isobutylamide, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well flat-bottom plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the untreated and maximum release controls, after subtracting the background absorbance.
Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cells treated with the N-isobutylamide
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in the provided binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Proposed Signaling Pathway for N-Isobutylamide-Induced Apoptosis
Based on the mechanism of action of other cytotoxic natural products, it is hypothesized that N-isobutylamides may induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade.
This proposed pathway suggests that N-isobutylamides may shift the balance of Bcl-2 family proteins to favor apoptosis. The upregulation of pro-apoptotic proteins like Bax and/or the downregulation of anti-apoptotic proteins like Bcl-2 can lead to the formation of pores in the mitochondrial outer membrane. This permeabilization allows for the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis. Further experimental validation is required to confirm the specific molecular targets and the precise sequence of events in N-isobutylamide-induced cytotoxicity.
References
- 1. Pellitorine, a Potential Anti-Cancer Lead Compound against HL60 and MCT-7 Cell Lines and Microbial Transformation of Piperine from Piper Nigrum [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Spilanthes acmella hydroethanolic extract activity on tumour cell actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: (2E,4E)-Octadienoyl-N-isobutylamide as a Chemical Probe in Sensory Neuron Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,4E)-Octadienoyl-N-isobutylamide is a synthetic, unsaturated aliphatic amide. While direct studies on this specific C8 amide in sensory neuron research are limited, its structural analogs, such as the longer-chain N-alkylamides found in nature (e.g., pellitorine), have shown modulatory activity on key sensory neuron targets. This document provides detailed application notes and experimental protocols to facilitate the investigation of (2E,4E)-Octadienoyl-N-isobutylamide as a potential chemical probe for studying sensory neuron function and nociception.
The transient receptor potential (TRP) family of ion channels, particularly TRPV1 and TRPA1, are critical players in the detection of noxious stimuli, including chemical, thermal, and mechanical inputs. N-alkylamides share structural similarities with known TRP channel modulators, suggesting that (2E,4E)-Octadienoyl-N-isobutylamide may serve as a valuable tool to probe the structure-function relationships and physiological roles of these channels in sensory neurons.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO | PubChem |
| Molecular Weight | 195.30 g/mol | PubChem |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as DMSO, ethanol | General knowledge of similar compounds |
| Storage | Store at -20°C for long-term use. Protect from light. | General laboratory practice |
Note: As this is a research compound, a full toxicological profile may not be available. Standard laboratory safety precautions should be taken, including the use of personal protective equipment. For all in vitro and in vivo experiments, the compound should be dissolved in a suitable vehicle, such as DMSO, with the final concentration of the vehicle kept constant across all experimental conditions, typically ≤ 0.1%.
Postulated Mechanism of Action and Signaling Pathway
Based on the known activity of structurally related N-alkylamides, it is hypothesized that (2E,4E)-Octadienoyl-N-isobutylamide may modulate the activity of TRP channels on sensory neurons. The longer-chain analog, pellitorine ((2E,4E)-N-isobutyldecadienamide), has been identified as an antagonist of the TRPV1 channel. Therefore, a primary hypothesis is that (2E,4E)-Octadienoyl-N-isobutylamide may also act as a TRPV1 antagonist.
Activation of TRPV1 by agonists such as capsaicin leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of the sensory neuron and the generation of an action potential, which is transmitted to the central nervous system and perceived as pain. As a putative antagonist, (2E,4E)-Octadienoyl-N-isobutylamide would be expected to inhibit this process.
Hypothesized signaling pathway of (2E,4E)-Octadienoyl-N-isobutylamide at the TRPV1 channel.
Experimental Protocols
The following protocols are provided as a guide for investigating the activity of (2E,4E)-Octadienoyl-N-isobutylamide on sensory neurons. These should be optimized based on the specific experimental setup and cell types used.
Protocol 1: In Vitro Calcium Imaging in Cultured Sensory Neurons
This protocol is designed to assess the ability of (2E,4E)-Octadienoyl-N-isobutylamide to modulate intracellular calcium levels in response to a known TRP channel agonist.
Materials:
-
Primary dorsal root ganglion (DRG) neurons or a suitable cell line expressing the target TRP channel (e.g., HEK293 cells stably expressing human TRPV1).
-
Culture medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine).
-
Poly-D-lysine and laminin-coated coverslips or multi-well plates.
-
Fluo-4 AM or Fura-2 AM calcium indicator.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
(2E,4E)-Octadienoyl-N-isobutylamide stock solution (e.g., 10 mM in DMSO).
-
TRPV1 agonist (e.g., Capsaicin, 10 mM stock in ethanol).
-
TRPV1 antagonist (e.g., Capsazepine, 10 mM stock in DMSO) as a positive control.
-
Fluorescence microscope or plate reader equipped for calcium imaging.
Procedure:
-
Cell Culture: Plate dissociated DRG neurons or transfected HEK293 cells onto coated coverslips/plates and culture for 24-48 hours.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) or Fura-2 AM (e.g., 2-5 µM) in HBSS containing 0.02% Pluronic F-127.
-
Remove culture medium, wash cells once with HBSS.
-
Incubate cells with the loading solution for 30-45 minutes at 37°C.
-
Wash cells three times with HBSS to remove excess dye and allow for de-esterification for 15-20 minutes at room temperature.
-
-
Compound Application and Imaging:
-
Acquire a baseline fluorescence reading for 1-2 minutes.
-
Apply (2E,4E)-Octadienoyl-N-isobutylamide at various concentrations (e.g., 100 nM to 100 µM) and incubate for 5-10 minutes to test for antagonist activity. To test for agonist activity, apply the compound directly after baseline recording.
-
Apply a known agonist (e.g., 1 µM Capsaicin for TRPV1) to stimulate the cells.
-
Continue to record fluorescence for another 5-10 minutes.
-
At the end of the experiment, apply a high concentration of a calcium ionophore (e.g., Ionomycin) to obtain a maximal fluorescence signal for data normalization.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time. For Fura-2, calculate the ratio of emissions at 340 nm and 380 nm excitation. For Fluo-4, use the change in fluorescence relative to baseline (ΔF/F₀).
-
To determine antagonist activity, compare the peak response to the agonist in the presence and absence of (2E,4E)-Octadienoyl-N-isobutylamide.
-
Generate dose-response curves and calculate the IC₅₀ or EC₅₀ value.
-
Workflow for in vitro calcium imaging experiments.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel currents and changes in membrane potential in response to the test compound.
Materials:
-
Cultured DRG neurons or transfected HEK293 cells.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.
-
(2E,4E)-Octadienoyl-N-isobutylamide stock solution.
-
TRP channel agonist and antagonist stock solutions.
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Preparation: Place the coverslip with cultured cells in the recording chamber and perfuse with extracellular solution.
-
Whole-Cell Configuration:
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Voltage-Clamp Recordings (to measure ion channel currents):
-
Hold the cell at a negative potential (e.g., -60 mV).
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 500 ms) or voltage steps to elicit currents.
-
Record baseline currents.
-
Perfuse the cell with the agonist to activate the target TRP channel and record the resulting current.
-
After washout, perfuse with (2E,4E)-Octadienoyl-N-isobutylamide for several minutes, then co-apply with the agonist to determine its effect on the agonist-evoked current.
-
-
Current-Clamp Recordings (to measure membrane potential):
-
Record the resting membrane potential.
-
Apply the agonist and record any depolarization or action potential firing.
-
After washout, apply (2E,4E)-Octadienoyl-N-isobutylamide and then co-apply with the agonist to see if it prevents the agonist-induced depolarization.
-
-
Data Analysis:
-
Analyze the current-voltage (I-V) relationship from voltage-clamp recordings.
-
Measure the peak current amplitude in the presence and absence of the test compound.
-
Calculate the percentage of inhibition or potentiation.
-
From current-clamp recordings, measure changes in resting membrane potential and the frequency of action potential firing.
-
Workflow for whole-cell patch-clamp electrophysiology experiments.
Conclusion
(2E,4E)-Octadienoyl-N-isobutylamide presents an opportunity to explore the pharmacology of short-chain N-alkylamides in sensory neuron signaling. The provided protocols offer a framework for characterizing its activity at key nociceptive targets like TRPV1. By systematically evaluating its effects on calcium influx and ion channel currents, researchers can determine its potential as a novel chemical probe to dissect the molecular mechanisms of pain and sensory transduction. Further studies, including behavioral assays in animal models, will be necessary to validate its in vivo efficacy and therapeutic potential.
Application Notes and Protocols for the Characterization of Synthetic N-Isobutylamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary analytical techniques for the qualitative and quantitative characterization of synthetic N-isobutylamides. Detailed protocols for each method are outlined to ensure reproducible and reliable results.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating N-isobutylamides from reaction mixtures, identifying impurities, and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a versatile technique for the analysis of non-volatile and thermally labile N-isobutylamides.
Application Note:
Reverse-phase HPLC with a C18 column is typically the method of choice for separating N-isobutylamides. The mobile phase composition can be optimized to achieve the desired resolution. A gradient elution is often employed for complex samples containing multiple components with varying polarities. Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, often set at a wavelength where the analyte exhibits maximum absorbance. For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).[1][2]
Experimental Protocol: HPLC-DAD Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic N-isobutylamide.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A typical gradient could be: 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD detection at the wavelength of maximum absorbance of the N-isobutylamide (e.g., 220 nm).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the N-isobutylamide in unknown samples by interpolating their peak areas from the calibration curve.
-
Assess the purity of the sample by calculating the percentage area of the main peak relative to the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Amides and Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and thermally stable N-isobutylamides. It provides both chromatographic separation and mass spectral data for structural confirmation.
Application Note:
GC-MS is particularly useful for identifying and quantifying volatile impurities in synthetic N-isobutylamide samples. The electron ionization (EI) mass spectra provide characteristic fragmentation patterns that can be used for compound identification by comparison with spectral libraries. For some amide-based compounds, thermal degradation in the GC inlet can be a challenge. The use of analyte protectants can mitigate this issue.[3]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the N-isobutylamide in a volatile organic solvent such as methanol or ethyl acetate.
-
Further dilute the stock solution to a suitable concentration for GC-MS analysis (e.g., 10-100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the N-isobutylamide and any impurities by comparing their retention times and mass spectra with reference standards or spectral libraries.
-
Perform semi-quantitative analysis based on the relative peak areas.
-
Quantitative Data Summary for Chromatographic Methods
| Parameter | HPLC-DAD | GC-MS | LC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 5 - 100 µg/mL[4] | 0.25 - 25 ng/mL[5] |
| Limit of Detection (LOD) | ~0.1 µg/mL | 0.08 - 1.0 µg/mL[4] | ~0.1 ng/mL[6][7] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.25 µg/mL | 0.25 ng/mL[5] |
| Recovery | 98 - 102% | 79.3 - 101.6%[4] | >95% |
| Precision (RSD) | < 2% | 2.5 - 10.0%[4] | < 15% |
Note: These values are representative and may vary depending on the specific N-isobutylamide and the analytical instrumentation used.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized N-isobutylamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
Application Note:
¹H and ¹³C NMR are fundamental for the structural elucidation of N-isobutylamides. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish detailed structural connectivity. The sample should be dissolved in a suitable deuterated solvent, and care should be taken to ensure the sample is free of particulate matter.[8][9]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the N-isobutylamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[9][10]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any suspended particles.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts, coupling constants, and integration of the different proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of the carbon atoms.
-
2D NMR (if required): COSY (for ¹H-¹H correlations), HSQC (for direct ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations).
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the proton and carbon signals to the corresponding atoms in the proposed structure of the N-isobutylamide.
-
Confirm the structure by analyzing the correlations observed in the 2D NMR spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Application Note:
The FTIR spectrum of an N-isobutylamide will show characteristic absorption bands for the amide functional group. A strong C=O stretching band is typically observed around 1630-1680 cm⁻¹. The N-H stretching vibration of a secondary amide appears as a single sharp band in the range of 3250-3450 cm⁻¹. The N-H bending vibration is also a characteristic feature.[11]
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid Samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation and Data Acquisition:
-
FTIR Spectrometer: A standard FTIR spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the amide functional group and other functional groups present in the molecule.
-
Compare the obtained spectrum with reference spectra if available.
-
Characteristic FTIR Absorption Bands for N-Isobutylamides
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |
| Amide N-H | Stretch | 3250 - 3450 | Medium, sharp |
| Alkyl C-H | Stretch | 2850 - 2960 | Medium to strong |
| Amide C=O | Stretch (Amide I) | 1630 - 1680 | Strong |
| Amide N-H | Bend (Amide II) | 1510 - 1570 | Medium to strong |
Visualizations
Experimental Workflow for Characterization
Caption: A generalized workflow for the synthesis and analytical characterization of a novel N-isobutylamide.
Interrelationship of Analytical Techniques
Caption: Logical relationships between key analytical techniques for N-isobutylamide characterization.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Analyte protectant approach to protect amide-based synthetic cannabinoids from degradation and esterification during GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 9. sites.uclouvain.be [sites.uclouvain.be]
- 10. sites.bu.edu [sites.bu.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Troubleshooting & Optimization
Improving the yield and purity of (2E,4E)-Octadienoyl-N-isobutylamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (2E,4E)-Octadienoyl-N-isobutylamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing (2E,4E)-Octadienoyl-N-isobutylamide?
A1: The most prevalent methods for synthesizing (2E,4E)-Octadienoyl-N-isobutylamide involve the coupling of (2E,4E)-octadienoic acid with isobutylamine. Direct amide formation by heating the carboxylic acid and amine is generally inefficient. Higher yields are typically achieved by activating the carboxylic acid. Common strategies include:
-
Acyl Chloride Formation: Converting (2E,4E)-octadienoic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with isobutylamine.
-
Use of Coupling Reagents: Employing peptide coupling reagents to facilitate the amide bond formation. Commonly used reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions. Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective.
Q2: How can I purify the synthesized (2E,4E)-Octadienoyl-N-isobutylamide?
A2: Purification is crucial to remove unreacted starting materials, coupling reagents, and byproducts. The most common method for purifying N-alkylamides is column chromatography on silica gel. The choice of eluent system is critical for good separation and is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be adjusted to achieve optimal separation. Recrystallization from a suitable solvent system can also be an effective final purification step.
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of analytical techniques is recommended to ensure the purity and structural integrity of (2E,4E)-Octadienoyl-N-isobutylamide:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound by separating it from any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and confirm the molecular weight of the synthesized amide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired product and identifying any impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the amide functional group.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid.2. Deactivation of the amine (e.g., protonation).3. Hydrolysis of the activated ester due to wet solvent or reagents.4. Sterically hindered or electron-deficient amine. | 1. Increase the amount of coupling reagent (1.1-1.5 equivalents).2. Ensure a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA) is used.3. Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.4. Increase reaction time and/or temperature. Consider using a more powerful coupling reagent like HATU. |
| Presence of a Major Byproduct with a Mass Corresponding to the Addition of Amine to the Dienone System | Michael addition of the amine to the α,β-unsaturated system of the octadienoic acid. | 1. Lower the reaction temperature (start at 0 °C).2. Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.3. Use a more hindered non-nucleophilic base like diisopropylethylamine (DIPEA). |
| Difficult Purification / Multiple Spots on TLC | 1. Formation of N-acylurea byproduct (when using carbodiimide coupling reagents).2. Isomerization of the double bonds.3. Incomplete reaction. | 1. If using DCC, the N-acylurea is often insoluble in many organic solvents and can be removed by filtration. If using a water-soluble carbodiimide like EDC, the urea byproduct can be removed by an aqueous workup.2. Minimize exposure to heat and light. Use of radical scavengers might be beneficial.3. Monitor the reaction progress by TLC or LC-MS to ensure completion. |
| Product is an Oil or Low-Melting Solid, Making Handling Difficult | The inherent physical properties of (2E,4E)-Octadienoyl-N-isobutylamide. | 1. After purification by column chromatography, remove the solvent under reduced pressure at a low temperature to avoid decomposition.2. Attempt to crystallize the product from a non-polar solvent at low temperatures. |
Data Presentation
Table 1: Comparison of Yields for N-Isobutylamide Synthesis Using Different Coupling Reagents.
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) |
| SOCl₂ | - | Pyridine | DCM | 75-85 |
| DCC | HOBt | - | DCM | 60-75 |
| EDC | HOBt | DIPEA | DMF | 70-85 |
| HATU | - | DIPEA | DMF | 85-95 |
Note: Yields are representative and can vary based on reaction scale, purity of starting materials, and reaction conditions.
Experimental Protocols
Method 1: Synthesis via Acyl Chloride
-
Preparation of (2E,4E)-Octadienoyl Chloride:
-
To a solution of (2E,4E)-octadienoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours, or until gas evolution ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude (2E,4E)-octadienoyl chloride, which is used immediately in the next step.
-
-
Amide Formation:
-
Dissolve the crude (2E,4E)-octadienoyl chloride in anhydrous DCM (0.5 M) and cool to 0 °C under an inert atmosphere.
-
In a separate flask, dissolve isobutylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane:ethyl acetate gradient).
-
Method 2: Synthesis using HATU Coupling Reagent
-
To a solution of (2E,4E)-octadienoic acid (1.0 eq) in anhydrous DMF (0.2-0.5 M) under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Add isobutylamine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 5% LiCl solution (to remove DMF), dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of (2E,4E)-Octadienoyl-N-isobutylamide.
Caption: Generalized signaling pathway for fatty acid amides.
Technical Support Center: Overcoming Solubility Challenges of (2E,4E)-Octadienoyl-N-isobutylamide and Related N-Alkylamides in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (2E,4E)-Octadienoyl-N-isobutylamide and structurally similar lipophilic N-alkylamides in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my (2E,4E)-Octadienoyl-N-isobutylamide precipitate when I dilute my organic stock solution with an aqueous buffer?
A1: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for poorly water-soluble compounds like (2E,4E)-Octadienoyl-N-isobutylamide. This phenomenon, often referred to as "crashing out," occurs due to a rapid change in the solvent environment. The compound is soluble in the organic solvent (e.g., DMSO, ethanol) but has very low solubility in the aqueous buffer. When the two are mixed, the final concentration of the organic co-solvent may be insufficient to keep the compound dissolved, leading to the formation of a precipitate.
Q2: What is the approximate water solubility of N-alkylamides like (2E,4E)-Octadienoyl-N-isobutylamide?
A2: N-alkylamides with long alkyl chains are generally characterized by poor aqueous solubility. For instance, Pellitorine, a close structural analog, is reported to be insoluble in water.[1] A predicted water solubility for a similar compound, (2E,4E)-Decadienoic isobutylamide, is approximately 0.003 g/L.
Q3: Can I use a small amount of organic solvent in my final aqueous solution to improve solubility?
A3: Yes, this is a common strategy known as co-solvency. The presence of a certain percentage of an organic co-solvent, such as DMSO or ethanol, in the final aqueous solution can significantly improve the solubility of lipophilic compounds. However, it is crucial to consider the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent, as it can have cytotoxic or inhibitory effects at higher concentrations.
Q4: What are cyclodextrins and how can they help with solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like (2E,4E)-Octadienoyl-N-isobutylamide, within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.
Q5: Are there other advanced methods to improve the solubility of highly lipophilic compounds?
A5: Yes, several advanced formulation strategies can be employed. These include the preparation of nanoparticles, where the compound is encapsulated within a polymeric or lipid-based nanocarrier, and the formation of amorphous solid dispersions, where the crystalline structure of the compound is disrupted by dispersing it in a hydrophilic polymer matrix. These methods can enhance both the solubility and dissolution rate of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound precipitates immediately upon adding aqueous buffer to the organic stock solution. | Rapid, localized change in solvent polarity. | Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This ensures a more gradual change in the solvent environment and better dispersion. |
| The final solution is cloudy or becomes cloudy over time. | The concentration of the compound exceeds its solubility limit in the final solvent mixture. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of the organic co-solvent (if tolerated by the assay). 3. Employ a solubilization enhancement technique such as cyclodextrin complexation or nanoparticle formulation. |
| Inconsistent results in biological assays. | Precipitation of the compound in the assay medium, leading to variable effective concentrations. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Prepare fresh dilutions immediately before each experiment. 3. Consider using a formulation with improved stability, such as a cyclodextrin inclusion complex or a nanosuspension. |
| Difficulty in preparing a concentrated aqueous stock solution. | The intrinsic water solubility of the compound is extremely low. | Direct dissolution in water is often not feasible. Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous medium as described above. For higher aqueous concentrations, explore formulation strategies. |
Quantitative Data Summary
The following table summarizes the available solubility information for Pellitorine, a structural analog of (2E,4E)-Octadienoyl-N-isobutylamide.
| Solvent | Solubility |
| Water | Insoluble[1] |
| Ethanol | Soluble[1][2] |
| DMSO | Soluble[2] |
| Methanol | Soluble[2] |
A predicted quantitative value for a similar compound is available:
| Compound | Solvent | Predicted Solubility |
| (2E,4E)-Decadienoic isobutylamide | Water | 0.003 g/L |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
Objective: To prepare a clear stock solution of (2E,4E)-Octadienoyl-N-isobutylamide in an aqueous buffer using a co-solvent.
Materials:
-
(2E,4E)-Octadienoyl-N-isobutylamide
-
Dimethyl sulfoxide (DMSO) or Ethanol (absolute)
-
Aqueous buffer of choice (e.g., PBS, TRIS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of (2E,4E)-Octadienoyl-N-isobutylamide and place it in a microcentrifuge tube.
-
Add a minimal amount of DMSO or ethanol to completely dissolve the compound. Vortex thoroughly to ensure complete dissolution. This will be your high-concentration organic stock solution.
-
In a separate tube, place the required volume of the aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise to the buffer until the desired final concentration is reached.
-
Continue to vortex for an additional 30-60 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, the solubility limit has likely been exceeded.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of (2E,4E)-Octadienoyl-N-isobutylamide by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
(2E,4E)-Octadienoyl-N-isobutylamide
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
-
0.22 µm syringe filter
Procedure:
-
Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10% w/v) in deionized water. Stir until the HP-β-CD is completely dissolved.
-
Add an excess amount of (2E,4E)-Octadienoyl-N-isobutylamide to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. Sonication can be used intermittently to aid in the dispersion and complexation.
-
After the incubation period, centrifuge the suspension at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized inclusion complex.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The concentration of the solubilized compound in the filtrate can be determined using a suitable analytical method such as HPLC-UV.
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for solubilizing (2E,4E)-Octadienoyl-N-isobutylamide.
Signaling Pathway of N-Alkylamide Action on TRPV1
(2E,4E)-Octadienoyl-N-isobutylamide and its analogs, such as Pellitorine, are known to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[3] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is involved in the perception of pain and heat. While some N-alkylamides act as agonists, Pellitorine has been identified as a TRPV1 antagonist.[3] The following diagram illustrates the general signaling pathway of TRPV1 modulation.
Caption: Modulation of the TRPV1 signaling pathway by agonists and antagonists.
References
Technical Support Center: (2E,4E)-Octadienoyl-N-isobutylamide Stability and Degradation Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing and degradation analysis of (2E,4E)-Octadienoyl-N-isobutylamide. The information herein is based on general principles of stability testing for unsaturated amides and related N-isobutylamides, as direct literature on the forced degradation of this specific molecule is limited.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for (2E,4E)-Octadienoyl-N-isobutylamide under stress conditions?
A1: Based on its chemical structure, which features a conjugated diene system and an amide bond, (2E,4E)-Octadienoyl-N-isobutylamide is susceptible to degradation through several pathways:
-
Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, yielding (2E,4E)-octadienoic acid and isobutylamine.
-
Oxidation: The conjugated diene system is prone to oxidation, which can lead to the formation of various oxidation products, including epoxides, peroxides, and cleavage products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization of the double bonds (e.g., E to Z isomerization) or lead to photocyclization or photo-oxidative reactions.
-
Thermal Degradation: High temperatures can accelerate hydrolysis and oxidation reactions.
Q2: I am observing a loss of potency of my (2E,4E)-Octadienoyl-N-isobutylamide sample during storage. What could be the cause?
A2: Loss of potency is likely due to chemical degradation. To identify the cause, consider the storage conditions. Exposure to light, elevated temperatures, or inappropriate pH (if in solution) can accelerate degradation. It is recommended to store the compound in a cool, dark place and, if in solution, to use a buffered system at an appropriate pH.
Q3: My HPLC chromatogram shows several new peaks after subjecting my sample to forced degradation. How do I identify these degradation products?
A3: The new peaks in your chromatogram likely represent degradation products. To identify them, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the new peaks, you can propose structures for the degradation products.
Troubleshooting Guides
Troubleshooting Unexpected Peaks in HPLC Analysis
| Observation | Possible Cause | Suggested Action |
| New peaks appear in the chromatogram of a stressed sample. | The compound is degrading under the applied stress conditions. | This is the expected outcome of a forced degradation study. Proceed with characterization of the new peaks using techniques like LC-MS to identify the degradation products. |
| Peak fronting or tailing of the parent compound or degradation products. | Poor chromatographic conditions (e.g., inappropriate mobile phase pH, column overload, or secondary interactions with the stationary phase). | Optimize the mobile phase pH to ensure the analyte is in a single ionic form. Reduce the injection volume or sample concentration. Consider a different column chemistry. |
| Variable peak areas for the same sample. | Issues with the autosampler, detector, or sample preparation. | Ensure the autosampler is functioning correctly. Check the detector lamp for stability. Review the sample preparation procedure for consistency and accuracy. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on (2E,4E)-Octadienoyl-N-isobutylamide.
1. Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) and add 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute to a suitable concentration and analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute to a suitable concentration and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration and analyze by HPLC.
4. Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent, dilute to a suitable concentration, and analyze by HPLC.
5. Photodegradation:
-
Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the stressed solution by HPLC. A control sample should be kept in the dark under the same conditions.
Hypothetical Stability-Indicating HPLC Method
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation Results for (2E,4E)-Octadienoyl-N-isobutylamide
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Hypothetical) |
| 0.1 N HCl, 60°C, 24h | 15.2 | 2 | (2E,4E)-Octadienoic acid |
| 0.1 N NaOH, 60°C, 24h | 25.8 | 3 | (2E,4E)-Octadienoic acid |
| 3% H₂O₂, RT, 24h | 18.5 | 4 | Epoxide derivatives |
| 80°C, 48h (Solid) | 8.9 | 1 | Isomerized product |
| Photostability | 12.3 | 2 | Z-isomer |
Visualizations
Technical Support Center: Optimizing HPLC Separation of (2E,4E)-Octadienoyl-N-isobutylamide Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of (2E,4E)-Octadienoyl-N-isobutylamide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your analytical experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of (2E,4E)-Octadienoyl-N-isobutylamide and its isomers.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Isomer Peaks | Inadequate mobile phase composition. | Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve separation.[1][2] Consider using a gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it.[1][3] |
| Incorrect column chemistry. | While C18 columns are widely used, other stationary phases might provide better selectivity for these isomers.[1][4] Consider columns with different bonded phases (e.g., phenyl-hexyl) that can offer alternative selectivities. | |
| Column temperature is not optimal. | Vary the column temperature. Lower temperatures can sometimes enhance separation between closely eluting isomers. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a modifier to the mobile phase, such as a small amount of acid (e.g., 0.1% formic acid or phosphoric acid), to suppress the ionization of silanol groups on the silica-based stationary phase.[5] |
| Column overload. | Reduce the sample concentration or injection volume. Broad or tailing peaks can be an indicator that too much sample was injected. | |
| Column degradation. | Use a guard column to protect the analytical column from contaminants.[6] If the column is old or has been used extensively, it may need to be replaced. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Ensure the mobile phase is prepared fresh daily and is thoroughly mixed and degassed. Inconsistent composition can lead to variability in retention.[7] |
| Inadequate column equilibration. | Before starting a sequence of analyses, ensure the column is fully equilibrated with the initial mobile phase conditions. This may require flushing the column with 10-20 column volumes of the mobile phase. | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature throughout the analysis. | |
| Baseline Noise or Drift | Contaminated mobile phase or HPLC system. | Use HPLC-grade solvents and reagents. Filter the mobile phase before use. A noisy or drifting baseline can be caused by impurities in the solvents or air bubbles in the system.[6][7] |
| Detector issues. | Ensure the detector lamp is warmed up and stable. Check for leaks in the detector flow cell. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for (2E,4E)-Octadienoyl-N-isobutylamide isomer separation?
A1: A good starting point is to use a reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[1] Begin with an isocratic elution (e.g., 60:40 acetonitrile:water) and then introduce a gradient to improve separation. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is also recommended to improve peak shape.
Q2: How can I improve the peak shape for my isomers?
A2: Peak shape, particularly tailing, can often be improved by optimizing the mobile phase pH. For amine-containing compounds, a slightly acidic mobile phase can protonate the analyte and reduce interactions with residual silanols on the stationary phase. Also, ensure your sample is dissolved in a solvent that is compatible with the mobile phase.
Q3: What should I do if I don't see any peaks?
A3: First, verify that your sample was injected correctly and that the detector is set to an appropriate wavelength for your analytes. (2E,4E)-Octadienoyl-N-isobutylamide has a chromophore, so UV detection should be suitable. If the issue persists, ensure your mobile phase is not too strong, causing the analytes to elute in the solvent front. You can try a weaker mobile phase (less organic solvent) to increase retention.
Q4: How often should I prepare a fresh mobile phase?
A4: It is best practice to prepare fresh mobile phase daily to avoid issues with microbial growth, evaporation of volatile components, or changes in pH, all of which can affect the reproducibility of your separation.[7]
Experimental Protocols
General Protocol for HPLC Method Development and Optimization
This protocol provides a systematic approach to developing a robust HPLC method for the separation of (2E,4E)-Octadienoyl-N-isobutylamide isomers.
-
Column Selection:
-
Start with a standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Filter both mobile phases through a 0.45 µm filter and degas thoroughly.
-
-
Initial Gradient Elution:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Example Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 80 25.0 80 25.1 40 | 30.0 | 40 |
-
-
Optimization:
-
Gradient Slope: If peaks are poorly resolved, decrease the gradient slope (i.e., make the increase in %B per unit time smaller).
-
Temperature: Analyze the sample at different temperatures (e.g., 25 °C, 35 °C) to see the effect on resolution.
-
Organic Solvent: If separation is still not optimal, try substituting acetonitrile with methanol.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (e.g., 40% acetonitrile in water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Presentation
The following tables present illustrative data that could be obtained during the optimization process. These are not actual experimental results but are provided as a reference for what to expect.
Table 1: Effect of Organic Solvent on Retention Time and Resolution
| Mobile Phase Composition | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 50% Acetonitrile / 50% Water | 8.2 | 8.9 | 1.3 |
| 45% Acetonitrile / 55% Water | 10.5 | 11.5 | 1.8 |
| 50% Methanol / 50% Water | 9.5 | 10.1 | 1.1 |
| 45% Methanol / 55% Water | 12.1 | 13.0 | 1.6 |
Table 2: Effect of Column Temperature on Resolution
| Column Temperature (°C) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 25 | 10.8 | 11.9 | 1.9 |
| 30 | 10.5 | 11.5 | 1.8 |
| 35 | 10.1 | 11.0 | 1.7 |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of (2E,4E)-Octadienoyl-N-isobutylamide isomers.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting poor HPLC separation.
References
- 1. nacalai.com [nacalai.com]
- 2. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mac-mod.com [mac-mod.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. molnar-institute.com [molnar-institute.com]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic N-isobutylamides
This guide provides troubleshooting advice for researchers encountering low or inconsistent bioactivity with synthetic N-isobutylamides (NIAs) in functional assays. The content is structured in a question-and-answer format to directly address common experimental challenges.
Section 1: Compound Integrity and Purity
Issues related to the synthesis and purity of your N-isobutylamide can be a primary source of low bioactivity.
FAQs
Q1: My synthetic N-isobutylamide shows lower activity than expected when compared to a literature reference. What could be the cause?
A1: Discrepancies in bioactivity can often be traced back to the purity and identity of the synthetic compound. Here are several potential causes:
-
Presence of Impurities: Residual starting materials, reagents, or byproducts from the synthesis can interfere with the assay or compete with your compound for the target binding site.
-
Incorrect Chemical Structure: Ensure the final product has been thoroughly characterized to confirm it is the intended N-isobutylamide.
-
Stereoisomer Contamination: If your target is stereoselective, the presence of inactive or less active stereoisomers in a racemic mixture will lower the overall observed potency.
-
Compound Degradation: N-isobutylamides, particularly those with unsaturated alkyl chains, can be susceptible to oxidation or hydrolysis.[1][2]
Actionable Steps:
-
Verify Purity: Re-evaluate the purity of your compound using High-Performance Liquid Chromatography (HPLC). The purity should ideally be >95%.
-
Confirm Identity: Use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and structure of your compound.[3]
-
Assess Stereochemistry: If applicable, use chiral chromatography to determine the enantiomeric or diastereomeric excess.
Section 2: Compound Solubility and Handling
The lipophilic nature of many N-isobutylamides presents a significant challenge in aqueous assay buffers. Poor solubility is a frequent cause of low bioactivity.
FAQs
Q2: I observe precipitation or cloudiness when I dilute my N-isobutylamide stock solution into my aqueous assay buffer. How can I solve this?
A2: This indicates that your compound's solubility limit in the final buffer has been exceeded.[4] Direct dissolution in aqueous buffers is often difficult.
Recommended Protocol: Solubility Assessment
-
Prepare a High-Concentration Stock: Dissolve your N-isobutylamide in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).[4]
-
Serial Dilution: Serially dilute the stock solution into your final assay buffer.
-
Visual and Instrumental Inspection: Visually inspect for precipitation at each concentration. For a more quantitative assessment, incubate the solutions for 1-2 hours at the experimental temperature, centrifuge to pellet any precipitate, and measure the concentration of the compound in the supernatant using HPLC-UV.
-
Determine Kinetic Solubility: The highest concentration that remains clear is your approximate kinetic solubility limit. For most in vitro assays, achieving the desired concentration within this limit is sufficient.[4]
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest approach is to work at concentrations below the determined solubility limit.[4]
-
Use Co-solvents: Keep the final concentration of DMSO in your assay low (typically ≤1%) to avoid solvent-induced artifacts.[4]
-
Optimize Buffer pH: Although many N-isobutylamides are neutral, slight pH adjustments can sometimes improve solubility by preventing aggregation.[4]
-
Incorporate Surfactants: In some cell-free assays, non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help maintain solubility. However, these must be used with caution as they can affect cell viability and membrane integrity in cell-based assays.
Table 1: Solubility of a Hypothetical N-isobutylamide in Various Solvents
| Solvent | Concentration (mM) | Observation |
| 100% DMSO | 50 | Clear Solution |
| 100% Ethanol | 25 | Clear Solution |
| Assay Buffer (pH 7.4) | 0.1 | Precipitation |
| Assay Buffer + 1% DMSO | 0.2 | Clear Solution |
| Assay Buffer + 0.5% DMSO | 0.1 | Clear Solution |
Workflow for Addressing Compound Precipitation
Caption: A stepwise approach to addressing compound precipitation.
Section 3: Assay Performance and Target Engagement
Even with a pure and soluble compound, issues within the functional assay can lead to apparent low bioactivity.
FAQs
Q3: My compound is pure and soluble, but the dose-response curve is flat or shows very low efficacy. What should I investigate next?
A3: This suggests a potential issue with either the biological target's receptiveness or the assay's ability to detect a signal. Key areas to investigate are target engagement, cell health, and assay signal window.
-
Lack of Target Engagement: The compound may not be binding to its intended target in the complex environment of the assay.[5][6]
-
Cell Health and Density: In cell-based assays, cell morphology, passage number, and confluency can significantly impact results.[7] Cells that are unhealthy or not in a logarithmic growth phase may respond poorly.
-
Assay Signal Window: The difference in signal between the positive and negative controls (the signal-to-background ratio) may be too small to detect modest effects from your compound.
Recommended Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that your compound binds to its intended protein target in a cellular environment.[8][9]
-
Cell Treatment: Treat intact cells with your N-isobutylamide at various concentrations, including a vehicle control (e.g., DMSO).
-
Heat Shock: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation. Ligand-bound proteins are often stabilized and will remain in solution at higher temperatures.[8]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated protein by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: A shift in the melting temperature (Tm) of the target protein in the presence of your compound indicates direct binding.[8]
Table 2: Hypothetical CETSA Data for Target Protein X
| Compound Concentration | Melting Temperature (Tm) | Thermal Shift (ΔTm) | Target Engagement |
| Vehicle (0.1% DMSO) | 48.2 °C | - | Baseline |
| 1 µM NIA | 50.5 °C | +2.3 °C | Yes |
| 10 µM NIA | 53.1 °C | +4.9 °C | Yes |
| 10 µM Control Cmpd | 48.3 °C | +0.1 °C | No |
Q4: How can I be sure my assay conditions are optimal for detecting the activity of my N-isobutylamide?
A4: Systematic optimization using a Design of Experiment (DoE) approach can be highly effective.[10] Key parameters to optimize include:
-
Cell Seeding Density: Too few or too many cells can lead to poor signal.[7][10]
-
Incubation Time: The time the compound is incubated with the cells can be critical for observing an effect.
-
Reagent Concentrations: Concentrations of substrates or detection reagents should be optimized for a robust signal window.
Hypothetical Signaling Pathway for an NIA Targeting a GPCR
Many bioactive lipids and related molecules, including some N-alkylamides, act on G-protein coupled receptors (GPCRs).[11] This diagram illustrates a potential downstream signaling cascade.
Caption: Potential GPCR signaling cascade activated by an N-isobutylamide.
By systematically addressing issues of compound purity, solubility, and assay conditions, you can effectively troubleshoot the causes of low bioactivity and gain confidence in your experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive N-isobutylamides from the flower buds of Spilanthes acmella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. marinbio.com [marinbio.com]
- 8. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects in cell-based experiments with (2E,4E)-Octadienoyl-N-isobutylamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (2E,4E)-Octadienoyl-N-isobutylamide, also known as Pellitorine, in cell-based experiments. The information provided is intended to help minimize off-target effects and troubleshoot common issues to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is (2E,4E)-Octadienoyl-N-isobutylamide (Pellitorine) and what are its primary known biological activities?
A1: (2E,4E)-Octadienoyl-N-isobutylamide, commonly known as Pellitorine, is a natural amide alkaloid found in plants of the Piperaceae family, such as Piper nigrum (black pepper). It is recognized for a wide range of biological activities, which can be considered "on-target" or "off-target" depending on the experimental context. These activities include:
-
Anti-inflammatory effects: Pellitorine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1α, and IL-1β.[1] It also suppresses the phosphorylation of ERK1/2 in response to inflammatory stimuli.[1]
-
Cytotoxicity: It exhibits cytotoxic effects against various cancer cell lines, including HL-60 (leukemia) and MCF-7 (breast cancer).[1][2][3][4][5][6]
-
Ion Channel Modulation: Pellitorine acts as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[7]
-
Enzyme Inhibition: It has been identified as an inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT) and α-Glucosidase.[8][9]
-
Insecticidal Activity: Pellitorine is a known insecticide.
Q2: What are the potential off-target effects I should be aware of when using Pellitorine in my experiments?
A2: An "off-target" effect is any interaction of a compound with a molecule other than its intended target, which can lead to misinterpretation of experimental results. For Pellitorine, potential off-target effects are numerous due to its diverse bioactivities. For example:
-
If you are studying its anti-inflammatory properties , its cytotoxic effects at higher concentrations could lead to a false-positive reduction in inflammatory markers due to cell death.
-
When investigating its anti-cancer effects , its activity on ion channels like TRPV1 could influence signaling pathways unrelated to your primary focus.
-
If using it as a TRPV1 antagonist , its inhibition of other enzymes like ACAT or α-Glucosidase could confound your results.
It is crucial to consider the full spectrum of Pellitorine's activities and design experiments with appropriate controls to isolate the on-target effect.
Q3: How should I prepare and handle (2E,4E)-Octadienoyl-N-isobutylamide?
A3: Pellitorine is a solid that is sparingly soluble in water but soluble in organic solvents like DMSO, ethanol, and methanol.[8] For cell-based assays, it is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO.[10]
-
Stock Solution Preparation: To prepare a stock solution, dissolve the compound in a small amount of the chosen solvent and then bring it to the desired volume with the same solvent.[11] It is common practice to prepare a 10x or 100x stock solution depending on the compound's solubility.[11]
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[10]
-
Working Dilutions: Prepare fresh dilutions from the stock solution in your cell culture medium for each experiment. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed at expected therapeutic concentrations. | 1. Cytotoxic off-target effects. Pellitorine is known to be cytotoxic to some cell lines.[1][2][3][4][5][6] 2. Solvent toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 3. Compound degradation. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Start with a wide range of concentrations. 2. Run a solvent-only control to ensure the final solvent concentration is not causing cell death. 3. Use a fresh stock of the compound and ensure proper storage conditions. |
| Inconsistent or unexpected results between experiments. | 1. Variability in compound activity. This could be due to issues with stock solution preparation or storage. 2. Cell line instability. Cell lines can change over time with repeated passaging. 3. Uncontrolled off-target effects. The observed phenotype may be a combination of on- and off-target effects. | 1. Prepare fresh dilutions for each experiment and aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Use cells with a low passage number and regularly check for mycoplasma contamination. 3. Use orthogonal approaches to validate your findings. This could include using another compound with a similar on-target effect but a different chemical structure, or using genetic approaches like siRNA or CRISPR to knockdown the target protein. |
| Lack of a clear dose-response relationship. | 1. Compound precipitation. Pellitorine is sparingly soluble in aqueous solutions and may precipitate at higher concentrations in cell culture medium. 2. Complex biological response. The compound may be hitting multiple targets with different affinities, leading to a non-linear response. | 1. Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider using a lower concentration range or a different formulation if solubility is an issue. 2. Carefully analyze the dose-response curve. A bell-shaped or biphasic curve may indicate off-target effects at higher concentrations. Focus on the lower end of the concentration range where the on-target effect is likely to be dominant. |
Quantitative Data Summary
The following table summarizes the known quantitative data for the biological activities of (2E,4E)-Octadienoyl-N-isobutylamide (Pellitorine). This information is crucial for designing experiments and understanding the compound's selectivity profile.
| Target/Activity | Assay System | IC50 / Effective Concentration | Reference |
| Cytotoxicity | HL-60 (Human promyelocytic leukemia cells) | 13.0 µg/mL | [2][3][4][5][6] |
| Cytotoxicity | MCF-7 (Human breast cancer cells) | 1.8 µg/mL | [2][3][4][5][6] |
| TRPV1 Antagonism | Capsaicin-evoked Ca2+ uptake in TRPV1-transfected cells | 154 µg/mL (0.69 mM) | [7] |
| Anti-inflammatory | Inhibition of TNF-α, IL-1α, IL-1β production and ERK1/2 phosphorylation in HUVECs | 10 and 20 µM | [1] |
| Antithrombotic | Inhibition of thrombin and FXa | Concentration-dependent | [12] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of Pellitorine. Optimization for specific cell lines is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Pellitorine in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Pellitorine. Include a vehicle control (medium with the same concentration of solvent as the highest Pellitorine concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. After incubation, add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. Gene Expression Analysis (RT-PCR)
This protocol provides a general workflow for analyzing changes in gene expression in response to Pellitorine treatment.
-
Cell Treatment: Treat cells with the desired concentration of Pellitorine or vehicle control for a specific time period.
-
RNA Isolation: After treatment, harvest the cells and isolate total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Real-Time PCR (qPCR): Perform qPCR using gene-specific primers for your target genes and a reference gene (e.g., GAPDH, β-actin) for normalization. Use a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in Pellitorine-treated samples compared to the vehicle control.
Visualizations
Signaling Pathway Diagram
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pellitorine, a potential anti-cancer lead compound against HL6 and MCT-7 cell lines and microbial transformation of piperine from Piper Nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pellitorine, a Potential Anti-Cancer Lead Compound against HL60 and MCT-7 Cell Lines and Microbial Transformation of Piperine from Piper Nigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. psasir.upm.edu.my [psasir.upm.edu.my]
- 7. Pellitorine, an extract of Tetradium daniellii, is an antagonist of the ion channel TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adipogen.com [adipogen.com]
- 9. Pellitorine = 97 HPLC 18836-52-7 [sigmaaldrich.com]
- 10. Pellitorine | TRP/TRPV Channel | TargetMol [targetmol.com]
- 11. phytotechlab.com [phytotechlab.com]
- 12. Antithrombotic activities of pellitorine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the bioavailability of N-isobutylamides in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides practical, in-depth guidance on strategies to enhance the in vivo bioavailability of N-isobutylamides (NIAs). Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and robust protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of my N-isobutylamide (NIA) consistently low?
A1: Low oral bioavailability of NIAs is typically due to a combination of two main factors:
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Poor Aqueous Solubility: NIAs are characteristically lipophilic (fat-soluble) molecules. This high lipophilicity leads to poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a rate-limiting step for absorption.[1]
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High First-Pass Metabolism: After absorption from the gut, NIAs are transported to the liver via the portal vein, where they undergo extensive metabolism by Cytochrome P450 (CYP450) enzymes before reaching systemic circulation.[2] Key metabolic pathways include hydroxylation, epoxidation, and N-dealkylation, which convert the active compound into more easily excreted, often less active, metabolites.
Q2: What are the primary metabolic enzymes responsible for NIA degradation?
A2: Studies on NIAs from Echinacea have identified several key CYP450 enzymes involved in their metabolism. The major enzymes include CYP1A2 (responsible for N-dealkylation), CYP2C9 (epoxidation), and CYP2E1 (hydroxylation). Other enzymes like CYP1A1 and CYP2D6 also show activity.[3] This extensive metabolism significantly reduces the amount of active compound reaching the bloodstream.
Q3: What is the most promising formulation strategy for a lipophilic NIA?
A3: For highly lipophilic drugs like NIAs, lipid-based formulations , particularly Self-Emulsifying Drug Delivery Systems (SEDDS) , are a highly effective strategy.[1][4] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water micro- or nanoemulsion upon gentle agitation in the GI fluids.[5][6] This approach enhances bioavailability by:
-
Presenting the drug in a solubilized form, bypassing the dissolution step.[7]
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Increasing the surface area for absorption due to the small droplet size.[8]
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Potentially facilitating lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[6]
Q4: Can co-administration of other natural compounds improve bioavailability?
A4: Yes. Some plant extracts or their constituents can act as "bio-enhancers." For instance, administering dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides within a whole Echinacea extract increased their absolute bioavailability in rats from 29% to 47% (a 1.6-fold increase). This is likely due to other components in the extract inhibiting metabolic enzymes (CYP450s) or efflux pumps.[2] Similarly, compounds like piperine (from black pepper) are well-known inhibitors of CYP3A4 and P-glycoprotein and can significantly increase the bioavailability of co-administered drugs.[9]
Q5: How can I turn a liquid SEDDS formulation into a more stable solid dosage form?
A5: Liquid SEDDS can be converted into solid forms like powders, granules, or tablets to improve stability, handling, and patient compliance. Common techniques include adsorption onto solid carriers (e.g., porous silica, microcrystalline cellulose), spray drying, melt granulation, and freeze-drying.[10] This creates a free-flowing powder that retains its self-emulsifying properties upon contact with water.
Troubleshooting Guides
Guide 1: Low Compound Recovery in Caco-2 Permeability Assay
Problem: You are performing a Caco-2 permeability assay to predict intestinal absorption, but the mass balance (sum of compound recovered from apical, basolateral, and cell lysate compartments) is significantly less than 100%. This is a common issue for highly lipophilic compounds like NIAs.
Root Cause: The primary cause is non-specific binding of the lipophilic compound to the plastic surfaces of the Transwell™ plate and adsorption to the filter membrane.[11][12] This leads to an underestimation of the apparent permeability (Papp).
Solutions:
-
Incorporate a "Sink" in the Basolateral (Receiver) Chamber:
-
Add Bovine Serum Albumin (BSA): Supplementing the receiver buffer with BSA (a common starting point is 0.5% to 4%) creates a protein sink that binds the permeated compound, preventing it from adsorbing to the plastic and maintaining the concentration gradient.[13][14][15] A 0.5% BSA concentration has been shown to be effective at improving recovery without requiring extensive sample cleanup before LC-MS analysis.[13]
-
Use Human Plasma: Using human plasma in both the apical and basolateral chambers can significantly improve mass balance and provide more reliable permeability values for lipophilic compounds.[3][16][17] When using plasma, Papp values must be corrected for the unbound fraction of the drug.[3]
-
-
Optimize Sample Collection and Handling:
-
Pre-load collection plates with an organic solvent (e.g., acetonitrile) containing the internal standard before transferring samples from the basolateral chamber. This immediately quenches binding to the collection plate and aids in recovery.[12]
-
Guide 2: High Variability in In Vivo Pharmacokinetic (PK) Data
Problem: Your in vivo PK study in rats shows high inter-animal variability in plasma concentrations (Cmax) and area under the curve (AUC), making the data difficult to interpret.
Root Causes & Solutions:
-
Inconsistent Formulation Performance:
-
Cause: If using a simple suspension, particle agglomeration or settling can lead to inconsistent dosing. For a SEDDS, improper mixing or instability can cause phase separation.
-
Solution: Ensure your formulation is homogenous and stable. For suspensions, use appropriate suspending agents and vortex thoroughly before each dose. For SEDDS, confirm that the formulation is a clear, isotropic mixture before dosing.
-
-
Gastrointestinal Physiology:
-
Cause: The presence of food can significantly and variably affect the absorption of lipophilic drugs. Gastric emptying rates can also differ between animals.
-
Solution: Fast animals overnight (typically 12-18 hours) before oral dosing, ensuring continued access to water.[18] This standardizes the GI environment and reduces a major source of variability.
-
-
Dosing Accuracy:
-
Cause: Inaccurate dose volumes, especially with small animals, or improper oral gavage technique can lead to variability or even administration into the lungs.
-
Solution: Calibrate pipettes and use appropriately sized syringes. Ensure personnel are well-trained in oral gavage techniques. Record the exact time of administration for each animal.[18]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Select N-Isobutylamides in Rats Following Oral Administration
| Compound/Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides (Pure) | 0.75 | ~20 | ~0.5 | 67 | 29% | [2] |
| Dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides (in Echinacea Extract) | 0.75 | ~20 | ~0.5 | 100.5 | 47% | [2] |
| Spilanthol (in Acmella oleracea Extract) | 500 | 11.3 | 0.5 | 23.9 | Not Reported | [19] |
| Pellitorine (in Piper sarmentosum Extract) | 500 | 10.3 | 0.5 | 26.3 | Not Reported |[20] |
Note: Cmax and AUC values are approximated from published data. Direct comparison between studies should be made with caution due to differences in experimental protocols.
Visualizations
Signaling Pathways and Experimental Workflows
dot digraph "Bioavailability_Factors" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.6, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_GI" { label="Gastrointestinal Tract"; bgcolor="#F1F3F4"; style="rounded"; rank=same;
}
subgraph "cluster_Systemic" { label="Systemic Circulation & Metabolism"; bgcolor="#F1F3F4"; style="rounded";
}
Absorbed -> Metabolism [label="Portal Vein"]; Metabolism -> Circulation [label="Reduced Fraction"]; Metabolism -> Excretion;
{rank=same; Drug; Metabolism;} } dot Caption: Key factors limiting the oral bioavailability of N-isobutylamides (NIAs).
dot digraph "Enhancement_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.4, ranksep=0.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Problem:\nLow Bioavailability of NIA", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Char [label="Physicochemical Characterization\n(Solubility, logP)", fillcolor="#FBBC05", fontcolor="#202124"]; Formulate [label="Formulation Strategy Selection\n(e.g., SEDDS, Nanosuspension)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Assessment\n(Dissolution, Caco-2 Permeability)", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize [label="Optimize Formulation", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo PK Study\n(Rat Model)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Successful Enhancement", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Char; Char -> Formulate; Formulate -> InVitro; InVitro -> Optimize [label="Iterate"]; Optimize -> InVitro; InVitro -> InVivo [label="Promising Candidate"]; InVivo -> Result; InVivo -> Optimize [label="Suboptimal PK"]; } dot Caption: General workflow for investigating and enhancing NIA bioavailability.
dot digraph "SEDDS_Mechanism" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.4, ranksep=0.6, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Formulation" { label="SEDDS Formulation (in capsule)"; bgcolor="#F1F3F4"; style="rounded"; SEDDS [label="Isotropic Mixture:\nNIA + Oil + Surfactant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_GIT" { label="In Gastrointestinal Fluids"; bgcolor="#F1F3F4"; style="rounded"; Emulsion [label="Spontaneous Emulsification", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; Droplets [label="Nano/Micro-droplets\n(NIA solubilized in core)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_Absorption" { label="Absorption Enhancement"; bgcolor="#F1F3F4"; style="rounded"; Surface [label="Increased Surface Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lymphatic [label="Lymphatic Uptake\n(Bypasses Liver)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bioavailability [label="Increased Bioavailability", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
SEDDS -> Emulsion [label="Agitation"]; Emulsion -> Droplets; Droplets -> Surface; Droplets -> Lymphatic; {Surface, Lymphatic} -> Bioavailability; } dot Caption: Mechanism of bioavailability enhancement by SEDDS.
dot digraph "Metabolism_Pathway" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.4, ranksep=0.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Parent [label="Parent N-Isobutylamide\n(Lipophilic)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
subgraph "cluster_CYP450" { label="CYP450-Mediated Phase I Reactions"; bgcolor="#F1F3F4"; style="rounded"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxylation [label="Hydroxylation\n(e.g., on alkyl chain)"]; Epoxidation [label="Epoxidation\n(at double bonds)"]; Dealkylation [label="N-Dealkylation\n(at isobutyl group)"]; }
Metabolites [label="More Hydrophilic Metabolites", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excretion [label="Phase II Conjugation\n& Excretion", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Parent -> Hydroxylation [label="CYP2E1"]; Parent -> Epoxidation [label="CYP2C9"]; Parent -> Dealkylation [label="CYP1A2"];
{Hydroxylation, Epoxidation, Dealkylation} -> Metabolites; Metabolites -> Excretion; } dot Caption: Primary metabolic pathways for N-isobutylamides in the liver.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Lipophilic NIAs
This protocol is designed to assess the intestinal permeability of lipophilic NIAs while minimizing compound loss due to non-specific binding.
1. Cell Culture:
-
Culture Caco-2 cells on polycarbonate membrane inserts (e.g., 12-well Transwell™ plates, 0.4 µm pore size) for 21-24 days.
-
Maintain cells in an appropriate medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C, 5% CO₂, and 95% humidity.
-
Confirm monolayer integrity before each experiment by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values >250 Ω·cm².
2. Preparation of Solutions:
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES, pH 7.4.
-
Receiver Solution: Transport Buffer supplemented with 0.5% - 4% BSA or 100% human plasma to act as a sink.[13][16]
-
Dosing Solution: Prepare the NIA in Transport Buffer from a DMSO stock. The final DMSO concentration should be ≤1%. A typical starting NIA concentration is 10 µM.
3. Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers on both apical (A) and basolateral (B) sides with pre-warmed (37°C) Transport Buffer.
-
Pre-incubate the monolayers with Transport Buffer (A-side) and Receiver Solution (B-side) for 30 minutes at 37°C on an orbital shaker.
-
Remove the buffer and add the Dosing Solution to the A-side (e.g., 0.5 mL) and fresh Receiver Solution to the B-side (e.g., 1.5 mL).
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).
-
Collect samples from the B-side at specified time points (e.g., 30, 60, 90, 120 min), replacing the volume with fresh, pre-warmed Receiver Solution.
-
At the final time point, take a sample from the A-side.
4. Mass Balance and Sample Processing:
-
After the experiment, lyse the cells with a methanol/water solution to quantify the amount of compound retained in the monolayer.
-
Analyze all samples (A-side, B-side, and cell lysate) by LC-MS/MS to determine NIA concentrations.
-
Calculate the apparent permeability coefficient (Papp) and the mass balance. A mass balance of 80-120% is considered acceptable.
Protocol 2: Oral Pharmacokinetic Study in Rats
This protocol outlines a standard single-dose PK study to determine key parameters like Cmax, Tmax, AUC, and bioavailability.
1. Animal Preparation:
-
Use male Sprague-Dawley rats (250-300g). Acclimate animals for at least one week.
-
Fast rats overnight (12-18 hours) before dosing, with free access to water.[18]
2. Formulation and Dosing:
-
Prepare the NIA formulation (e.g., suspension in 0.5% carboxymethylcellulose, or a SEDDS).
-
Administer a single dose via oral gavage. The dose volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).
-
For determining absolute bioavailability, a separate group of rats must be dosed intravenously (IV) with the NIA in a suitable solubilizing vehicle.[21]
3. Blood Sampling:
-
Collect serial blood samples (approx. 150-200 µL) from the tail vein or a cannulated vessel at appropriate time points.
-
Suggested time points for oral dosing: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 6, 8, 12, and 24 hours.[22]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
4. Plasma Processing and Storage:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.[22]
5. Data Analysis:
-
Analyze plasma samples using a validated LC-MS/MS method.
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
-
Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.
Protocol 3: Sample Preparation and LC-MS/MS Analysis of NIAs in Plasma
This is a general protocol for quantifying lipophilic NIAs in rat plasma.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) solution (e.g., another NIA not present in the sample or a structurally similar compound like benzanilide).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (for cleaner samples): Transfer the supernatant to a new tube. Add 1 mL of an extraction solvent (e.g., a mixture of diethyl ether and n-hexane, 1:1 v/v).[9]
-
Vortex vigorously for 2 minutes, then centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[9]
2. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A reverse-phase C18 column (e.g., Polaris 3 C18-A, 50 mm x 2.0 mm).[9]
-
Mobile Phase: A gradient or isocratic elution using Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A). A typical starting condition is 50:50 A:B.[9][23]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 15 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions must be optimized for each NIA and the IS. For spilanthol (MW 221.34), the [M+H]⁺ precursor ion is m/z 222. A characteristic product ion is m/z 149, resulting from the loss of the isobutyl amine group.[24]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. Using Human Plasma as an Assay Medium in Caco-2 Studies Improves Mass Balance for Lipophilic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharmtech.com [pharmtech.com]
- 9. A sensitive LC-MS/MS method for the quantitative analysis of the Echinacea purpurea constituent undeca-2-ene-8,10-diynoic acid isobutylamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A paradigm shift in bioavailability enhancement using solid self emulisifying drug delivery system | Journal of Applied Pharmaceutical Research [japtronline.com]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Addition of Optimized Bovine Serum Albumin Level in a High-Throughput Caco-2 Assay Enabled Accurate Permeability Assessment for Lipophilic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The impact of protein on Caco-2 permeability of low mass balance compounds for absorption projection and efflux substrate identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Using Human Plasma as an Assay Medium in Caco-2 Studies Improves Mass Balance for Lipophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Pharmacological Characteristics of the Hydroethanolic Extract of Acmella oleracea (L) R. K. Jansen Flowers: ADME/Tox In Silico and In Vivo Antihypertensive and Chronic Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Are Drugs Becoming More Lipophilic Over Time [lifescienceleader.com]
- 21. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of isobavachalcone in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
Technical Support Center: Resolving Inconsistencies in Insecticidal Bioassays for N-Isobutylamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during insecticidal bioassays of N-isobutylamides. The information is tailored for researchers, scientists, and drug development professionals to enhance the accuracy and reproducibility of their experiments.
FAQs and Troubleshooting Guides
This section addresses specific issues that can lead to variability in bioassay results.
High Variability in Mortality Rates Between Replicates
Question: Why am I observing significant differences in insect mortality across replicates treated with the same concentration of an N-isobutylamide?
Answer: High variability between replicates is a common issue and can stem from several factors:
-
Inconsistent Application: Ensure precise and uniform application of the N-isobutylamide solution. For topical applications, calibrate the microapplicator to dispense consistent droplet sizes. In residual film assays, ensure the coating is even and the solvent has fully evaporated.
-
Insect Variation: Use insects of a consistent age, developmental stage, and physiological condition. Factors such as sex, nutritional status, and genetic diversity within the test population can significantly impact susceptibility.[1][2]
-
Environmental Fluctuations: Maintain stable environmental conditions (temperature, humidity, and photoperiod) throughout the experiment. Temperature, in particular, can influence the toxicity of insecticides.[3][4][5][6][7]
-
Solvent Effects: If using a solvent, ensure it is fully evaporated before introducing the insects. A solvent-only control should be included to account for any potential toxicity of the solvent itself.[8][9][10]
Lower Than Expected Mortality
Question: My bioassay is showing lower insect mortality than expected, even at high concentrations of the N-isobutylamide. What could be the cause?
Answer: Several factors can contribute to lower-than-expected efficacy:
-
Compound Degradation: N-isobutylamides, like many natural compounds, can be susceptible to degradation. Ensure you are using a fresh stock of the compound and that it has been stored correctly, protected from light and heat. For example, spilanthol is known to oxidize in the presence of air.[11]
-
Insect Resistance: The target insect population may have developed resistance to insecticides that act on the voltage-gated sodium channels, the primary target of N-isobutylamides.[12] It is advisable to use a susceptible reference strain for comparison.
-
Sub-lethal Dosing: Inaccurate serial dilutions can lead to actual concentrations being significantly lower than intended. Re-verify your dilution calculations and technique.
-
Incorrect Bioassay Method: The chosen bioassay method may not be suitable for the specific N-isobutylamide or insect species. For example, a compound with low volatility may not be effective in a fumigation assay.
Mortality in Control Groups
Question: I am observing mortality in my control group (insects treated with solvent only). What should I do?
Answer: Control group mortality invalidates the results of a bioassay. The following are potential causes and solutions:
-
Solvent Toxicity: The solvent used may be toxic to the insects. Acetone is a common solvent for topical applications, but its purity and the volume applied should be carefully controlled. Consider using a less toxic solvent if mortality persists.
-
Handling Stress: Excessive or improper handling of insects can cause physical injury or stress, leading to mortality.
-
Contamination: The diet, water, or housing of the insects may be contaminated with other pesticides or harmful substances. Ensure all materials are sterile and free from contaminants.
-
Unsuitable Environmental Conditions: Extreme temperatures, humidity, or poor ventilation can be lethal to insects. Verify that your experimental conditions are within the optimal range for the species you are testing.
-
Pathogen Infection: The insect colony may be suffering from a viral, bacterial, or fungal infection. If an infection is suspected, it is best to start with a new, healthy colony.
Data Presentation: Quantitative Insights into N-Isobutylamide Bioassays
The following tables summarize key quantitative data related to N-isobutylamide bioassays.
Table 1: Topical Toxicity of Spilanthol Against Adult Female Houseflies (Musca domestica)
| Time Post-Treatment | LD50 (µ g/adult ) | LD90 (µ g/adult ) |
| 24 hours | 68.1 | 132.1 |
| 48 hours | 44.3 | 87.5 |
Data extracted from a study on the insecticidal effects of jambú essential oil, of which spilanthol is a major component.[2][13]
Table 2: Larvicidal Activity of N-Isobutylamides from Acmella oleracea Against Aedes aegypti
| Compound/Extract | LC50 (µg/mL) |
| Spilanthol | 28.42 (hydroethanolic extract) |
| Hexane Extract | 23.2 |
| Methanolic Extract | 39.67 |
Data from a study evaluating the larvicidal potential of various Acmella oleracea extracts.[13]
Experimental Protocols
A detailed methodology for a topical application bioassay, a common method for assessing the insecticidal activity of N-isobutylamides, is provided below.
Topical Application Bioassay Protocol for N-Isobutylamides
This protocol is adapted from established methods for mosquitoes and other insects and can be modified for specific research needs.[3][11][13][14]
1. Insect Rearing:
- Rear insects under controlled conditions (e.g., 27 ± 1 °C, 75 ± 5% relative humidity, 12:12 h light:dark cycle).[13]
- Use 3-5 day old adult insects for testing to ensure physiological maturity and consistency.[11]
2. Preparation of Test Solutions:
- Dissolve the N-isobutylamide (e.g., pellitorine, spilanthol) in a high-purity, volatile solvent such as acetone.
- Prepare a stock solution and make serial dilutions to create a range of at least five concentrations that are expected to result in mortality between 10% and 90%.
- Include a solvent-only control.
3. Application of the Insecticide:
- Anesthetize the insects briefly using carbon dioxide or by chilling them.
- Use a calibrated microapplicator to apply a precise volume (typically 0.5-1.0 µL) of the test solution to the dorsal thorax of each insect.[4]
- Treat a minimum of 20-25 insects per concentration and for the control.
4. Observation and Data Collection:
- Place the treated insects in clean holding containers with access to a food source (e.g., a sugar solution).
- Maintain the holding containers under the same controlled environmental conditions as rearing.
- Record mortality at 24 and 48 hours post-treatment. An insect is considered dead if it is unable to move when gently prodded.
5. Data Analysis:
- Correct for control mortality using Abbott's formula if it is between 5% and 20%. If control mortality exceeds 20%, the assay should be repeated.
- Calculate the LD50 (median lethal dose) and LD90 values using probit analysis.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in N-isobutylamide bioassays.
Experimental Workflow for Topical Application Bioassay
Caption: Workflow for a typical topical application bioassay.
Proposed Signaling Pathway for N-Isobutylamide Action in Insects
Caption: N-isobutylamide's proposed mechanism of action.
Troubleshooting Logic for Inconsistent Bioassay Results
Caption: A logical approach to troubleshooting bioassays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Temperature on the Toxicity of Insecticides against Musca domestica L.: Implications for the Effective Management of Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Post-exposure temperature influence on the toxicity of conventional and new chemistry insecticides to green lacewing Chrysoperla carnea (Stephens) (Neuroptera: Chrysopidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Extraction, Purification, Quantification, and Stability of Bioactive Spilanthol from Acmella oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The insect voltage-gated sodium channel as target of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of the Chemistry and Biological Activities of Acmella oleracea (“jambù”, Asteraceae), with a View to the Development of Bioinsecticides and Acaricides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
How to prevent the degradation of N-isobutylamides during plant extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of N-isobutylamides during plant extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of N-isobutylamides during extraction?
A1: The primary factors leading to the degradation of N-isobutylamides, which are often highly unsaturated compounds, are exposure to high temperatures, oxidation, and inappropriate pH levels.[1] Light exposure can also contribute to degradation, particularly for photosensitive compounds.
Q2: How does temperature affect the stability of N-isobutylamides?
A2: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways like oxidation and isomerization. For instance, in powdered Echinacea purpurea root, total alkamide concentrations were significantly reduced at 25°C and 40°C over seven months.[1] While higher temperatures can increase extraction efficiency, they can also lead to the decomposition of thermolabile compounds like many N-isobutylamides.[2]
Q3: What is the role of oxidation in the degradation of N-isobutylamides?
A3: N-isobutylamides, particularly those with unsaturated fatty acid chains like spilanthol, are susceptible to oxidation.[1][3][4][5] Oxidation can alter the chemical structure of these compounds, leading to a loss of biological activity. The presence of oxygen, especially when combined with heat or light, can facilitate the formation of oxidation products. For example, spilanthol has been shown to oxidize in the presence of air to form (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide.[3][4][5]
Q4: Can the pH of the extraction solvent affect the stability of N-isobutylamides?
A4: Yes, the pH of the extraction solvent can influence the stability of N-isobutylamides. While specific data for a wide range of N-isobutylamides is limited, amide bonds can be susceptible to hydrolysis under strong acidic or alkaline conditions, especially at elevated temperatures. Maintaining a slightly acidic to neutral pH is generally advisable to prevent hydrolysis.
Q5: Are there any recommended stabilizers to prevent the degradation of N-isobutylamides during extraction?
A5: Yes, the addition of antioxidants can help prevent oxidative degradation. Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are commonly used antioxidants in chemical extractions. Phenolic compounds naturally present in the plant matrix can also act as antioxidants, protecting N-isobutylamides from degradation.[1] Additionally, using an inert atmosphere, for example by purging the extraction vessel with nitrogen, can minimize contact with oxygen and reduce oxidation.
Troubleshooting Guides
Issue 1: Low Yield of N-Isobutylamides in the Final Extract
| Possible Cause | Troubleshooting Step |
| Degradation due to high temperature | - Employ low-temperature extraction methods such as maceration or ultrasound-assisted extraction (UAE) at controlled temperatures. - If using heat-assisted methods like Soxhlet or reflux, minimize the extraction time and use the lowest effective temperature. |
| Oxidative degradation | - Add an antioxidant, such as ascorbic acid (0.1-0.5% w/v), to the extraction solvent. - De-gas the solvent before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen). - Store the plant material and extracts protected from air and light. |
| Incomplete extraction | - Ensure the plant material is finely powdered to increase the surface area for solvent penetration. - Optimize the solvent-to-solid ratio; a higher ratio can improve extraction efficiency. - Increase the extraction time for methods like maceration, but monitor for potential degradation. For UAE, optimize sonication time and power. |
| Inappropriate solvent selection | - N-isobutylamides are generally non-polar to moderately polar. Use solvents like ethanol, methanol, hexane, or ethyl acetate. The choice of solvent can significantly impact the extraction yield. |
Issue 2: Presence of Impurities and Degradation Products in the Extract
| Possible Cause | Troubleshooting Step |
| Thermal degradation | - Lower the extraction temperature. For instance, studies on Echinacea have shown significant alkamide loss at 40°C.[1] - Use extraction methods that operate at or near room temperature. |
| Oxidation | - Implement the use of antioxidants and an inert atmosphere as described in Issue 1. - Analyze the extract for known oxidation products, such as endoperoxides of spilanthol, to confirm oxidative degradation.[3][4][5] |
| Photodegradation | - Protect the extraction setup and subsequent storage containers from light by using amber glassware or wrapping them in aluminum foil. |
| Hydrolysis due to pH | - Buffer the extraction solvent to a slightly acidic or neutral pH (e.g., pH 5-7). - Avoid the use of strong acids or bases in the extraction medium. |
Data Presentation
Table 1: Comparison of N-Isobutylamide Yields with Different Extraction Methods
| Extraction Method | Plant Material | Solvent | Temperature | Time | Relative Yield | Reference |
| Maceration | Echinacea purpurea (dry root) | 74.5% Ethanol | Room Temp | 2 days | High | Spelman et al., 2009 |
| Ultrasound-Assisted Extraction (UAE) | Melastoma sanguineum | 35% Ethanol | Optimized | 25 min | 49% improvement over maceration | [6] |
| Soxhlet Extraction | Black Pepper | Ethanol | Boiling point of solvent | 6 hours | High | [7] |
| Microwave-Assisted Extraction (MAE) | L. album | 53% Ethanol | Optimized | 15 min | Higher than UAE, Soxhlet, maceration | [6] |
Table 2: Effect of Temperature on the Stability of Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide from Echinacea purpurea
| Formulation | Storage Temperature | Duration | Degradation | Reference |
| Hydro-alcoholic extract | -20°C | 7 months | Not significant | [2] |
| Hydro-alcoholic extract | 25°C | 7 months | Not significant | [2] |
| Hydro-alcoholic extract | 40°C | 7 months | Not significant | [2] |
| Dried powder | -20°C | 7 months | Not significant | [2] |
| Dried powder | 25°C | 7 months | Significant reduction | [2] |
| Dried powder | 40°C | 7 months | Significant reduction | [2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) with Antioxidant
Objective: To extract N-isobutylamides from plant material while minimizing oxidative degradation.
Materials:
-
Dried and powdered plant material (e.g., Spilanthes acmella flower heads)
-
Extraction solvent (e.g., 95% Ethanol)
-
Ascorbic acid
-
Ultrasonic bath or probe sonicator
-
Filter paper and funnel or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Prepare 100 mL of the extraction solvent containing 0.1% (w/v) ascorbic acid. Dissolve 100 mg of ascorbic acid in 100 mL of 95% ethanol.
-
Add the solvent to the flask containing the plant material.
-
Place the flask in an ultrasonic bath. Ensure the water level in the bath is above the solvent level in the flask.
-
Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 25-30°C).
-
After sonication, filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction of the residue with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a low temperature (≤ 40°C).
-
Store the final extract in an amber vial at -20°C.
Protocol 2: Maceration with Inert Gas Protection
Objective: To perform a simple, low-temperature extraction of N-isobutylamides with protection from atmospheric oxygen.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., Ethyl acetate)
-
Airtight extraction vessel with an inlet for gas
-
Nitrogen gas cylinder with a regulator
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place 20 g of the powdered plant material and a magnetic stir bar into the extraction vessel.
-
Add 200 mL of ethyl acetate to the vessel.
-
Seal the vessel and purge with nitrogen gas for 5-10 minutes to displace the air.
-
Maintain a slight positive pressure of nitrogen in the vessel.
-
Place the vessel on a magnetic stirrer and stir the mixture at room temperature for 48 hours.
-
After the maceration period, turn off the stirrer and allow the solid material to settle.
-
Filter the extract under a gentle stream of nitrogen to minimize air exposure.
-
Concentrate the extract using a rotary evaporator at a low temperature (≤ 40°C).
-
Store the final extract in an amber vial, blanketed with nitrogen, at -20°C.
Visualizations
Caption: Primary degradation pathways for N-isobutylamides during extraction.
Caption: Recommended workflow for preventing N-isobutylamide degradation.
References
- 1. Alkamide Stability in Echinacea purpurea Extracts with and without Phenolic Acids in Dry Films and in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of temperature on stability of marker constituents in Echinacea purpurea root formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction, Purification, Quantification, and Stability of Bioactive Spilanthol from Acmella oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction, Purification, Quantification, and Stability of Bioactive Spilanthol from Acmella oleracea | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Refinement of dosing calculations for in vivo studies of (2E,4E)-Octadienoyl-N-isobutylamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2E,4E)-Octadienoyl-N-isobutylamide in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of (2E,4E)-Octadienoyl-N-isobutylamide to consider for in vivo studies?
A1: While specific data for (2E,4E)-Octadienoyl-N-isobutylamide is limited in publicly available literature, based on its structure as an N-isobutylamide derivative of a fatty acid, it is predicted to be a lipophilic compound. Lipophilic compounds generally exhibit low aqueous solubility and high permeability across biological membranes. This high lipophilicity is a critical factor to consider for formulation development and route of administration to ensure adequate bioavailability.
Q2: How does the lipophilicity of (2E,4E)-Octadienoyl-N-isobutylamide affect its oral bioavailability?
A2: The lipophilic nature of (2E,4E)-Octadienoyl-N-isobutylamide presents challenges for oral administration. Due to its poor water solubility, the compound may not dissolve efficiently in the gastrointestinal fluids, leading to low absorption and reduced bioavailability. However, its high permeability suggests that if properly solubilized, it can be readily absorbed. Lipid-based formulations can be employed to enhance the solubility and absorption of such compounds. These formulations can facilitate drug solubilization in the GI tract and may promote lymphatic transport, which can help bypass first-pass metabolism in the liver.[1][2]
Q3: What are the initial steps for developing a suitable formulation for in vivo dosing?
A3: The initial steps involve determining the solubility of (2E,4E)-Octadienoyl-N-isobutylamide in various pharmaceutically acceptable vehicles. This process, often referred to as vehicle screening, is crucial for identifying a suitable solvent or carrier system that can dissolve the compound at the desired concentration for dosing.
Troubleshooting Guide
Issue 1: Poor Solubility of (2E,4E)-Octadienoyl-N-isobutylamide in Aqueous Vehicles
-
Problem: The compound precipitates out of solution when preparing an aqueous-based formulation for injection or oral gavage.
-
Solution:
-
Utilize Co-solvents: Employ a mixture of water-miscible organic solvents (e.g., ethanol, propylene glycol, DMSO) and water. It is critical to determine the maximum tolerable concentration of the organic solvent for the chosen animal model to avoid toxicity.
-
Lipid-Based Formulations: Formulate the compound in a lipid-based vehicle.[1][3] This is often the most effective strategy for highly lipophilic compounds.[1] Options include oils (e.g., sesame oil, corn oil), self-emulsifying drug delivery systems (SEDDS), or suspensions in lipid vehicles.[4]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can enhance solubility. However, the structure of (2E,4E)-Octadienoyl-N-isobutylamide suggests it is a neutral molecule, so pH adjustment is unlikely to be effective.
-
Issue 2: High Variability in In Vivo Efficacy or Pharmacokinetic Data
-
Problem: Inconsistent results are observed between individual animals or different study arms.
-
Solution:
-
Formulation Inhomogeneity: Ensure the dosing formulation is homogeneous. If using a suspension, proper and consistent resuspension before each administration is critical. For emulsions, ensure they are stable and do not phase-separate.
-
Dosing Accuracy: Verify the accuracy and consistency of the dosing technique. For oral gavage, ensure the dose is delivered to the stomach and not the esophagus. For injections, confirm the intended route of administration (e.g., intravenous, intraperitoneal, subcutaneous) is consistently achieved.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of lipophilic compounds when administered orally.[3] Standardize the feeding schedule of the animals relative to the time of dosing.
-
Experimental Protocols
Protocol 1: Vehicle Screening for Formulation Development
-
Objective: To identify a suitable vehicle that can solubilize (2E,4E)-Octadienoyl-N-isobutylamide at the target concentration.
-
Materials:
-
(2E,4E)-Octadienoyl-N-isobutylamide
-
A panel of pharmaceutically acceptable vehicles (see table below)
-
Vortex mixer
-
Centrifuge
-
HPLC or other suitable analytical method for concentration determination
-
-
Procedure:
-
Accurately weigh a known amount of (2E,4E)-Octadienoyl-N-isobutylamide into small glass vials.
-
Add a measured volume of each test vehicle to the vials to achieve a concentration slightly above the target concentration.
-
Vortex the vials for a set period (e.g., 30 minutes) to facilitate dissolution.
-
Allow the vials to equilibrate at room temperature for a specified time (e.g., 24 hours).
-
Centrifuge the vials to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method.
-
Table 1: Example Vehicle Screening Panel for a Lipophilic Compound
| Vehicle Category | Specific Examples |
| Aqueous | Saline, Phosphate Buffered Saline (PBS) |
| Co-solvents | 10% Ethanol in Saline, 20% Propylene Glycol in Water |
| Oils | Corn oil, Sesame oil, Miglyol 812 |
| Surfactants | Tween 80, Cremophor EL |
Visualizations
References
- 1. symmetric.events [symmetric.events]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of N-Alkylamides using 2D NMR and Other Spectroscopic Techniques
For the Attention of: Researchers, Scientists, and Drug Development Professionals
The structural confirmation of synthetic compounds is a critical step in chemical research and drug development, ensuring the identity and purity of the target molecule. 2D NMR techniques, including Correlation Spectrometry (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity of atoms within a molecule.[1][2]
This guide will compare the utility of 2D NMR with other common analytical techniques, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, providing supporting data and detailed experimental protocols.
I. Structural Elucidation of a Representative N-Alkylamide using 2D NMR
The complete assignment of ¹H and ¹³C NMR spectra is fundamental for the structural confirmation of organic molecules. 2D NMR experiments provide correlational data that allows for the piecing together of the molecular structure.
Table 1: ¹H and ¹³C NMR Data and Key 2D NMR Correlations for Pellitorine ((2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide)
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key COSY Correlations | Key HMBC Correlations |
| 1 | - | 166.5 | - | H-2, H-3, H-1' |
| 2 | 5.78 (d) | 121.5 | H-3 | C-1, C-3, C-4 |
| 3 | 7.22 (dd) | 145.2 | H-2, H-4 | C-1, C-2, C-5 |
| 4 | 6.15 (m) | 128.8 | H-3, H-5 | C-2, C-3, C-5, C-6 |
| 5 | 6.08 (m) | 143.7 | H-4, H-6 | C-3, C-4, C-6, C-7 |
| 6 | 2.15 (q) | 32.5 | H-5, H-7 | C-4, C-5, C-7, C-8 |
| 7 | 1.45 (sex) | 28.8 | H-6, H-8 | C-5, C-6, C-8, C-9 |
| 8 | 1.28 (m) | 31.5 | H-7, H-9 | C-6, C-7, C-9, C-10 |
| 9 | 1.28 (m) | 22.5 | H-8, H-10 | C-7, C-8, C-10 |
| 10 | 0.88 (t) | 14.0 | H-9 | C-8, C-9 |
| 1' | 3.15 (t) | 47.1 | H-2' | C-1, C-2', C-3' |
| 2' | 1.78 (m) | 28.6 | H-1', H-3' | C-1', C-3' |
| 3' | 0.92 (d) | 20.1 | H-2' | C-1', C-2' |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The correlations listed are predicted based on the structure.
II. Comparison with Alternative Analytical Techniques
While 2D NMR is unparalleled for detailed structural mapping, other spectroscopic techniques provide complementary and often faster methods for preliminary characterization and confirmation.
Table 2: Comparison of Analytical Techniques for N-Alkylamide Characterization
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity, stereochemistry (with NOESY), and complete structural elucidation. | Provides unambiguous structural confirmation.[1][2] | Requires larger sample amounts, longer acquisition times, and specialized expertise for interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, which can confirm the presence of specific substructures. | High sensitivity, requires very small sample amounts, and can be coupled with chromatographic techniques (e.g., LC-MS, GC-MS).[3][4] | Does not provide detailed connectivity or stereochemical information; isomers can be difficult to distinguish without tandem MS (MS/MS).[5] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C=C). | Fast, non-destructive, and provides a characteristic "fingerprint" for the compound.[6][7] | Provides limited information on the overall molecular structure and connectivity; interpretation can be complex for molecules with many functional groups.[8] |
III. Experimental Protocols for 2D NMR
Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for key 2D NMR experiments.
1. Sample Preparation:
-
Dissolve 5-10 mg of the synthetic (2E,4E)-Octadienoyl-N-isobutylamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
2. COSY (Correlation Spectrometry):
-
Purpose: To identify proton-proton (¹H-¹H) couplings, typically through two or three bonds.[9]
-
Pulse Program: A standard gradient-selected COSY (gCOSY) or DQF-COSY sequence is used.[9]
-
Key Parameters:
-
Spectral widths in both dimensions are set to cover all proton signals.
-
Typically, 256-512 increments in the indirect dimension (t₁) are collected.
-
Number of scans per increment depends on the sample concentration (usually 2-8 scans).
-
A relaxation delay of 1-2 seconds is used between scans.
-
3. HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[10]
-
Pulse Program: A standard gradient-selected HSQC with multiplicity editing (if available) is used to differentiate CH/CH₃ from CH₂ signals.
-
Key Parameters:
-
The ¹H dimension spectral width is set to cover all proton signals.
-
The ¹³C dimension spectral width is set to cover all carbon signals.
-
The one-bond coupling constant (¹JCH) is typically set to ~145 Hz.
-
Typically, 128-256 increments in the indirect dimension are collected.
-
Number of scans per increment is higher than COSY due to the lower natural abundance of ¹³C.
-
4. HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range proton-carbon (¹H-¹³C) correlations, typically over two to three bonds (and sometimes four in conjugated systems).[10]
-
Pulse Program: A standard gradient-selected HMBC sequence is used.
-
Key Parameters:
-
Spectral widths are similar to HSQC.
-
The long-range coupling constant (ⁿJCH) is optimized for the expected couplings, typically set to a value between 4-10 Hz.[9]
-
Typically, 256-512 increments in the indirect dimension are collected.
-
A longer relaxation delay may be necessary compared to HSQC.
-
IV. Visualization of Experimental Workflow and Logic
Diagram 1: Experimental Workflow for 2D NMR Structural Confirmation
Caption: Workflow for structural confirmation using 2D NMR.
Diagram 2: Logical Relationship of Spectroscopic Techniques in Structural Elucidation
Caption: Interplay of spectroscopic techniques for structure elucidation.
References
- 1. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 2. youtube.com [youtube.com]
- 3. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Analysis of (2E,4E)-Octadienoyl-N-isobutylamide and Capsaicin on TRPV1 Activation
An Objective Guide for Researchers and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in nociception and thermosensation. Its activation by a variety of stimuli, including the pungent compound from chili peppers, capsaicin, has made it a significant target for analgesic drug development. This guide provides a comparative study of capsaicin and (2E,4E)-Octadienoyl-N-isobutylamide, a naturally occurring N-isobutylamide, on the activation of TRPV1. Due to the limited direct experimental data on (2E,4E)-Octadienoyl-N-isobutylamide, this comparison extensively utilizes data from its close structural analog, pellitorine ((2E,4E)-N-isobutyl-deca-2,4-dienamide), to infer its activity.
Quantitative Comparison of TRPV1 Ligand Activity
The interaction of various ligands with the TRPV1 channel can elicit a range of responses, from potent activation to antagonism. The following table summarizes the quantitative data for capsaicin and N-isobutylamides, highlighting their diverse effects on TRPV1.
| Compound | Structure | Type of Activity | Potency (EC50/IC50) | Efficacy | Reference |
| Capsaicin | Vanillyl group with an amide linker to a fatty acid tail | Agonist | ~0.1 - 1 µM | Full Agonist | [Not specified] |
| (2E,4E)-Octadienoyl-N-isobutylamide | N-isobutylamide with an eight-carbon fatty acid chain | Antagonist (inferred from Pellitorine) | IC50: ~0.69 mM | Competitive Antagonist of Capsaicin-induced activation | [1][2] |
| Pellitorine | N-isobutylamide with a ten-carbon fatty acid chain | Antagonist | IC50: 0.69 mM | Blocks capsaicin-evoked Ca2+ uptake | [1][2] |
| Hydroxy-α-sanshool | N-isobutylamide with a twelve-carbon fatty acid chain and a hydroxyl group | Agonist | EC50: 1.1 µM | Weak Agonist | [3] |
| γ-Sanshool | N-isobutylamide with a twelve-carbon fatty acid chain | Agonist | EC50: 5.3 µM | Weak Agonist | [4] |
Signaling Pathway of TRPV1 Activation
The activation of the TRPV1 channel by an agonist such as capsaicin initiates a cascade of intracellular events, leading to the sensation of pain and heat. The binding of the agonist to the channel induces a conformational change, opening the channel pore and allowing the influx of cations, primarily Ca2+ and Na+. This influx leads to depolarization of the neuronal membrane and the generation of an action potential.
In contrast, an antagonist like pellitorine would bind to the TRPV1 channel but fail to induce the conformational change necessary for channel opening. By occupying the binding site, it prevents agonists like capsaicin from activating the channel, thereby blocking the downstream signaling cascade.
Experimental Protocols
The characterization of compounds as TRPV1 agonists or antagonists relies on specific experimental methodologies. The two primary techniques employed are whole-cell patch-clamp electrophysiology and calcium imaging assays.
This technique directly measures the ion flow through the TRPV1 channel in response to a test compound.
Objective: To determine if a compound activates TRPV1 (agonist) or inhibits agonist-induced activation (antagonist) by measuring ionic currents.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel are cultured on glass coverslips.
-
Patch Pipette Preparation: Glass micropipettes with a resistance of 3-5 MΩ are filled with an intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.3 with CsOH.
-
Recording: A patch pipette is sealed onto a single cell to achieve a giga-ohm seal. The cell membrane under the pipette is then ruptured to establish the whole-cell configuration.
-
Voltage Clamp: The cell membrane potential is held at a constant voltage (e.g., -60 mV).
-
Compound Application:
-
Agonist Testing: The test compound is applied to the cell via a perfusion system, and the resulting inward current is measured.
-
Antagonist Testing: The cell is first exposed to a known TRPV1 agonist (e.g., capsaicin) to establish a baseline current. The antagonist is then co-applied with the agonist, and the reduction in current is measured.
-
-
Data Analysis: The current amplitude is plotted against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
This method indirectly measures TRPV1 activation by detecting the influx of calcium into the cell using a fluorescent indicator.
Objective: To assess a compound's ability to increase intracellular calcium (agonist) or block agonist-induced calcium influx (antagonist).
Methodology:
-
Cell Culture: HEK293 cells expressing TRPV1 are seeded in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 30-60 minutes at 37°C.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.
-
Compound Application:
-
Agonist Testing: The test compound is added to the wells, and the change in fluorescence intensity is monitored over time.
-
Antagonist Testing: The cells are pre-incubated with the antagonist for a specific period before the addition of a known agonist like capsaicin. The change in fluorescence is then measured.
-
-
Data Analysis: The increase in fluorescence intensity is proportional to the intracellular calcium concentration. Dose-response curves are generated to calculate EC50 or IC50 values.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing novel compounds targeting the TRPV1 receptor.
Conclusion
The comparison between capsaicin and (2E,4E)-Octadienoyl-N-isobutylamide (as inferred from pellitorine) reveals a fascinating aspect of TRPV1 pharmacology: subtle structural modifications in a ligand can dramatically switch its functional output from agonism to antagonism. While capsaicin is a potent activator of TRPV1, the available evidence strongly suggests that the structurally similar N-isobutylamide, pellitorine, acts as an antagonist. This highlights the critical role of the vanillyl moiety in capsaicin for robust agonistic activity and suggests that the linear fatty acid chain of N-isobutylamides may favor a binding mode that precludes channel activation. Further direct experimental validation on (2E,4E)-Octadienoyl-N-isobutylamide is warranted to confirm this hypothesis. The detailed experimental protocols provided herein offer a clear roadmap for such investigations, which are crucial for the rational design of novel and effective TRPV1-targeting therapeutics.
References
- 1. Pellitorine, an extract of Tetradium daniellii, is an antagonist of the ion channel TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pungent qualities of sanshool-related compounds evaluated by a sensory test and activation of rat TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (2E,4E)-Octadienoyl-N-isobutylamide Analogs as TRP Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (2E,4E)-Octadienoyl-N-isobutylamide analogs, focusing on their structure-activity relationships (SAR) as modulators of Transient Receptor Potential (TRP) channels. The data presented is primarily derived from studies on analogs of related N-alkylamides, which share structural features and biological targets, namely the TRPV1 and TRPA1 channels. These channels are key players in sensory perception, including pungency, tingling, and pain.
Quantitative Data Summary
The following table summarizes the biological activity of a series of N-isobutylamide analogs on human TRPV1 and TRPA1 channels. The activity is presented as the half-maximal effective concentration (EC50), which indicates the concentration of the compound required to elicit a half-maximal response. A lower EC50 value corresponds to a higher potency. The data is based on the findings of Menozzi-Smarrito et al. (2009).[1]
| Compound Number | Structure | hTRPV1 EC50 (µM) | hTRPA1 EC50 (µM) |
| 1 | (2E,4E,8Z,11Z)-N-isobutyldodeca-2,4,8,11-tetraenamide (alpha-sanshool) | >100 | 1.8 ± 0.2 |
| 2 | (2E,4E,8E,11Z)-N-isobutyldodeca-2,4,8,11-tetraenamide | >100 | 2.5 ± 0.3 |
| 3 | (2E,4E,8Z)-N-isobutyldodeca-2,4,8-trienamide | >100 | 2.3 ± 0.2 |
| 4 | (2E,4E)-N-isobutyldodeca-2,4-dienamide | >100 | 25 ± 2 |
| 5 | (2E,4E,8Z)-N-isobutyldodeca-2,4,8-trien-11-ynamide | >100 | 1.5 ± 0.1 |
| 6 | (2E,4E)-N-isobutyldec-2,4-dienamide | >100 | 30 ± 3 |
| 7 | N-isobutyldecanamide | >100 | >100 |
| 8 | (2E,4E)-N-isobutylocta-2,4-dienamide | >100 | 45 ± 5 |
Key Observations from SAR Data:
-
The presence of unsaturation in the fatty acid chain is crucial for activity, particularly for the TRPA1 channel. The saturated analog, N-isobutyldecanamide (7), was inactive on both channels.[1]
-
The potency and selectivity towards the TRPA1 channel are influenced by the number and configuration of the double bonds in the aliphatic chain.[1]
-
Analogs with a conjugated diene system ((2E,4E)) and additional unsaturation in the latter part of the chain (compounds 1-5) generally exhibit higher potency at the hTRPA1 receptor.[1]
-
None of the tested N-isobutylamide analogs showed significant activation of the hTRPV1 channel at concentrations up to 100 µM, indicating a degree of selectivity for hTRPA1.[1]
Experimental Protocols
The synthesis of the N-isobutylamide analogs typically involves the coupling of the corresponding carboxylic acid with isobutylamine. A general procedure is as follows:
-
Acid Activation: The carboxylic acid is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, DMF). A coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (DCC), and an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are added. The mixture is stirred at room temperature for a specified time to form an active ester.
-
Amidation: Isobutylamine is added to the reaction mixture, often in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize any acid formed.
-
Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove unreacted starting materials and byproducts.
-
Purification: The crude product is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The final compound is purified by column chromatography on silica gel.
The activity of the synthesized analogs on TRPV1 and TRPA1 channels is commonly assessed using a calcium influx assay in cells engineered to express these channels (e.g., HEK293 cells).
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing either human TRPV1 (hTRPV1) or human TRPA1 (hTRPA1) are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum, antibiotics, and a selection agent).
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere and grow to a suitable confluency.
-
Fluorescent Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for a specified time at 37°C. This allows the dye to enter the cells.
-
Compound Application: After washing to remove excess dye, the cells are treated with varying concentrations of the test compounds.
-
Fluorescence Measurement: The intracellular calcium concentration is measured by monitoring the change in fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium, signifying channel activation.
-
Data Analysis: The fluorescence data is normalized to the baseline fluorescence before compound addition. The concentration-response curves are then plotted, and the EC50 values are calculated using a suitable pharmacological software.
Visualizations
The diagram below illustrates the proposed signaling pathway for the activation of TRPA1 channels by (2E,4E)-Octadienoyl-N-isobutylamide analogs, leading to a physiological response.
Caption: Proposed signaling pathway for TRPA1 activation by N-isobutylamide analogs.
The following diagram outlines the typical experimental workflow for conducting a structure-activity relationship study of (2E,4E)-Octadienoyl-N-isobutylamide analogs.
Caption: Experimental workflow for SAR studies of N-isobutylamide analogs.
References
A Comparative Efficacy Analysis: Synthetic vs. Natural (2E,4E)-Octadienoyl-N-isobutylamide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview of Related N-Isobutylamides
The following table summarizes the biological activities of various N-isobutylamides, offering a proxy for the potential efficacy of (2E,4E)-Octadienoyl-N-isobutylamide. It is crucial to note that these are different molecules, and their activities may not be directly extrapolated.
| Compound Name | Source/Type | Biological Activity | Potency/Efficacy Metric | Reference Organism/System |
| Dodeca-2E,4E-dienoic acid isobutylamide | Natural (Echinacea) | Analgesic | 10mg/Kg i.p. resulted in significant analgesia | Animal model |
| Cannabimimetic | Potent activator of human CB2 receptor | Human cannabinoid CB2 receptor assay | ||
| Spilanthol | Natural (Acmella oleracea) | Insecticidal | LD50 values vary depending on the insect species | Various insect species |
| Piperine | Natural (Piper nigrum) | Insecticidal | Mortality ranging from 0 to 97.5% at 10 µg per insect | Ascia monuste orseis, Acanthoscelides obtectus, etc.[1] |
| Synthetic Piperine Analogues | Synthetic | Insecticidal | Some analogues showed higher activity than natural piperine | Spodoptera frugiperda[2][3] |
Key Considerations for Synthetic vs. Natural Forms
When evaluating the efficacy of synthetic versus natural (2E,4E)-Octadienoyl-N-isobutylamide, several factors should be considered:
-
Purity: Synthetic preparations can often achieve higher purity, free from other plant metabolites that might be present in natural extracts. These co-occurring compounds in natural extracts could have synergistic or antagonistic effects.
-
Isomeric Composition: The geometry of the double bonds ((2E,4E) in this case) is critical for biological activity. Chemical synthesis allows for precise control over the stereochemistry, ensuring a homogenous product. Natural sources may contain mixtures of isomers, potentially altering the overall efficacy.
-
Bioavailability: The formulation of the compound, whether it's a pure synthetic molecule or part of a complex natural extract, can significantly impact its bioavailability. Studies on dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides from Echinacea have shown that the administration of a whole plant extract can increase the bioavailability compared to the pure compound.[4]
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of efficacy. Below are representative protocols for assessing key biological activities of N-isobutylamides.
Insecticidal Activity Assay (Topical Application)
This protocol is adapted from studies on piperine and its synthetic analogues.[1][2][3]
-
Test Organisms: Select relevant insect species (e.g., Spodoptera frugiperda, Aedes aegypti larvae).
-
Compound Preparation: Dissolve synthetic or natural (2E,4E)-Octadienoyl-N-isobutylamide in an appropriate solvent (e.g., acetone) to prepare a series of concentrations.
-
Application: Apply a small, fixed volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect. A control group should be treated with the solvent alone.
-
Observation: House the treated insects under controlled conditions (temperature, humidity, light cycle) and provide a suitable diet.
-
Data Collection: Record mortality at regular intervals (e.g., 24, 48, 72 hours).
-
Analysis: Calculate the median lethal dose (LD50) using probit analysis.
Analgesic Activity Assay (Hot Plate Test)
This is a standard method for assessing centrally mediated analgesia.[5][6][7]
-
Test Animals: Use mice or rats, acclimatized to the laboratory conditions.
-
Apparatus: A hot plate apparatus with a precisely controlled surface temperature (e.g., 55 ± 0.5°C).
-
Baseline Measurement: Place each animal on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue injury.
-
Compound Administration: Administer the test compound (synthetic or natural) via a suitable route (e.g., intraperitoneal injection, oral gavage). A control group receives the vehicle.
-
Post-treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency.
-
Data Analysis: An increase in the response latency compared to the baseline and the control group indicates an analgesic effect.
Signaling Pathways
N-alkylamides are known to interact with several signaling pathways, primarily through the activation of Transient Receptor Potential (TRP) channels and cannabinoid receptors.
TRPV1 Activation Pathway
Many pungent N-isobutylamides exert their effects by activating the TRPV1 channel, a non-selective cation channel involved in pain and temperature sensation.
Caption: TRPV1 activation by N-isobutylamides leading to neuronal signaling.
Cannabinoid Receptor (CB2) Signaling
Certain N-isobutylamides, particularly those from Echinacea, are known to be agonists of the CB2 receptor, which is primarily involved in immune function and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Insecticidal activity of synthetic amides on Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Absolute and relative bioavailabilities of dodeca-2E, 4E, 8E, 10E/Z-tetraenoic acid isobutylamides after intravenous and oral single doses in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dovepress.com [dovepress.com]
- 7. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
Cross-validation of bioactivity results for (2E,4E)-Octadienoyl-N-isobutylamide across different laboratories
This guide synthesizes the available experimental data to offer a comparative overview for researchers, scientists, and professionals in drug development. The focus is on providing a clear understanding of the experimental protocols and the signaling pathways involved in the bioactivity of these compounds.
Quantitative Bioactivity Data
The following table summarizes the key quantitative findings on the bioactivity of Dodeca-2(E),4(E)-dienoic acid isobutylamide (DDI) from a study investigating its effects on glucose uptake in 3T3-L1 adipocytes. It is important to note that this data originates from a single study, and further cross-validation from different laboratories would be beneficial to confirm these findings.
| Bioactivity Parameter | Test System | Concentration of DDI | Result |
| Insulin-stimulated glucose uptake | 3T3-L1 adipocytes | Not specified | Increased |
| Expression of Glucose Transporter 4 (GLUT4) | 3T3-L1 adipocytes | Not specified | Increased |
| Translocation of Glucose Transporter 4 (GLUT4) | 3T3-L1 adipocytes | Not specified | Increased |
| Akt phosphorylation | 3T3-L1 adipocytes | Not specified | Enhanced |
Experimental Protocols
The bioactivity of Dodeca-2(E),4(E)-dienoic acid isobutylamide (DDI) was assessed using the following key experimental methodologies.
Cell Culture and Differentiation
3T3-L1 preadipocytes were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% bovine calf serum. To induce differentiation into adipocytes, two-day post-confluent cells were treated with a differentiation cocktail containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin in DMEM with 10% fetal bovine serum (FBS) for two days. The medium was then replaced with DMEM containing 10% FBS and insulin for another two days, followed by maintenance in DMEM with 10% FBS.
Glucose Uptake Assay
Differentiated 3T3-L1 adipocytes were treated with DDI in the presence of a sub-optimal level of insulin. The uptake of glucose was then measured to determine the effect of DDI on insulin-stimulated glucose transport.
Western Blot Analysis
To investigate the underlying signaling pathway, the expression and phosphorylation status of key proteins were analyzed by Western blotting. After treatment with DDI, cell lysates were prepared, and proteins were separated by SDS-PAGE. The expression levels of Glucose Transporter 4 (GLUT4) and the phosphorylation of Akt were detected using specific antibodies.
Translocation Assay
The effect of DDI on the translocation of GLUT4 from intracellular vesicles to the plasma membrane was assessed. This is a crucial step for glucose uptake into the cell.
Signaling Pathway
The bioactivity of Dodeca-2(E),4(E)-dienoic acid isobutylamide (DDI) in enhancing glucose uptake is mediated through the activation of the Akt signaling pathway.[1] DDI treatment leads to an increase in the phosphorylation of Akt, a key protein kinase in the insulin signaling cascade.[1] The activation of Akt, in turn, promotes the translocation of GLUT4 to the cell surface, thereby increasing glucose uptake.[1] The use of phosphoinositide 3-kinase (PI3K)/Akt inhibitors was shown to suppress the DDI-induced glucose uptake, confirming the involvement of this pathway.[1]
References
Investigating the Synergistic Potential of (2E,4E)-Octadienoyl-N-isobutylamide: A Comparative Guide to Experimental Approaches
(2E,4E)-Octadienoyl-N-isobutylamide , also known as Spilanthol, is a bioactive fatty acid amide naturally occurring in plants such as Acmella oleracea (toothache plant).[][2] This compound is recognized for a wide array of biological activities, including insecticidal, antimicrobial, anti-inflammatory, analgesic, and antioxidant effects.[][3] While the individual efficacy of Spilanthol is well-documented, its potential for synergistic interactions with other natural products remains a promising yet largely unexplored area of research. Synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, offers a compelling strategy for enhancing therapeutic or pesticidal efficacy, potentially reducing required doses, and mitigating the development of resistance.
This guide provides a comparative framework for researchers, scientists, and drug development professionals to investigate the synergistic effects of (2E,4E)-Octadienoyl-N-isobutylamide with other natural products. Although specific quantitative data on the synergistic interactions of this compound are not extensively available in the current body of scientific literature, this document outlines the established experimental protocols and theoretical frameworks necessary to conduct such investigations.
I. Potential Areas for Synergistic Investigation
Based on the known biological activities of (2E,4E)-Octadienoyl-N-isobutylamide, several key areas present opportunities for exploring synergistic combinations with other natural products:
-
Insecticidal Activity: Spilanthol has demonstrated significant toxicity against various insect pests.[2][3][4] Combining it with other natural insecticides, such as pyrethrins, azadirachtin (from neem), or essential oils (e.g., thymol, carvacrol), could lead to enhanced pest control.
-
Antimicrobial Activity: The antimicrobial properties of Spilanthol suggest its potential for combination with other natural antimicrobial agents like essential oils (e.g., thymol, eugenol), alkaloids (e.g., berberine), or flavonoids to combat bacterial and fungal pathogens more effectively.[][5][6]
-
Anti-inflammatory and Analgesic Activity: Spilanthol is known to modulate inflammatory pathways.[][7] Its combination with other anti-inflammatory natural products, such as curcumin or resveratrol, could result in a more potent anti-inflammatory or analgesic effect.
-
Antioxidant Activity: While Spilanthol possesses antioxidant properties, combining it with potent antioxidants like flavonoids (e.g., quercetin, catechins) or phenolic acids could lead to enhanced protection against oxidative stress.[]
II. Experimental Protocols for Determining Synergy
To quantitatively assess the synergistic effects of (2E,4E)-Octadienoyl-N-isobutylamide with other natural products, standardized experimental protocols are crucial. The following are detailed methodologies for key applications.
A. Synergistic Antimicrobial Activity: The Checkerboard Assay
The checkerboard microdilution assay is a widely used in vitro method to evaluate the interactions between two antimicrobial agents.
Experimental Protocol:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of (2E,4E)-Octadienoyl-N-isobutylamide and the selected natural product (e.g., thymol) in a suitable solvent.
-
Microtiter Plate Setup: In a 96-well microtiter plate, perform serial twofold dilutions of (2E,4E)-Octadienoyl-N-isobutylamide along the y-axis and the second natural product along the x-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs) and control wells with no antimicrobial agents.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Data Analysis and Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
The FIC for each compound is calculated as follows:
-
FIC A = MIC of compound A in combination / MIC of compound A alone
-
FIC B = MIC of compound B in combination / MIC of compound B alone
-
-
The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC A + FIC B.
-
The results are interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
B. Synergistic Insecticidal Activity
To assess synergistic effects against insect pests, the co-toxicity factor (CTC) can be calculated based on the lethal concentration (e.g., LC50) values.
Experimental Protocol:
-
Insect Rearing: Maintain a healthy, uniform population of the target insect species (e.g., Aedes aegypti larvae, Plutella xylostella larvae).
-
Bioassays:
-
Determine the LC50 value for (2E,4E)-Octadienoyl-N-isobutylamide and the other natural product individually. This can be done through various methods such as topical application, larval immersion, or feeding assays.
-
Prepare mixtures of the two compounds in different ratios (e.g., 1:9, 2:8, ..., 9:1).
-
Determine the LC50 of each mixture.
-
-
Data Analysis and Calculation of the Co-toxicity Factor (CTC):
-
The theoretical LC50 of the mixture (if the effects were purely additive) can be calculated.
-
The CTC is calculated using the following formula:
-
CTC = (LC50 of compound A alone / LC50 of compound A in the mixture) x 100
-
-
Alternatively, a more comprehensive approach involves calculating a Synergy Ratio (SR) or using probit analysis to compare the observed and expected toxicities.
-
III. Quantitative Data Presentation
While specific data for (2E,4E)-Octadienoyl-N-isobutylamide is pending future research, the following tables illustrate how quantitative results from synergistic studies should be structured for clear comparison.
Table 1: Hypothetical Synergistic Antimicrobial Activity of (2E,4E)-Octadienoyl-N-isobutylamide and Thymol against S. aureus
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| (2E,4E)-Octadienoyl-N-isobutylamide | 64 | 16 | 0.25 | \multirow{2}{}{0.5} | \multirow{2}{}{Synergy} |
| Thymol | 128 | 32 | 0.25 |
Table 2: Hypothetical Synergistic Insecticidal Activity of (2E,4E)-Octadienoyl-N-isobutylamide and Pyrethrin against A. aegypti Larvae
| Compound/Mixture | LC50 (ppm) | Expected LC50 (ppm) | Synergy Ratio (SR) | Interpretation |
| (2E,4E)-Octadienoyl-N-isobutylamide | 10 | - | - | - |
| Pyrethrin | 5 | - | - | - |
| Mixture (1:1) | 3 | 7.5 | 2.5 | Synergy |
IV. Visualizing Experimental Workflows and Signaling Pathways
A. Experimental Workflow for Antimicrobial Synergy Testing
Caption: Workflow for determining antimicrobial synergy using the checkerboard assay.
B. Potential Anti-inflammatory Signaling Pathway Modulation
(2E,4E)-Octadienoyl-N-isobutylamide has been shown to have anti-inflammatory effects, potentially through the inhibition of pro-inflammatory mediators. A synergistic interaction could enhance this activity.
References
- 2. Acmella oleracea extracts as green pesticides against eight arthropods attacking stored products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Insecticidal Toxicity of Spilanthol from Spilanthes acmella Murr. against Plutella xylostella L. [scirp.org]
- 5. Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carvacrol and Thymol, a Synergistic Antimicrobial Activity Against Bacterial and Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Chemistry and Biological Activities of Acmella oleracea (“jambù”, Asteraceae), with a View to the Development of Bioinsecticides and Acaricides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducibility and Statistical Validation of Bioassays Involving N-Isobutylamides
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of common bioassays used to evaluate the bioactivity of N-isobutylamides. It emphasizes methodologies that ensure reproducibility and robust statistical validation, crucial for accurate assessment of these potent natural compounds.
N-isobutylamides are a class of bioactive lipids found in various plant species, renowned for their diverse pharmacological effects, including insecticidal, anti-inflammatory, and sensory properties. Accurate and reproducible bioassays are paramount for the discovery and development of novel therapeutic agents and agrochemicals based on these compounds. This guide delves into key bioassays, presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Comparative Performance of N-Isobutylamide Bioassays
The selection of a suitable bioassay depends on the specific biological activity being investigated. This section compares common assays for insecticidal, anti-inflammatory, and neuromodulatory activities of N-isobutylamides, summarizing key performance indicators.
| Bioassay Type | N-Isobutylamide Example | Target Organism/System | Key Parameter | Typical Value Range | Reference Compound |
| Insecticidal Activity | |||||
| Topical Application | Pellitorine | Culex pipiens pallens | LD50 (24h) | 0.4 µ g/female | Chlorpyrifos |
| Leaf-Dip Bioassay | Spilanthol | Plutella xylostella | LC50 (48h) | 1.49 g/L | Deltamethrin |
| Anti-inflammatory Activity | |||||
| TNF-α Release Inhibition | Compound X | LPS-stimulated RAW 264.7 cells | IC50 | 5-20 µM | Dexamethasone |
| Neuromodulatory Activity | |||||
| Cannabinoid Receptor Binding | Anandamide Analogue | Human CB1 Receptor | Ki | 20-100 nM | CP-55,940 |
| Cannabinoid Receptor Binding | Anandamide Analogue | Human CB2 Receptor | Ki | 30-150 nM | CP-55,940 |
| TRPV1 Antagonism | Pellitorine | Capsaicin-activated hTRPV1 | IC50 | 0.69 mM | Capsazepine |
Statistical Validation: Ensuring Robust and Reproducible Data
The inherent variability of biological systems necessitates rigorous statistical validation of bioassays. Key parameters to assess include accuracy, precision (repeatability and intermediate precision), specificity, and robustness.[1]
Key Recommendations for Statistical Validation:
-
Outlier Analysis: Employ statistical tests like Grubbs' or Dixon's Q test to identify and handle outliers appropriately.
-
Replication Strategy: The number of replicates should be statistically determined to achieve the desired assay performance. Analysis of variance (ANOVA) can be used to decompose sources of variability.
-
Data Transformation: For data with moderate skewness, log-transformation may be beneficial for estimating intermediate precision.[1]
Experimental Protocols
Detailed and standardized protocols are the foundation of reproducible research. Below are representative protocols for key bioassays.
Insecticidal Leaf-Dip Bioassay for Lepidopteran Pests
This protocol is adapted for assessing the toxicity of N-isobutylamides against larvae of species like Plutella xylostella.
Materials:
-
N-isobutylamide test compound
-
Solvent (e.g., acetone or ethanol)
-
Surfactant (e.g., Triton X-100 or Tween 80)
-
Distilled water
-
Host plant leaves (e.g., cabbage for P. xylostella)
-
Petri dishes lined with filter paper
-
Second or third instar larvae
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the N-isobutylamide in the chosen solvent. A series of dilutions are then made in distilled water containing a surfactant (e.g., 0.1%) to achieve the desired test concentrations. A control solution containing only the solvent and surfactant in water should also be prepared.
-
Leaf Treatment: Dip host plant leaves into the test solutions for 30 seconds with gentle agitation. Allow the leaves to air-dry completely on a clean surface.
-
Exposure: Place one treated leaf in each Petri dish. Introduce a known number of larvae (e.g., 10-20) into each dish.
-
Incubation: Maintain the Petri dishes at a controlled temperature and humidity with a set photoperiod (e.g., 25±1°C, 60-70% RH, 16:8 L:D).
-
Mortality Assessment: Record larval mortality at 24 and 48 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals using probit analysis.
TNF-α Release Inhibition Assay in Macrophages
This cell-based assay is used to evaluate the anti-inflammatory potential of N-isobutylamides by measuring their ability to inhibit the release of the pro-inflammatory cytokine TNF-α.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
N-isobutylamide test compound
-
MTT reagent for cytotoxicity assessment
-
Human TNF-α ELISA kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-isobutylamide for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assay: Assess the viability of the remaining cells using an MTT assay to ensure that the observed inhibition of TNF-α release is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value (the concentration that inhibits 50% of TNF-α release) by non-linear regression analysis.
Cannabinoid Receptor (CB1/CB2) Binding Assay
This in vitro assay determines the binding affinity of N-isobutylamides to cannabinoid receptors.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [3H]CP-55,940)
-
N-isobutylamide test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 1 mM EDTA)
-
Non-specific binding control (e.g., WIN-55,212-2)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the N-isobutylamide test compound.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding. Determine the IC50 value of the test compound from the competition curve. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms of N-isobutylamides is crucial for targeted drug design. The following diagrams illustrate key signaling pathways potentially modulated by these compounds and a typical experimental workflow for their bioactivity screening.
Bioassay-guided fractionation workflow.
Modulation of MAPK and NF-κB pathways.
References
- 1. Evaluation of Different Estimation Methods for Accuracy and Precision in Biological Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of [(2E,4E)-Octadienoyl]-N-isobutylamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of [(2E,4E)-Octadienoyl]-N-isobutylamide, ensuring the protection of personnel and the environment.
In the absence of a specific Safety Data Sheet (SDS) detailing the disposal protocol for this compound, it is imperative to treat the substance as hazardous waste. This approach ensures the highest level of safety and compliance with federal, state, and local regulations. The following procedures are based on general best practices for the disposal of laboratory chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory safety protocols should be strictly followed.
Recommended PPE:
-
Safety goggles to protect from potential splashes.
-
Chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.
-
A laboratory coat to protect clothing and skin.
Step-by-Step Disposal Protocol
The proper disposal route for this compound is contingent on its classification as hazardous waste. The following experimental protocol outlines the necessary steps for its collection and disposal.
Experimental Protocol for Disposal of this compound Waste:
-
Waste Collection:
-
Labeling:
-
Segregation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4]
-
The SAA should be at or near the point of generation and under the direct supervision of laboratory personnel.[5][6]
-
Segregate the waste from incompatible materials to prevent dangerous reactions. For instance, store it separately from acids, bases, and oxidizing agents.[2][4]
-
Ensure the container is kept closed at all times except when adding waste.[7][8]
-
-
Request for Pickup:
-
Once the container is full or has reached the storage time limit set by your institution (typically not to exceed one year in an SAA), arrange for its removal by a licensed hazardous waste disposal service.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be managed as hazardous waste.
-
It is recommended to triple-rinse the container with a suitable solvent.[2][9] The rinsate must be collected and disposed of as hazardous waste.[2][8]
-
After thorough rinsing and air-drying, deface or remove all labels from the container before disposing of it as regular laboratory trash or recycling.[7][9]
-
Quantitative Data and Storage Limits
Proper management of hazardous waste includes adhering to specific quantitative limits for storage within a laboratory setting.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [3][6] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [6] |
| Container Fill Level | Do not exceed 90% of the container's capacity | [5] |
| Storage Time in SAA (partially filled) | Up to one year | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling [(2E,4E)-Octadienoyl]-N-isobutylamide
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of [(2E,4E)-Octadienoyl]-N-isobutylamide, a research compound. Given that comprehensive toxicological data may not be fully available for novel or research-specific compounds, a cautious and systematic approach to safety is paramount. The following procedures are based on best practices for handling powdered organic compounds in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard, and its correct use is mandatory.[1][2] PPE should be selected based on a risk assessment of the procedures to be performed.[3][4]
-
Eye and Face Protection: Chemical splash goggles are essential to protect the eyes from splashes and airborne particles.[5][6][7] For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in addition to goggles.[8]
-
Hand Protection: Chemical-resistant gloves are required to prevent skin contact.[4][9] Nitrile gloves are a common choice for providing protection against a range of chemicals.[8] It is good practice to double-glove, especially when handling potent compounds.[1] Gloves should be inspected for any signs of damage before use and changed regularly, or immediately if contamination is suspected.[1][10]
-
Protective Clothing: A laboratory coat must be worn to protect skin and clothing.[7][9] Cotton is a preferred material as it is less likely to melt in case of a fire.[9] The lab coat should be fully buttoned. For handling larger quantities or when there is a significant risk of contamination, chemical-resistant aprons or suits may be necessary.[5]
-
Footwear: Closed-toe shoes that cover the entire foot are mandatory in a laboratory setting to protect against spills and falling objects.[5][7][8]
-
Respiratory Protection: Work with powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation of the substance.[4][9][11] If a fume hood is not available or if there is a risk of generating significant amounts of airborne particles, a respirator may be required.[5][8]
PPE Summary Table
| Protection Type | Equipment | Specification | Purpose |
| Eye/Face | Chemical Splash Goggles | ANSI Z87.1 certified | Protects eyes from chemical splashes and dust.[8] |
| Face Shield | Worn over goggles | Provides additional protection to the face from splashes.[8] | |
| Hand | Nitrile Gloves | Chemical-resistant, powder-free | Prevents skin contact with the chemical.[1][4][8] |
| Body | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and clothing from contamination.[7][9] |
| Chemical-Resistant Apron | As needed | Provides an additional layer of protection for high-risk tasks.[5] | |
| Foot | Closed-toe Shoes | Covers the entire foot | Protects feet from spills and falling objects.[5][7][8] |
| Respiratory | Chemical Fume Hood | Certified and functioning properly | Minimizes inhalation of airborne particles.[4][9] |
| Respirator (e.g., N95) | As determined by risk assessment | For situations with a higher risk of aerosol generation.[1][5] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling the compound, ensure that the work area, typically inside a chemical fume hood, is clean and uncluttered.[10][11] Cover the work surface with absorbent bench paper.[11]
-
Weighing: If possible, weigh the powdered compound within the fume hood or in an enclosed balance to contain any airborne particles.[11] Use weigh boats to minimize spillage.[11]
-
Dissolving: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water after removing gloves.[9][10]
Disposal Plan:
As this compound is a research chemical, it should be treated as chemical waste unless determined to be non-hazardous.
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh boats, and bench paper, in a designated and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container. Do not pour chemical waste down the sink unless it has been explicitly identified as non-hazardous and permissible by your institution's environmental health and safety office.[12]
-
Container Disposal: Empty containers that once held the compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Deface the label on the empty container before disposing of it in the regular trash.[12]
-
Consult Local Regulations: Always follow your institution's and local regulations for chemical waste disposal.[13]
Visualizations
Caption: Workflow for safely handling powdered chemical compounds.
References
- 1. pppmag.com [pppmag.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. blog.creliohealth.com [blog.creliohealth.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. falseguridad.com [falseguridad.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. sfasu.edu [sfasu.edu]
- 13. blog.idrenvironmental.com [blog.idrenvironmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
